Methyl 2-methylazulene-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylazulene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-8-10-6-4-3-5-7-11(10)12(9)13(14)15-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKZGJCCXHLQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=CC2=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460475 | |
| Record name | Methyl 2-methylazulene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54654-48-7 | |
| Record name | Methyl 2-methylazulene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2-methylazulene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylazulene-1-carboxylate is a fascinating and vibrant blue organic compound belonging to the azulene family. Azulenes, isomers of naphthalene, are noted for their unique electronic structure, which gives rise to their characteristic colors and interesting physicochemical properties. These properties make them valuable scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, offering insights for its application in research and development.
The azulene core, with its fused five- and seven-membered rings, imparts a significant dipole moment to the molecule, influencing its solubility and reactivity. The methyl and methyl carboxylate substituents at the 1- and 2-positions further modulate these properties, making a thorough understanding of its physical characteristics crucial for its effective use.
Molecular and Chemical Properties
A solid foundation for understanding the physical behavior of this compound begins with its fundamental molecular and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | King-Pharm[1] |
| Molecular Weight | 200.24 g/mol | Calculated |
| CAS Number | 54654-48-7 | King-Pharm[1] |
| Appearance | Blue Oil | University of Helsinki[2] |
The striking blue color of this compound is a direct consequence of the electronic transitions within the azulene ring system, which absorbs light in the yellow-orange region of the visible spectrum.
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the azulene ring is crucial for understanding the substitution pattern and interpreting spectroscopic data.
Caption: Chemical structure of this compound.
Spectroscopic Properties
Spectroscopic data is paramount for the identification and characterization of this compound. The following sections detail the key spectral features of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the aromaticity and the electron-donating or -withdrawing nature of the substituents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.32 | s | - |
| H-4 | 7.29 | d | 9.6 |
| H-5 | 7.42 | t | 9.8 |
| H-6 | 7.35 | t | 9.8 |
| H-7 | 7.71 | d | 9.8 |
| H-8 | 8.92 | d | 9.6 |
| OCH₃ | 3.96 | s | - |
| CH₃ | 2.72 | s | - |
| Data obtained from a synthesis and characterization study. |
The downfield shift of H-8 is characteristic of protons on the seven-membered ring of the azulene nucleus, which experience deshielding effects.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides insight into the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 114.2 |
| C-2 | 148.5 |
| C-3 | 120.2 |
| C-3a | 145.2 |
| C-4 | 126.8 |
| C-5 | 137.4 |
| C-6 | 125.8 |
| C-7 | 136.9 |
| C-8 | 138.1 |
| C-8a | 130.9 |
| C=O | 167.3 |
| OCH₃ | 51.3 |
| CH₃ | 14.9 |
| Data obtained from a synthesis and characterization study. |
The chemical shift of the carbonyl carbon is typical for an ester functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 1685 | C=O stretch (ester) |
| 1450, 1580 | C=C stretch (aromatic) |
| 1210 | C-O stretch (ester) |
| Data obtained from a synthesis and characterization study. |
The strong absorption band at 1685 cm⁻¹ is a clear indicator of the ester carbonyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is responsible for the compound's blue color. The extended π-conjugated system of the azulene ring leads to absorption in the visible region.
| Solvent | λmax (nm) |
| Methanol | 242, 303, 314, 362, 380 |
| Data obtained from a synthesis and characterization study. |
The multiple absorption bands are characteristic of the complex electronic transitions within the azulene chromophore.
Physical State and Thermal Properties
The boiling point is expected to be relatively high due to its molecular weight and polarity. Distillation would likely require reduced pressure to prevent decomposition, a common consideration for functionalized azulenes.
Solubility Profile
The solubility of azulene derivatives is influenced by the polar nature of the azulene core and the attached functional groups. Generally, azulenes exhibit good solubility in many common organic solvents.[3]
| Solvent | Solubility | Rationale |
| Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) | Soluble | The ester functionality and the dipole moment of the azulene ring enhance solubility. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Commonly used as reaction and purification solvents for azulene derivatives.[3] |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | The aromatic nature of the azulene core promotes solubility.[3] |
| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The ester group can hydrogen bond with the solvent, but the large hydrocarbon backbone limits high solubility. |
| Nonpolar Solvents (e.g., Hexane) | Sparingly Soluble | The polarity of the molecule limits solubility in very nonpolar solvents. |
| Water | Insoluble | The large, nonpolar hydrocarbon structure dominates over the polar ester group.[4] |
This solubility profile is a critical consideration for its use in drug formulation, where delivery vehicles and excipients must be carefully selected.
Experimental Protocols
The following are generalized, step-by-step methodologies for the characterization of this compound, based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For an oil, a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference. Scan a wavelength range that covers both the UV and visible regions (e.g., 200-800 nm).
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This compound is a compound with distinct physical and spectroscopic properties, largely dictated by its unique azulene core. While quantitative data on some of its physical properties, such as melting and boiling points, are not widely published, its spectroscopic characteristics are well-defined and provide a reliable means of identification and purity assessment. Its solubility in common organic solvents makes it amenable to a variety of applications in research and development. This guide serves as a foundational resource for scientists and researchers working with this intriguing blue compound, providing the necessary information for its confident handling and application.
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A Technical Guide to the Spectroscopic Signature of Methyl 2-methylazulene-1-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 2-methylazulene-1-carboxylate, a key derivative of the non-benzenoid aromatic hydrocarbon, azulene. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the structural and electronic properties of this molecule. By leveraging established spectroscopic principles and comparative data from related azulene derivatives, this guide offers a robust framework for the identification and characterization of this compound.
Introduction: The Unique Electronic Landscape of Azulenes
Azulene, an isomer of naphthalene, is a fascinating molecule characterized by the fusion of a five-membered and a seven-membered ring. This arrangement results in a non-uniform electron distribution, giving rise to its distinctive blue color and a significant dipole moment. The spectroscopic properties of azulene derivatives are highly sensitive to the nature and position of substituents on the azulene core, making techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) indispensable for their structural elucidation.[1][2] This guide will systematically explore the expected spectroscopic data for this compound, providing a detailed interpretation based on its unique molecular architecture.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering of the azulene core is crucial for assigning NMR signals.
Figure 2: General workflow for NMR data acquisition and analysis.
III. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic system and the ester functional group.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 2950 - 2850 | Aliphatic C-H stretch (CH₃) | Medium-Weak |
| 1725 - 1705 | C=O stretch (ester) | Strong |
| 1600 - 1450 | Aromatic C=C stretch | Medium |
| 1300 - 1100 | C-O stretch (ester) | Strong |
Interpretation:
-
C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group, expected in the range of 1725-1705 cm⁻¹. The conjugation of the carbonyl group with the azulene ring system will likely shift this absorption to a slightly lower wavenumber compared to a saturated ester. [3][4][5]* Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations of the azulene ring will give rise to a series of medium intensity bands in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the two methyl groups will be observed in the 2950-2850 cm⁻¹ range.
-
C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region. [6][7] Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell.
-
Instrumentation: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent).
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would be a common technique.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 200 | [M]⁺ (Molecular Ion) |
| 185 | [M - CH₃]⁺ |
| 169 | [M - OCH₃]⁺ |
| 141 | [M - COOCH₃]⁺ |
| 128 | [Azulene]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₂O₂ = 200.24 g/mol ).
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments. Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) to give the [M - 31]⁺ ion and the loss of the entire methoxycarbonyl radical (•COOCH₃) to give the [M - 59]⁺ ion. [8][9][10]The loss of a methyl radical from the azulene ring is also a possible fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier is used to detect the ions.
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Discovery and history of azulene derivatives
An In-depth Technical Guide to the Discovery and History of Azulene Derivatives
Authored by: Gemini, Senior Application Scientist
Azulene, a captivating bicyclic aromatic hydrocarbon, stands as a structural isomer of naphthalene but departs radically in its physicochemical properties, most notably its intense blue color and significant dipole moment. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic landscape of azulene and its derivatives. We trace the journey from the serendipitous observation of blue pigments in essential oils to the elucidation of its unique non-alternant aromatic structure and the development of sophisticated synthetic methodologies. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account but also a deep dive into the causality behind experimental choices and the functional applications that have emerged, from medicinal chemistry to advanced materials science.
The Enigma of the Blue Hydrocarbon: Early Encounters and Structural Revelation
The story of azulene begins not in a laboratory, but in the annals of 15th-century distillation, where the azure-blue color of chamomile oil was first recorded. For centuries, this vibrant chromophore was an intriguing mystery. These blue-colored compounds were known long before the molecular structure responsible was understood[1]. The term "azulene" itself, derived from the Spanish "azul" for blue, was coined to describe this colorful component found in various essential oils[1][2].
The first crucial steps toward unraveling its structure were taken in the early 20th century. In 1926, Lavoslav Ružička correctly identified the carbon skeleton of guaiazulene, a naturally occurring derivative, laying the foundational work for understanding this class of compounds[2]. However, the parent hydrocarbon, azulene, remained elusive. The definitive synthesis and structural confirmation of azulene were achieved in 1937 by Placidus Plattner and his colleagues, B. Susz and A. S. Pfau, who synthesized it from octahydronaphthalene[1][2]. This seminal work marked the true beginning of azulene chemistry, transforming it from a natural curiosity into a tangible target for organic synthesis.
The Isomer That Breaks the Rules
Azulene (C₁₀H₈) is an isomer of the well-known white, crystalline naphthalene[1]. Despite sharing the same molecular formula, their properties could not be more different. This divergence stems from azulene's unique electronic structure as a non-alternant hydrocarbon, comprising a fused five-membered and seven-membered ring system[3].
This arrangement results in a 10-π electron system, conforming to Hückel's rule for aromaticity[1]. However, unlike benzenoid aromatics, azulene's structure allows for a significant charge separation. A key resonance contributor involves the transfer of a π-electron from the seven-membered ring to the five-membered ring. This creates a structure that can be viewed as a fusion of an aromatic cyclopentadienyl anion (6π electrons) and an aromatic tropylium cation (6π electrons)[4]. This charge polarization gives rise to a substantial ground-state dipole moment of 1.08 D, a remarkable feature for a hydrocarbon[4][5].
This inherent polarity is the root cause of many of its unique characteristics:
-
Color: The small HOMO-LUMO energy gap leads to absorption in the visible region of the spectrum, resulting in its characteristic blue color[4][5].
-
Reactivity: The electron-rich five-membered ring is susceptible to electrophilic attack (primarily at the 1 and 3 positions), while the electron-deficient seven-membered ring can undergo nucleophilic attack[6].
-
Anti-Kasha Fluorescence: Unusually, azulene exhibits fluorescence from its second excited singlet state (S₂) to the ground state (S₀), a violation of Kasha's rule[4][5].
| Property | Azulene | Naphthalene |
| Appearance | Dark blue crystals | White crystals |
| Structure | Fused 5- and 7-membered rings | Fused 6-membered rings |
| Dipole Moment | ~1.08 D | 0 D |
| HOMO-LUMO Gap | Small | Large |
| Aromaticity | 10 π-electron aromatic | 10 π-electron aromatic |
The Art of the Build: Evolution of Synthetic Strategies
The initial syntheses by Plattner were groundbreaking but lacked general applicability. The subsequent decades saw a flourishing of innovative methods to construct the azulene core, driven by the desire to access new derivatives for property evaluation. Challenges in molecular design and synthesis have historically hindered the exploration of azulene-based materials[5][6].
The Hafner Synthesis: A Foundational Approach
One of the most significant and versatile methods for azulene synthesis was developed by Klaus Hafner. This approach, often called the Ziegler-Hafner azulene synthesis, builds the seven-membered ring onto a cyclopentadiene precursor. The key reaction involves the condensation of a cyclopentadienyl anion with a derivative of glutaconic aldehyde, known as a Zincke salt[2].
Protocol: Ziegler-Hafner Synthesis of Azulene [2]
-
Anion Formation: Cyclopentadiene is treated with a strong base, such as sodium ethoxide, in an inert solvent to generate the cyclopentadienyl anion.
-
Zincke Salt Preparation: A pyridinium salt is reacted with an amine (e.g., N-methylaniline) followed by hydrolysis to yield a Zincke iminium salt, which serves as the five-carbon chain precursor.
-
Condensation: The cyclopentadienyl anion is reacted with the Zincke salt. This condensation reaction forms a vinylogous aminopentafulvene intermediate.
-
Cyclization and Elimination: The reaction mixture is heated to high temperatures (200-220 °C), often in the presence of a high-boiling amine like benzidine. This induces a 10π electrocyclic ring closure followed by the elimination of an amine molecule.
-
Aromatization: The elimination step is driven by the formation of the stable, aromatic azulene ring system.
-
Purification: The resulting azulene is isolated and purified, typically by chromatography.
This method's power lies in its modularity; by using substituted cyclopentadienes or substituted pyridinium salts, a wide array of azulene derivatives can be prepared with substituents on either the five- or seven-membered ring[2].
Cycloaddition Pathways
Cycloaddition reactions provide an elegant and convergent route to the azulene skeleton.
-
[6+4] Cycloaddition: This method involves the reaction of a 6π-electron component (like a fulvene) with a 4π-electron component (like a thiophene-S,S-dioxide or an activated pyran). The subsequent elimination of a small molecule (e.g., SO₂ and an amine) drives the reaction toward the aromatic azulene product[2].
-
[8+2] Cycloaddition: This strategy typically involves the reaction of a heptafulvene (an 8π system) with an activated alkyne (a 2π system), such as dimethyl acetylenedicarboxylate (DMAD), to construct the azulene core[2].
Modern Synthetic Advancements
While classical methods established the field, modern organic chemistry has introduced powerful tools for creating and functionalizing azulenes with greater precision and efficiency.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Stille couplings are now routinely used to append various aryl, heteroaryl, or alkyl groups to the azulene core. This typically involves preparing a halogenated azulene (e.g., bromo- or iodoazulene) and coupling it with an appropriate organoboron or organotin reagent. For instance, azulen-2-ylboronates can be coupled with aromatic aldehydes in a Suzuki-Miyaura reaction as a key step in synthesizing complex fused systems[7].
-
C-H Borylation/Functionalization: Direct C-H activation and borylation have emerged as powerful methods to create azulenylboronic esters, which are versatile intermediates for further derivatization via cross-coupling[4].
-
Scholl-Type Oxidation: For the synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs), intramolecular oxidative C-H coupling (the Scholl reaction) is a key strategy. This involves treating 1,2,3-triarylazulene precursors with an oxidant like FeCl₃ to induce cyclization and form extended π-systems[4]. However, the electron-rich nature of azulene can lead to unexpected side reactions, such as dimerization or the formation of azulen-1(8aH)-ones, requiring careful selection of substituents to guide the desired reaction pathway[4].
From Bench to Application: The Functional World of Azulene Derivatives
The development of diverse synthetic routes has unlocked the potential of azulene derivatives in a wide range of applications, from pharmaceuticals to organic electronics.
Medicinal Chemistry and Drug Development
The inherent anti-inflammatory properties of azulenes, first observed in natural remedies, have been a major focus of research. Several derivatives have shown significant biological activity.
-
Anti-inflammatory and Dermatological Applications: Guaiazulene and chamazulene, found in chamomile oil, are well-known for their soothing and anti-inflammatory effects[8]. Azulene derivatives are used in cosmetics and dermatological preparations to treat conditions like atopic dermatitis and itching[9]. Their mechanism is linked to modulating the production of pro-inflammatory cytokines[9].
-
Anticancer Potential: Certain structural modifications of the azulene core have yielded compounds with potential anticancer activity, highlighting a promising avenue for therapeutic development[9].
-
Other Therapeutic Areas: Research has explored azulene derivatives for a variety of other medical applications, including as UV protectants and even as potential treatments for erectile dysfunction[9].
The azulene scaffold is considered an underused but valuable lipophilic bicycle in medicinal chemistry, offering a unique structural motif for the design of new therapeutic agents[10].
Materials Science and Organic Electronics
Azulene's unique electronic properties make it a highly attractive building block for π-functional materials[5]. Its inherent dipole, small HOMO-LUMO gap, and stimuli-responsive nature are key advantages[3].
-
Organic Field-Effect Transistors (OFETs): The electron-rich five-membered ring and electron-deficient seven-membered ring create a "donor-acceptor" structure within a single molecule[5]. This has been exploited to create both p-type and n-type semiconductor materials. Molecules capped with the five-membered ring tend to favor hole transport, while those capped with the seven-membered ring favor electron transport[5].
-
Polymers and Electrochromic Materials: The oxidative polymerization of azulene was first reported in 1988[3]. Since then, a variety of azulene-containing polymers have been synthesized. The connectivity of the azulene unit in the polymer backbone (e.g., 1,3- vs. 2,6- vs. 4,7-) significantly influences the material's properties, including its electrical conductivity and absorption spectrum[3]. These polymers often exhibit electrochromism, changing color in response to an applied voltage.
-
Organic Solar Cells: The broad absorption of azulene derivatives, extending into the near-infrared (NIR) region, makes them promising candidates for use in organic photovoltaic devices[3][4].
-
Fused Polycyclic Systems: The incorporation of azulene into larger PAHs creates non-alternant "nanographenes" with unique optoelectronic properties, such as small energy gaps and NIR absorption, stemming from the retained azulene-like electronic structure[4]. These materials are being explored for advanced electronic applications[7].
Conclusion and Future Outlook
From a mysterious blue pigment to a cornerstone of modern materials science and medicinal chemistry, the journey of azulene is a testament to the power of synthetic innovation. The elucidation of its unique electronic structure has explained its long-observed properties and has inspired chemists to harness them. Early synthetic achievements by pioneers like Plattner and Hafner paved the way for the sophisticated cross-coupling and C-H activation strategies used today.
Looking forward, the field of azulene chemistry remains fertile ground for discovery. The design of novel azulene-embedded PAHs for next-generation electronics, the synthesis of advanced polymers with tunable properties, and the exploration of new azulene-based scaffolds for drug discovery are all active and promising areas of research. As synthetic methodologies become ever more powerful, the full potential of this remarkable blue hydrocarbon is only just beginning to be realized.
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Electronic and photophysical properties of substituted azulenes
An In-depth Technical Guide to the Electronic and Photophysical Properties of Substituted Azulenes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Azulene, the captivating blue isomer of naphthalene, stands as a cornerstone of non-benzenoid aromatic chemistry. Its unique electronic structure, arising from the fusion of an electron-rich cyclopentadienyl anion and an electron-deficient tropylium cation, imparts a suite of remarkable photophysical and electronic properties, including a significant dipole moment and its famous violation of Kasha's rule. The strategic placement of substituents on the azulene core provides a powerful tool for modulating these intrinsic characteristics, enabling the rational design of novel molecules for advanced applications. This guide offers a comprehensive exploration of the structure-property relationships in substituted azulenes, providing field-proven experimental methodologies, computational insights, and a forward-looking perspective on their application in materials science and drug development.
The Azulene Core: A Foundation of Unique Electronic Properties
Azulene is a non-alternant bicyclic hydrocarbon composed of a fused five- and seven-membered ring.[1] Unlike its colorless isomer, naphthalene, azulene is intensely blue. This distinction is not superficial; it is a direct manifestation of its unique electronic architecture. As a 10 π-electron system, it is aromatic, yet its properties diverge significantly from benzenoid aromatics.
The most critical feature of azulene is its ground-state charge distribution. It can be described as a resonance hybrid that includes a major contribution from a dipolar structure, where the seven-membered ring bears a partial positive charge (tropylium cation character) and the five-membered ring bears a partial negative charge (cyclopentadienyl anion character).[2] This charge separation gives rise to a substantial ground-state dipole moment of 1.08 D, whereas the nonpolar naphthalene has a dipole moment of zero.[2][3][4]
This inherent polarity dictates its chemical reactivity:
-
The Five-Membered Ring: Being electron-rich, it is susceptible to electrophilic substitution, primarily at the 1 and 3 positions.[5][6]
-
The Seven-Membered Ring: Being electron-deficient, it is prone to nucleophilic attack.[2]
This electronic landscape is the foundation upon which the properties of all substituted azulenes are built.
Strategic Modulation of Electronic Structure via Substitution
The placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for the fine-tuning of azulene's electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The HOMO of azulene is primarily localized on the five-membered ring, while the LUMO has significant contributions from the seven-membered ring.[4][7] This spatial separation is key to its properties. Consequently:
-
Substitution at the 1 and 3 positions directly perturbs the HOMO. EDGs (e.g., amines, ethers) will raise the HOMO energy, making the molecule easier to oxidize. EWGs (e.g., carbonyls, nitriles) will lower it.
-
Substitution at the 2 and 6 positions can modulate both HOMO and LUMO levels, as these positions are located at the nodes of the HOMO.[8] This allows for more complex tuning of the HOMO-LUMO gap. For instance, introducing diphenylamino groups at the 2- and 6-positions has been shown to raise the HOMO energy level significantly without affecting the LUMO, leading to a reduced energy gap.[8]
This relationship can be visualized as follows:
Caption: Logical flow of substituent effects on azulene's frontier molecular orbitals.
The following table summarizes the observed effects of various substituents on the electrochemical energy gap of azulene derivatives.
| Substituent & Position | Effect on HOMO-LUMO Gap | Representative Molecule | E_gap (eV) | Reference |
| None | Baseline | Azulene | ~2.14 | [7] |
| 2-Pyrenyl (positions 1,3) | Decrease | Fused π-extended azulene | < 2.0 | [7] |
| Diphenylamino (positions 2,6) | Decrease | 2,6-bis(diphenylamino)azulene | ~1.8 | [8] |
| Pyrrolidinyl (position 6) | Decrease | 2-Aryl-6-pyrrolidinylazulene | N/A | [9] |
| Carboxaldehyde (position 1) | Increase | Azulene-1-carboxaldehyde | N/A | [10] |
| Carboxaldehyde (positions 1,3) | Significant Increase | Azulene-1,3-dicarboxaldehyde | N/A | [10] |
Tailoring Photophysical Properties: From Color to Fluorescence
The electronic modifications induced by substituents have profound consequences for azulene's interaction with light.
Absorption and Color
The iconic blue color of azulene arises from a weak, symmetry-forbidden electronic transition from the ground state (S₀) to the first excited state (S₁), which occurs in the visible region (~580-650 nm).[11] A much stronger S₀ → S₂ transition occurs in the near-UV region (~340-350 nm).[11]
Substituents can dramatically alter the absorption spectrum and, therefore, the perceived color. By selectively stabilizing or destabilizing the frontier orbitals, the S₂-S₀ and S₁-S₀ energy gaps can be tuned.[10]
-
Bathochromic Shift (Red Shift): EDGs, particularly at the 1 and 3 positions, raise the HOMO energy, decreasing the HOMO-LUMO gap and shifting absorption to longer wavelengths.
-
Hypsochromic Shift (Blue Shift): EWGs at the 1 and 3 positions stabilize the HOMO, increasing the energy gap and shifting absorption to shorter wavelengths.
This principle allows for the creation of a vibrant palette of azulene derivatives, including emerald green (1,3-difluoroazulene) and magenta/red (azulene-1-carboxaldehyde).[10]
Anomalous Fluorescence
Perhaps the most fascinating photophysical property of azulene is its S₂ → S₀ fluorescence, a direct violation of Kasha's rule, which states that emission typically occurs only from the lowest excited state (S₁).[2][3][4] This "anti-Kasha" emission is possible because the energy gap between the S₂ and S₁ states in azulene is unusually large (~1.4 eV), which slows the rate of internal conversion (S₂ → S₁) sufficiently to allow for radiative decay from S₂ to occur competitively.
Caption: Jablonski diagram illustrating azulene's anti-Kasha S₂ → S₀ fluorescence.
The fluorescence properties are highly tunable. Substitution can alter the S₂-S₁ energy gap, influencing the emission pathway. Importantly, certain substitution patterns can significantly enhance fluorescence quantum yields. For example, 2-aryl-6-pyrrolidinylazulenes bearing 1,3-diester groups have been shown to exhibit distinct fluorescence in the solid state, a rare property for azulenes, by activating the radiative decay channel.[9] This has opened avenues for their use in organic light-emitting diodes (OLEDs) and solid-state sensors. Furthermore, substituted azulenes have been developed as two-photon fluorescent probes for bioimaging, capable of detecting reactive oxygen and nitrogen species within cells.[12]
Experimental Workflow and Protocols
The characterization of a novel substituted azulene requires a systematic workflow combining spectroscopic and electrochemical techniques. Each step is designed to provide specific, verifiable data about the molecule's electronic and photophysical nature.
Caption: Standard experimental workflow for characterizing novel azulene derivatives.
Protocol: UV-Vis Absorption Spectroscopy
Objective: To determine the molar absorptivity (ε) and wavelengths of maximum absorption (λ_max) corresponding to the S₀→S₁ and S₀→S₂ transitions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the azulene derivative of known concentration (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., dichloromethane or cyclohexane). Perform serial dilutions to obtain a series of solutions with absorbances in the range of 0.1-1.0 AU.
-
Causality: Using a volatile, non-polar solvent minimizes solute-solvent interactions that can shift spectra. The concentration range ensures adherence to the Beer-Lambert Law, which is critical for accurate determination of molar absorptivity.
-
-
Instrumentation: Use a dual-beam spectrophotometer. Record a baseline correction using a cuvette filled with the pure solvent.
-
Causality: Baseline correction is a self-validating step that accounts for the absorbance of the solvent and cuvette, isolating the absorbance of the analyte.
-
-
Data Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-800 nm).
-
Data Analysis: Identify the λ_max for each transition. Plot absorbance at a key λ_max versus concentration. The slope of the resulting line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (ε), assuming a path length (b) of 1 cm.
Protocol: Steady-State Fluorescence Spectroscopy
Objective: To determine the emission wavelength (λ_em) and fluorescence quantum yield (Φ_F).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 AU. Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with a similar absorbance at the same excitation wavelength.
-
Causality: Low absorbance is crucial to prevent inner-filter effects, where emitted light is reabsorbed by other analyte molecules, leading to an artificially low measured intensity and distorted spectra.
-
-
Instrumentation: Use a fluorometer. Set the excitation wavelength to correspond to an absorption band of the azulene (typically the S₀→S₂ transition for stronger signals).
-
Data Acquisition: Record the emission spectrum of both the sample and the standard over a range that captures the full emission profile. Record the absorption spectra for both solutions.
-
Data Analysis: Calculate the quantum yield using the comparative method: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Causality: This ratiometric method provides a self-validating system by comparing the unknown sample to a well-characterized standard under identical conditions, canceling out instrument-specific parameters.
-
Computational Modeling: A Predictive and Confirmatory Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for studying substituted azulenes.[13][14] They provide deep mechanistic insights and predictive power, guiding synthetic efforts.
Methodology:
-
Ground State Properties (DFT): Geometry optimization and electronic structure calculations are typically performed using a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p).[13] This approach yields accurate predictions of molecular geometries, orbital energies (HOMO/LUMO), and dipole moments.
-
Excited State Properties (TD-DFT): TD-DFT calculations, using the optimized ground-state geometry, can simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths of electronic transitions (e.g., S₀→S₁, S₀→S₂).[7][8]
Expertise & Causality: The choice of functional and basis set is a critical experimental decision. While B3LYP is a robust workhorse, for systems with significant charge-transfer character, range-separated functionals (e.g., CAM-B3LYP) may provide more accurate excitation energies. The computational results serve as a validation system for experimental findings. A strong correlation between the TD-DFT simulated spectrum and the experimentally measured UV-Vis spectrum provides high confidence in the assignment of electronic transitions.[8] This synergy allows researchers to rationally design molecules with desired absorption or emission properties before committing to potentially lengthy and costly synthetic routes.[15]
Applications and Future Outlook
The tunable electronic and photophysical properties of substituted azulenes make them highly attractive for a range of advanced applications.
-
Materials Science: Their small and tunable HOMO-LUMO gaps are ideal for organic semiconductors used in organic field-effect transistors (OFETs) and photovoltaics.[3][16] Their large dipole moments and responsiveness to external stimuli are being explored for nonlinear optical (NLO) materials and electrochromic devices.[1][4]
-
Drug Development and Medicinal Chemistry: Azulene derivatives, particularly natural products like guaiazulene, have a long history of use for their anti-inflammatory and antiulcer properties.[5][17] Modern research is exploring novel azulene-based compounds as anticancer agents, with some derivatives showing promise as tyrosine kinase inhibitors for treating leukemia.[18] Their unique fluorescence also positions them as scaffolds for developing targeted fluorescent probes for disease diagnosis and cellular imaging.[12]
The future of azulene chemistry lies in the continued development of precise synthetic methodologies to access complex, multi-functionalized derivatives.[7][19] The integration of high-throughput computational screening with automated synthesis will accelerate the discovery of new azulene-based materials and therapeutics with tailored, on-demand properties.
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Stuparu, M. C., et al. (2021). A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Molecules, 26(15), 4643. [Link]
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Sakai, N., et al. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(4), 398. [Link]
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Xu, J., et al. (2021). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research, 54(8), 1737–1753. [Link]
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Murfin, L. C., et al. (2018). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. Journal of the American Chemical Society, 140(30), 9494–9502. [Link]
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Ito, S. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 26(3), 643. [Link]
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Pigulski, B., et al. (2025). Recent advances and future challenges in the bottom-up synthesis of azulene-embedded nanographenes. Beilstein Journal of Organic Chemistry, 21, 540-565. [Link]
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Pigulski, B., et al. (2024). 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. Chemical Science, 15(38), 14681-14688. [Link]
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Harvey, J. E. (2020). Colorful Azulene and Its Equally Colorful Derivatives. Journal of Chemical Education, 97(7), 1983–1988. [Link]
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Ito, F., et al. (2018). Azulenes exhibiting solid-state fluorescence: synthesis and photophysics of 2-aryl-6-pyrrolidinylazulenes. Chemical Communications, 54(75), 10566-10569. [Link]
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Hafner, K., & Schneider, J. (1959). A new synthesis of substituted azulenes. Journal of the American Chemical Society. [Link]
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Fuciman, M., et al. (2011). Absorption spectra of azulene and its derivatives. ResearchGate. [Link]
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Puzzarini, C., et al. (2024). Accurate Structure and Spectroscopic Properties of Azulene and Its Derivatives by Means of Pisa Composite Schemes and Vibrational Computations. Journal of Chemical Theory and Computation. [Link]
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Curcio, A., et al. (2021). Surface functionalization with nonalternant aromatic compounds: a computational study of azulene and naphthalene on Si(001). Journal of Physics: Condensed Matter, 33(44). [Link]
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Li, Y., et al. (2023). Connectivity Effect on Electronic Properties of Azulene–Tetraazapyrene Triads. Molecules, 28(23), 7806. [Link]
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Uno, K., et al. (2023). Intense absorption of azulene realized by molecular orbital inversion. Chemical Communications, 59(76), 10604-10607. [Link]
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Godyń, J., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30, 857-871. [Link]
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Comprehensive literature review of methyl azulene carboxylates
An In-Depth Technical Guide to Methyl Azulene Carboxylates: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive literature review of methyl azulene carboxylates, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core principles of azulene chemistry, explore synthetic methodologies, characterize their unique properties, and survey their burgeoning applications. This document is structured to provide not only technical accuracy but also field-proven insights into the causality behind experimental choices.
The Allure of the Azulene Core: A Non-Benzenoid Aromatic System
Azulene is a fascinating non-benzenoid aromatic hydrocarbon, a structural isomer of the colorless naphthalene, which exhibits a striking deep blue color.[1] Its structure consists of a fused cyclopentadiene and a cycloheptatriene ring. This fusion results in a 10 π-electron system that adheres to Hückel's rule of aromaticity.[1]
The most critical feature of azulene, which dictates its chemical behavior, is its significant dipole moment (1.08 D), a stark contrast to the nonpolar naphthalene.[1] This polarity arises from a resonance contribution where the seven-membered ring (tropylium cation character) is electron-deficient, and the five-membered ring (cyclopentadienyl anion character) is electron-rich.[1][2] This inherent electronic asymmetry makes the five-membered ring highly susceptible to electrophilic attack, while the seven-membered ring is prone to nucleophilic attack.[1][3] The introduction of a methyl carboxylate group (-COOCH₃) further modulates this reactivity and imparts new functionalities, opening avenues for diverse applications.
Caption: Dipolar character of the azulene ring system.
Synthetic Strategies for Methyl Azulene Carboxylates
The synthesis of methyl azulene carboxylates can be approached in two primary ways: constructing the azulene skeleton with the carboxylate group already present or attaching the group to a pre-formed azulene core.
Building the Ring: Cycloaddition Approaches
One of the most elegant and versatile methods for constructing substituted azulenes involves the [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an electron-rich olefin, such as an enamine.[3][4] This method, often referred to as the Yasunami-Takase method, allows for the direct introduction of substituents onto the five-membered ring during its formation.[3]
The causality behind this reaction's success lies in the stepwise mechanism. The reaction proceeds through a strained cycloaddition intermediate, which readily undergoes decarboxylation. A subsequent elimination of the amine from the resulting aminohydroazulene intermediate drives the reaction towards the thermodynamically stable, aromatic azulene product.[3] The choice of enamine (derived from different ketones or aldehydes) provides direct control over the substitution pattern on the newly formed five-membered ring.[3]
Caption: General workflow for azulene synthesis via [8+2] cycloaddition.
Functionalizing the Core: Electrophilic Substitution
For a pre-formed azulene or alkylazulene core, the methyl carboxylate group is typically introduced via electrophilic aromatic substitution (SEAr). Due to the high electron density of the five-membered ring, these reactions are highly regioselective and often proceed under mild conditions.[2]
The primary sites for electrophilic attack are the C1 and C3 positions.[3][5] A common strategy involves a two-step process:
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the 1-position using a Vilsmeier reagent (POCl₃/DMF).[2]
-
Oxidation and Esterification: The resulting azulene-1-carbaldehyde is then oxidized to the corresponding carboxylic acid, followed by esterification with methanol under acidic conditions to yield the methyl azulene-1-carboxylate.
This two-step approach is often preferred over direct Friedel-Crafts carboxylation due to better control and higher yields. The choice of the Vilsmeier-Haack reaction is strategic; it is a mild formylation method well-suited for electron-rich aromatics like azulene, preventing over-reaction or degradation that might occur with harsher Lewis acids.[2]
Spectroscopic and Physicochemical Properties
The unique electronic structure of methyl azulene carboxylates gives rise to distinct and characterizable properties.
-
UV-Visible Spectroscopy: Like their parent, azulene, these compounds are intensely colored, typically blue or violet. They exhibit strong absorption in the visible region (around 500–700 nm), which is attributed to the S₀ → S₁ electronic transition across a small HOMO-LUMO gap.[1] A second, often more intense, absorption is found in the UV region (S₀ → S₂ transition). Unusually, azulenes can exhibit fluorescence from the S₂ excited state back to the S₀ ground state, a violation of Kasha's rule.[1]
-
NMR Spectroscopy:
-
¹H NMR: The protons on the azulene core resonate in the aromatic region (typically 7.0-9.5 ppm). Protons on the electron-rich five-membered ring are generally more shielded (appear at a lower ppm) than those on the electron-deficient seven-membered ring. The methyl ester protons appear as a characteristic singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon signals also reflect the ring's polarity, with the five-membered ring carbons appearing at a higher field (more shielded) than the seven-membered ring carbons. The ester carbonyl carbon is typically found around 165-170 ppm.
-
| Property | Typical Data for Methyl Azulene-1-carboxylate | Rationale |
| Appearance | Blue/Violet Crystalline Solid | Small HOMO-LUMO gap allows absorption of visible light. |
| UV-Vis (λmax) | ~580-600 nm (S₀→S₁) and ~340-360 nm (S₀→S₂) | Corresponds to electronic transitions unique to the azulene chromophore. |
| ¹H NMR (δ, ppm) | H-2: ~7.8, H-3: ~7.4, H-4/8: ~9.2, H-5/7: ~7.6, H-6: ~8.0, OCH₃: ~4.0 | Protons on the 7-membered ring (H-4/8) are highly deshielded due to its positive character. |
| IR (cm⁻¹) | ~1700-1720 (C=O stretch) | Characteristic absorption for an ester carbonyl group. |
Applications in Drug Development and Materials Science
The unique combination of aromaticity, polarity, and biological compatibility has positioned azulene derivatives as promising candidates in several high-tech fields.[3]
Medicinal Chemistry
The azulene scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[6][7][8] The introduction of a methyl carboxylate group can fine-tune this activity.
-
Anti-inflammatory and Anti-ulcer Activity: Many azulene derivatives, including some carboxylates, show potent anti-inflammatory effects, partly by inhibiting inflammatory pathways.[3][9] Some have demonstrated superior anti-ulcer activity compared to reference drugs like omeprazole in preclinical studies.[6]
-
Anticancer Activity: Alkoxyl guaiazulene-3-carboxylates and other derivatives have been identified as potential anticancer agents.[6] They have shown cytotoxicity against various cancer cell lines, including leukemia (K-562) and oral squamous cell carcinoma, with some compounds inducing apoptosis.[6]
-
Other Therapeutic Areas: Research has explored azulene derivatives for antidiabetic, antimicrobial, and antiviral applications.[7][10]
| Compound Class | Biological Activity | Example Target / Cell Line | Reference |
| Alkylaminoguaiazulenes | Anticancer (Apoptosis-inducing) | Oral Squamous Cell Carcinoma | [6] |
| Alkoxyl Guaiazulene-3-carboxylates | Anticancer | K-562 Leukemia Cells | [6] |
| Sulfonated Alkylazulenes | Anti-ulcer | in vivo models | [3] |
| General Azulene Derivatives | Anti-inflammatory | COX-2 Inhibition | [9] |
Materials Science
The distinct electronic and photophysical properties of the azulene core are highly attractive for applications in organic electronics.[11]
-
Organic Electronics: The inherent donor-acceptor character of the azulene nucleus makes it an excellent building block for semiconductors.[4] Azulene-containing polymers and small molecules have been successfully used as hole-transporting materials in perovskite solar cells and as active components in organic field-effect transistors (OFETs).[3][4]
-
Drug Delivery and Photodynamic Therapy: Azulene-based polymers are being investigated as drug carriers.[9] Their ability to generate reactive oxygen species upon light exposure also makes them promising for photodynamic cancer therapy.[9]
Key Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and laboratory safety guidelines.
Protocol 1: Synthesis of Methyl 3-cyano-2-aminoazulene-1-carboxylate
This protocol is adapted from methods involving the reaction of 2H-cyclohepta[b]furan-2-ones with active methylene compounds.[3]
Objective: To synthesize a multifunctionalized azulene via ring formation.
Materials:
-
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
-
Malononitrile
-
Triethylamine (TEA)
-
Ethanol, anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: Add malononitrile (1.1 eq) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirring mixture. The causality for using a mild base like TEA is to facilitate the nucleophilic attack of the malononitrile carbanion without causing degradation of the starting material, leading to higher yields of the desired product.[3]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the formation of a deeply colored spot corresponding to the azulene product. A color change to deep blue or violet is indicative of azulene ring formation.
-
Workup and Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by column chromatography on silica gel.
Self-Validation: The integrity of the protocol is confirmed by the formation of a highly colored product with spectroscopic data (NMR, MS) consistent with the target structure.
Protocol 2: Characterization via UV-Vis and ¹H NMR Spectroscopy
Objective: To confirm the structure and purity of the synthesized methyl azulene carboxylate.
A. UV-Visible Spectroscopy:
-
Prepare a dilute solution of the azulene product in a UV-transparent solvent (e.g., hexane or acetonitrile).
-
Record the absorption spectrum from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.
-
Confirm the presence of the characteristic long-wavelength absorption band (~500-700 nm) and the shorter-wavelength UV bands, which validates the formation of the azulene chromophore.
B. ¹H NMR Spectroscopy:
-
Dissolve a 5-10 mg sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analyze the spectrum:
-
Identify the singlet for the methyl ester protons (~4.0 ppm).
-
Observe the signals in the aromatic region (7.0-9.5 ppm).
-
Confirm the integration of all peaks corresponds to the expected number of protons.
-
Analyze the coupling patterns (splitting) to assign the signals to specific protons on the azulene core, confirming the substitution pattern.
-
Conclusion and Future Outlook
Methyl azulene carboxylates represent a versatile class of compounds with a rich chemical landscape. Their synthesis, rooted in elegant cycloaddition and regioselective substitution reactions, is well-established, providing a platform for extensive derivatization. The inherent electronic and photophysical properties of the azulene core, modulated by the carboxylate group, have unlocked significant potential in both medicinal chemistry and materials science.[6][11] Future research will likely focus on developing more complex, polyfunctionalized azulene systems, exploring their applications in targeted drug delivery, next-generation organic electronics, and advanced sensor technologies. The continued exploration of this unique non-benzenoid aromatic system promises to yield further innovations across scientific disciplines.
References
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Pawełczyk, A., Sroka-Bartnicka, A., & Ginalska, G. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30, 834–846. [Link][6][7][8]
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Sanna, V., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. Molecules, 29(9), 2020. [Link][9]
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Shoji, T., & Ito, S. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 26(23), 7305. [Link][3]
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Ioniță, G. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(4), 382. [Link][4]
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Pawełczyk, A., Sroka-Bartnicka, A., & Ginalska, G. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. PubMed. [Link][7]
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Pawełczyk, A., Sroka-Bartnicka, A., & Ginalska, G. (2021). Azulene, its derivatives, and potential applications in medicine. ResearchGate. [Link][10]
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Ioniță, G. (2023). Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. Molecules, 28(14), 5378. [Link][5]
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Pawełczyk, A., Sroka-Bartnicka, A., & Ginalska, G. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. ResearchGate. [Link][8]
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Xin, H., Hou, B., & Gao, X. (2021). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research, 54(7), 1735–1748. [Link][11]
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Solubility of Methyl 2-methylazulene-1-carboxylate in common organic solvents
An In-depth Technical Guide to the Solubility of Methyl 2-methylazulene-1-carboxylate in Common Organic Solvents
In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. Among these, solubility stands out as a critical parameter influencing bioavailability, formulation, and processability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a fascinating derivative of the non-benzenoid aromatic hydrocarbon, azulene. While extensive quantitative solubility data for this specific molecule is not widely published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, provides a robust experimental framework for its determination, and offers insights into the interpretation of such data. Our approach is grounded in established chemical principles and draws parallels from the known behavior of related azulene compounds.
The Intriguing Case of Azulene: A Foundation for Understanding Solubility
Azulene, an isomer of naphthalene, is a captivating molecule not only for its distinct blue color but also for its unique electronic properties. Unlike the nonpolar naphthalene, azulene possesses a significant dipole moment (approximately 1.0 D), a consequence of its fused five- and seven-membered rings. This inherent polarity arises from a resonance structure where the five-membered ring carries a partial negative charge and the seven-membered ring a partial positive charge, lending aromatic stability to both rings.[1][2][3][4] This intrinsic dipole moment is the cornerstone for predicting the solubility of its derivatives.
The solubility of azulene derivatives is a subject of ongoing research, with some studies indicating solubility in polar organic solvents, while others report insolubility in both water and polar solvents.[5][6] This variability underscores the profound impact of substituents on the overall physicochemical properties of the azulene core.
Deconstructing this compound: A Look at its Molecular Architecture
To anticipate the solubility of this compound, we must dissect its molecular structure and the contribution of its functional groups.
Caption: Molecular structure and functional group analysis of this compound.
-
The Azulene Core: As discussed, the inherent polarity of the azulene ring system suggests a favorable interaction with polar solvents.
-
The Methyl Group (-CH₃): This is a nonpolar, electron-donating group. Its presence will slightly increase the lipophilicity of the molecule.
-
The Methyl Carboxylate Group (-COOCH₃): This ester group is polar and can act as a hydrogen bond acceptor. It is expected to significantly influence the solubility in polar solvents. The presence of the ester functionality can enhance solubility in solvents that can engage in dipole-dipole interactions.
Based on this analysis, it is hypothesized that this compound will exhibit moderate to good solubility in a range of common organic solvents, with a preference for those with some degree of polarity.
A Robust Experimental Framework for Solubility Determination
The following section outlines a detailed, self-validating protocol for the quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A diverse panel of organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Experimental Workflow
The determination of solubility will follow a systematic approach to ensure accuracy and reproducibility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
To a series of glass vials, add a pre-weighed excess amount of this compound.
-
Add a known volume of each selected organic solvent to the respective vials. The goal is to have undissolved solid remaining after equilibration.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Separation and Isolation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
-
Filtration:
-
To remove any remaining fine particulates, filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification:
-
Gravimetric Method: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the residue can be determined. This is a simple but potentially less accurate method.
-
Spectroscopic Method (UV-Vis): If the compound has a distinct chromophore (which azulene derivatives do), a calibration curve can be generated by preparing a series of known concentrations of the compound in the solvent of interest. The absorbance of the saturated solution can then be measured and the concentration determined from the calibration curve.
-
Chromatographic Method (HPLC): This is often the most accurate method. A calibration curve is generated by injecting known concentrations of the compound. The saturated solution is then diluted and injected, and the concentration is determined by comparing the peak area to the calibration curve.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Solvent Polarity Index (Reichardt) | Qualitative Solubility (at 25°C) | Quantitative Solubility (g/L) | Molar Solubility (mol/L) |
| Hexane | 0.009 | - | - | - |
| Toluene | 0.099 | - | - | - |
| Diethyl Ether | 0.117 | - | - | - |
| Dichloromethane | 0.309 | - | - | - |
| Acetone | 0.355 | - | - | - |
| Acetonitrile | 0.460 | - | - | - |
| Ethanol | 0.654 | - | - | - |
| Methanol | 0.762 | - | - | - |
This table is a template for recording experimental results.
Interpretation of Results and Predicted Solubility Profile
Based on the molecular structure, the following solubility profile for this compound can be anticipated:
-
Nonpolar Solvents (e.g., Hexane): Low solubility is expected. While the methyl group contributes some lipophilicity, the polar azulene core and the methyl carboxylate group will limit solubility in highly nonpolar media.
-
Aromatic Solvents (e.g., Toluene): Moderate to good solubility is likely due to favorable π-π stacking interactions between the solvent and the aromatic azulene ring system.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Acetonitrile): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar azulene core and the methyl carboxylate group.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While these solvents are polar, the presence of the nonpolar methyl group and the overall size of the molecule may limit its ability to be fully solvated by the hydrogen-bonding network of the solvent.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, a comprehensive understanding of its solubility profile can be achieved through the application of fundamental chemical principles and a rigorous experimental approach. The inherent polarity of the azulene core, combined with the influences of the methyl and methyl carboxylate substituents, suggests a molecule with versatile solubility in a range of common organic solvents. The experimental framework provided in this guide offers a clear and reliable pathway for researchers to quantitatively determine this critical physicochemical parameter, thereby enabling the informed development of this and other novel azulene derivatives in various scientific and industrial applications.
References
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Razus, A. C., Birzan, L., Tecuceanu, V., Cristea, M., Nicolescu, A., & Enache, C. (2007). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Revue Roumaine de Chimie, 52(1–2), 189–194. [Link]
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Wikipedia. (n.d.). Azulene. Retrieved January 22, 2026, from [Link]
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Razus, A. C. (2007). Azulene Derivatives Soluble In Polar Solvents. 1-(Azulen-1-yl)-2-(Thien-2- or 3-yl)-Ethenes. ResearchGate. [Link]
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ChemSynthesis. (n.d.). methyl 1-methyl-2-cyclopentene-1-carboxylate. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-methylcyclopent-2-ene-1-carboxylate. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis scheme for the preparation of this compound (3). Retrieved January 22, 2026, from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 22, 2026, from [Link]
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Nature. (2023). First azulene liquid crystal with de Vries behavior and a SmA re-entrant phase. Retrieved January 22, 2026, from [Link]
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Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 22, 2026, from [Link]
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Reddit. (2025). Why is azulene polar? Retrieved January 22, 2026, from [Link]
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Baxendale Group - Durham University. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. Retrieved January 22, 2026, from [Link]
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Chemistry Stack Exchange. (2022). Azulene Conjugation? Retrieved January 22, 2026, from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 22, 2026, from [Link]
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Quora. (2018). Why is naphthalene less polar than azulene? Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 2-Methylazulene. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2009). Ab initio studies of the dipole moment and polarizability of azulene in its ground and excited singlet states. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved January 22, 2026, from [Link]
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Sciencemadness.org. (2020). Synthesis of substituted azulenes. Retrieved January 22, 2026, from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-methyl-1-cyclohexene-1-carboxylate. Retrieved January 22, 2026, from [Link]
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MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
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PubChem. (n.d.). Methyl 3-(azulene-1-carbonyl)azulene-1-carboxylate. Retrieved January 22, 2026, from [Link]
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Royal Society of Chemistry. (2024). 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. Retrieved January 22, 2026, from [Link]
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The Journal of Physical Chemistry B. (1993). Solubility of C60 in a Variety of Solvents. Retrieved January 22, 2026, from [Link]
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PubMed. (2008). Solubility of C60 in solvent mixtures. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-methylcyclohex-3-ene-1-carboxylate. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-methylazulene-1-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and prospective crystal structure analysis of Methyl 2-methylazulene-1-carboxylate. Azulene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[1] Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines two effective synthetic routes to the title compound, details the established methodologies for obtaining single crystals suitable for X-ray diffraction, and presents a thorough, predictive analysis of its anticipated crystal structure. While a definitive published crystal structure for this specific molecule is not yet available in public databases like the Cambridge Structural Database (CSD)[2][3][4], this guide leverages crystallographic data from analogous azulene derivatives to forecast key structural parameters, including bond lengths, bond angles, and intermolecular interactions. The protocols and analyses herein are designed to be a self-validating system, providing researchers with the expertise and foundational knowledge to pursue the crystallographic characterization of this and similar azulene-based compounds.
Introduction: The Significance of Azulene Scaffolds
Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, is an isomer of naphthalene and has captivated chemists for decades. Its unique electronic structure, arising from the fusion of a cyclopentadienyl anion and a tropylium cation, imparts a significant dipole moment and a characteristic deep blue color. These properties make azulene derivatives attractive candidates for applications in optical technology and as pharmacophores in medicinal chemistry, with demonstrated anti-inflammatory potential.[1]
The precise arrangement of atoms in a molecule, its crystal packing, and the nature of its intermolecular interactions are fundamental to its physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[5][6][7] This guide focuses on this compound, a derivative functionalized with both a methyl and a methyl carboxylate group, substituents that can significantly influence its electronic properties and crystal packing.
Synthesis and Crystallization
The successful isolation of single crystals is contingent on the synthesis of a high-purity compound. Two robust synthetic pathways to this compound are presented below.
Synthetic Protocol 1: [8+2]-Cycloaddition Approach
This method involves a multi-step synthesis culminating in an [8+2]-cycloaddition reaction.[1]
-
Step A: Preparation of Tosylated Tropolone (1): Tropolone is treated with tosyl chloride in the presence of a base to protect the hydroxyl group.
-
Step B: Ring-Closing Reaction to Prepare Lactone (2): The tosylated tropolone undergoes a ring-closing reaction to form a lactone intermediate.
-
Step C: [8+2]-Cycloaddition: The lactone intermediate reacts with an appropriate ketene acetal to yield this compound (3).[1]
Sources
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A Technical Guide to the Thermodynamic Stability of 2-Methylazulene and Its Isomers
This guide provides researchers, scientists, and drug development professionals with an in-depth examination of the thermodynamic stability of 2-methylazulene. We will move beyond simple data reporting to explore the fundamental electronic principles governing the stability of the azulene core, the influence of methyl substitution, and the rigorous experimental and computational protocols required to quantify these properties. Our focus is on the causality behind methodological choices, ensuring a self-validating and expert-driven approach to understanding these unique non-benzenoid aromatic compounds.
The Naphthalene-Azulene Isomeric System: A Foundation of Instability
To comprehend the thermodynamics of 2-methylazulene, one must first appreciate the properties of its parent hydrocarbon, azulene (C₁₀H₈). Azulene is a structural isomer of the more common and significantly more stable naphthalene.[1] This fundamental difference in stability is the cornerstone of azulene chemistry and is rooted in their distinct electronic structures.
Naphthalene is a benzenoid aromatic compound, consisting of two fused benzene rings, and it fully abides by Hückel's rule for aromaticity. This allows for extensive delocalization of its 10 π-electrons across the carbon framework through multiple equivalent resonance structures, resulting in a high degree of thermodynamic stability.[1]
Azulene, conversely, is a non-benzenoid aromatic hydrocarbon formed from the fusion of a five-membered cyclopentadienyl ring and a seven-membered cycloheptatrienyl ring. While it also possesses 10 π-electrons, the distribution is not uniform. The molecule exhibits a significant dipole moment (approximately 1.0 D) because of an electronic structure that can be described as a resonance hybrid of neutral forms and an ionic form, where the seven-membered ring bears a partial positive charge (tropylium cation character) and the five-membered ring bears a partial negative charge (cyclopentadienyl anion character). This inherent charge separation and less effective resonance stabilization render the azulene nucleus less stable than that of naphthalene.[2]
The empirical measure of this stability difference is the standard enthalpy of formation (ΔH f°). Experimental measurements, primarily from bomb calorimetry, have quantified this energy gap.
| Compound | Formula | Standard Gas-Phase Enthalpy of Formation (ΔH f° gas) at 298.15 K | Reference |
| Naphthalene | C₁₀H₈ | +150.5 ± 1.3 kJ/mol | NIST[3] |
| Azulene | C₁₀H₈ | +280.0 to +308.0 kJ/mol | Various[3][4] |
As the data indicates, azulene is approximately 130-158 kJ/mol less stable than naphthalene, a substantial energy difference that dictates its unique reactivity and chemical behavior.
The Influence of Methyl Substitution on the Azulene Core
The introduction of a methyl group (–CH₃) to the azulene skeleton creates a series of methylazulene isomers (1-, 2-, 4-, 5-, and 6-methylazulene), each with a unique thermodynamic stability profile. The position of this electron-donating group is critical as it perturbs the delicate electronic balance of the fused-ring system.
-
Substitution on the Five-Membered Ring (e.g., 1-Methylazulene): The five-membered ring is the electron-rich portion of the azulene core. An electron-donating methyl group at the C1 position can further destabilize the system by increasing electron density on an already anionic-like ring.
-
Substitution on the Seven-Membered Ring (e.g., 2-, 4-, 6-Methylazulene): The seven-membered ring is the electron-deficient part of the molecule. An electron-donating methyl group at these positions can help to stabilize the partial positive charge of the tropylium-like ring, thereby increasing the overall thermodynamic stability of the molecule relative to the parent azulene.
Therefore, it is hypothesized that isomers with substitution on the seven-membered ring, such as 2-methylazulene , are thermodynamically more stable than those with substitution on the five-membered ring. Quantifying these subtle differences requires precise experimental or high-accuracy computational methods.
Framework for Determining Thermodynamic Stability
A definitive comparison of isomer stability relies on accurately determining the standard enthalpy of formation (ΔH f°) and the standard Gibbs free energy of formation (ΔG f°). The Gibbs free energy, which incorporates both enthalpy and entropy, is the ultimate arbiter of thermodynamic stability under constant temperature and pressure.[5]
Experimental Protocol: Combustion Calorimetry
Combustion calorimetry is the gold standard for experimentally determining the enthalpy of formation of organic compounds.[6] The process involves the complete combustion of a sample in a high-pressure oxygen environment and measuring the heat evolved. This value, the enthalpy of combustion (ΔH c°), is then used to calculate the enthalpy of formation.
Step-by-Step Methodology for Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the purified methylazulene isomer (typically 0.1-0.5 g) is pressed into a pellet. The sample is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30 atm. This ensures complete and clean combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a precisely known volume of water in a thermally insulated container (the calorimeter jacket). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001 °C).
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water surrounding the bomb is recorded at regular intervals as it rises, until it reaches a maximum and begins to cool.
-
Data Analysis and Calculation:
-
The raw temperature data is used to calculate the corrected temperature change (ΔT), accounting for heat exchange with the surroundings.
-
The gross heat of combustion is calculated by multiplying ΔT by the energy equivalent of the calorimeter (determined beforehand by combusting a standard substance like benzoic acid).
-
Corrections are made for the heat of formation of nitric acid (from residual N₂) and the heat of combustion of the fuse wire.
-
The standard enthalpy of combustion (ΔH c°) of the methylazulene isomer is calculated from these corrected values.
-
Finally, the standard enthalpy of formation (ΔH f°) is determined using Hess's Law with the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l). For C₁₁H₁₀: C₁₁H₁₀(s) + 13.5 O₂(g) → 11 CO₂(g) + 5 H₂O(l) ΔH f°(C₁₁H₁₀) = [11 × ΔH f°(CO₂) + 5 × ΔH f°(H₂O)] - ΔH c°(C₁₁H₁₀)
-
The diagram below illustrates the logical workflow for this experimental determination.
High-Accuracy Computational Chemistry Protocol
While calorimetry is definitive, it requires pure samples and is labor-intensive. Modern computational chemistry offers a powerful, predictive alternative for determining thermodynamic properties with an accuracy that can rival experimental results, especially for a series of isomers.[7][8] High-level composite methods like the Complete Basis Set (CBS-QB3) or Gaussian-n (G3, G4) theories are specifically designed for this purpose.[9] They approximate a high-level calculation by combining results from several lower-level calculations, providing excellent accuracy for thermochemical data.
Step-by-Step Computational Workflow (CBS-QB3)
-
Initial Structure Generation: Build the 3D structure of the 2-methylazulene isomer using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and efficient method for this initial step is Density Functional Theory (DFT) with the B3LYP functional and a moderately sized basis set (e.g., 6-31G(d)). This step is causal; an accurate geometry is the essential foundation for an accurate energy calculation.
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. This serves two critical, self-validating purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections (to 298.15 K) needed to convert the raw electronic energy into enthalpy (H) and Gibbs free energy (G).
-
-
Higher-Level Single-Point Energy Calculations: With the optimized geometry, a series of more computationally expensive single-point energy calculations are performed using methods like MP4 and CCSD(T) with larger basis sets. This is the core of the composite method, systematically accounting for electron correlation and basis set limitations.
-
Extrapolation to the Complete Basis Set Limit: The energies from the previous step are mathematically extrapolated to estimate the energy that would be obtained with an infinitely large basis set.
-
Derivation of Thermochemical Data: The CBS-QB3 method combines the final extrapolated energy, the thermal corrections from the frequency calculation, and empirical corrections to yield a highly accurate gas-phase enthalpy of formation (ΔH f°) and Gibbs free energy of formation (ΔG f°).
Comparative Stability Analysis of Methylazulene Isomers
The following table summarizes known experimental data and provides a framework for the expected results from a computational study of the methylazulene isomers. The ΔΔH f° represents the stability relative to the parent azulene molecule.
| Compound | Position of –CH₃ | Gas-Phase ΔH f° (kJ/mol) | ΔΔH f° (Relative to Azulene) | Expected Stability Trend |
| Naphthalene | N/A | +150.5 | -144.5 (avg.) | Most Stable Reference |
| Azulene | N/A | +295.0 (avg.) | 0 | Unsubstituted Core |
| 1-Methylazulene | 5-membered ring | Calculable | > 0 | Less Stable |
| 2-Methylazulene | 7-membered ring | Calculable | < 0 | More Stable |
| 4-Methylazulene | 7-membered ring | Calculable | < 0 | More Stable |
| 5-Methylazulene | 5-membered ring | Calculable | > 0 | Less Stable |
| 6-Methylazulene | 7-membered ring | Calculable | < 0 | More Stable |
The key prediction is that 2-methylazulene will have a negative ΔΔH f° , indicating it is thermodynamically more stable than azulene itself. This is because the electron-donating methyl group at the C2 position effectively stabilizes the electron-deficient seven-membered ring. Conversely, isomers like 1- and 5-methylazulene are expected to be less stable than the parent azulene.
The isomerization energies between these compounds can also be calculated as the difference in their heats of formation, providing a complete thermodynamic landscape.
Conclusion
The thermodynamic stability of 2-methylazulene is a nuanced topic, deeply rooted in the fundamental electronic properties of the non-benzenoid azulene core. While significantly less stable than its benzenoid isomer naphthalene, the azulene system's stability can be modulated by substitution.
This guide has established that:
-
The parent azulene is approximately 130-158 kJ/mol less stable than naphthalene due to inferior resonance stabilization.
-
The position of a methyl substituent is critical; substitution on the electron-deficient seven-membered ring is predicted to be a stabilizing feature.
-
2-Methylazulene is therefore expected to be one of the more thermodynamically stable methylazulene isomers, possessing a lower enthalpy of formation than the parent azulene.
-
Rigorous and self-validating protocols, both experimental (bomb calorimetry) and computational (CBS-QB3, G3/G4), exist to precisely quantify these stabilities, providing essential data for rational design in materials science and drug development.
By understanding the principles and applying the methodologies outlined herein, researchers can confidently determine and interpret the thermodynamic landscape of 2-methylazulene and its related compounds.
References
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Ramírez-García, J. C., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. Anais da Academia Brasileira de Ciências, 95(suppl 1). Available at: [Link]
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Meshhal, M., El-Demerdash, S., & El-Nahas, A. M. (2018). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv. Available at: [Link]
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Meshhal, M., El-Demerdash, S., & El-Nahas, A. M. (2019). A thermochemical computational study on hydroxyquinolines and their azulene analogues. Journal of Molecular Structure, 1185, 30-40. Available at: [Link]
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ResearchGate. (n.d.). A thermochemical computational study on hydroxyquinolines and their azulene analogues. ResearchGate. Available at: [Link]
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da Silva, M. D. M. C., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6686. Available at: [Link]
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Jo, Y., et al. (1997). Van der Waals complexes of 2-chloro-, 2-methyl-, and 1,3-dimethylazulene with rare gases: Microscopic solvent shifts, structures, and binding energies. The Journal of Chemical Physics, 107(16), 6148-6158. Available at: [Link]
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ScienceOpen. (n.d.). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. ScienceOpen. Available at: [Link]
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Santalucia, D., et al. (2020). Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives. Chemistry – A European Journal, 26(46), 10471-10479. Available at: [Link]
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A Theoretical and Computational Guide to the Structure of Azulene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azulene, a captivating non-alternant bicyclic aromatic hydrocarbon, has garnered significant attention for its unique electronic structure, striking blue color, and diverse chemical reactivity. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the intricate structural and electronic properties of azulene and its derivatives. By delving into the principles of quantum chemistry and leveraging advanced computational techniques, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of these fascinating molecules. This guide will cover the fundamental electronic characteristics of the azulene core, the profound influence of substituents on its properties, and the computational workflows essential for their study. Our objective is to bridge the gap between theoretical concepts and practical applications, empowering researchers to rationally design novel azulene-based compounds for materials science and medicinal chemistry.
The Enigmatic Structure of Azulene: A Departure from Classical Aromatics
Azulene, an isomer of the colorless naphthalene, is a 10 π-electron aromatic system composed of a fused five-membered and seven-membered ring.[1] Unlike its benzenoid counterpart, azulene is a non-alternant hydrocarbon, a classification that profoundly influences its physical and chemical properties.[2] This structural distinction leads to an uneven distribution of electron density, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient.[1] This inherent polarity gives rise to a significant ground-state dipole moment, a feature absent in alternant aromatic hydrocarbons like naphthalene.[1]
The unique electronic configuration of azulene can be rationalized by considering its resonance structures, where a key contributor is a dipolar form consisting of a 6π-electron cyclopentadienyl anion fused to a 6π-electron tropylium cation.[1] This charge separation is a cornerstone for understanding azulene's reactivity, with the five-membered ring being susceptible to electrophilic attack and the seven-membered ring being prone to nucleophilic attack.
Computational Methodologies for Probing the Azulene Nucleus
The advent of powerful computational tools has revolutionized the study of molecular structures and properties. For azulene and its derivatives, a variety of theoretical methods are employed to gain insights that complement and guide experimental work.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate a wide range of properties of azulene and its derivatives, including:
-
Geometric Structures: Optimization of molecular geometries to predict bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, electron affinity, and ionization potential.[3]
-
Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and electronic absorption spectra using Time-Dependent DFT (TD-DFT).[4][5]
-
Aromaticity Indices: Calculation of Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) to quantify the aromatic character of the fused rings.[6][7]
Ab Initio Methods
Ab initio methods, which are based on first principles and do not rely on empirical parameterization, offer a higher level of theory and can provide benchmark results. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for highly accurate calculations of:
-
Energetics: Determining relative energies of different isomers and conformations.
-
Excited States: Providing a more rigorous description of electronic excited states compared to standard DFT functionals.[8]
The choice between DFT and ab initio methods often depends on the specific property of interest and the computational resources available. For many applications involving azulene derivatives, modern DFT functionals provide results with sufficient accuracy for meaningful predictions.[8]
Key Theoretical Insights into the Structure of Azulene and its Derivatives
Theoretical studies have provided a wealth of information that has deepened our understanding of the structure-property relationships in azulene chemistry.
Aromaticity: A Tale of Two Rings
A central theme in the study of azulene is the aromaticity of its constituent rings. NICS calculations, a popular method for assessing aromaticity, consistently show that the five-membered ring exhibits a more pronounced aromatic character (more negative NICS values) compared to the seven-membered ring.[7] The HOMA index, which is based on the degree of bond length equalization, also supports this finding.[6] This disparity in aromaticity is a direct consequence of the electronic structure, where the five-membered ring more closely resembles the aromatic cyclopentadienyl anion.
Substituent Effects: Tuning the Electronic Landscape
The introduction of substituents onto the azulene core provides a powerful strategy for modulating its electronic and optical properties. The position and electronic nature of the substituent play a crucial role in determining its impact.
-
Electron-Donating Groups (EDGs): When placed on the azulene ring, EDGs such as amino (-NH2) or methoxy (-OCH3) groups increase the electron density, leading to a destabilization (increase in energy) of the HOMO.[9]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups withdraw electron density, stabilizing (lowering in energy) the LUMO.[9]
These substituent-induced modifications of the frontier molecular orbitals have a direct impact on the HOMO-LUMO gap, which in turn governs the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally leads to a bathochromic (red) shift in the absorption maximum.[9]
Quantitative Data from Computational Studies
The following table summarizes key computational data for azulene and some of its derivatives, illustrating the impact of substitution on their electronic properties. All calculations were performed at the B3LYP/6-31G(d) level of theory.
| Molecule | Substituent(s) | Position(s) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Azulene | - | - | 1.08 | -5.54 | -1.36 | 4.18 |
| 1-Nitroazulene | -NO₂ | 1 | 4.85 | -6.12 | -2.31 | 3.81 |
| 2-Aminoazulene | -NH₂ | 2 | 1.89 | -5.15 | -1.09 | 4.06 |
| 1,3-Dinitroazulene | -NO₂ | 1, 3 | 7.98 | -6.65 | -3.15 | 3.50 |
| 2,6-Diaminoazulene | -NH₂ | 2, 6 | 0.25 | -4.82 | -0.88 | 3.94 |
Experimental Protocols: A Step-by-Step Guide to Computational Analysis
This section provides detailed, step-by-step methodologies for performing key computational analyses on azulene and its derivatives using the Gaussian software package.
Protocol for Geometry Optimization and Frequency Calculation
This protocol outlines the steps to obtain the optimized ground-state geometry and perform a frequency calculation to confirm it is a true minimum on the potential energy surface.
-
Build the Molecule: Construct the azulene derivative of interest using a molecular modeling program like GaussView.
-
Create the Gaussian Input File:
-
Route Section: #p B3LYP/6-31G(d) Opt Freq
-
B3LYP/6-31G(d): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation.
-
-
Title Section: A descriptive title for the calculation.
-
Molecule Specification: The charge and multiplicity (usually 0 and 1 for neutral, singlet molecules) followed by the atomic coordinates.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Convergence: Check for the message "Optimization completed."
-
Frequencies: Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
-
Protocol for TD-DFT Calculation of Electronic Absorption Spectra
This protocol describes how to calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.
-
Use the Optimized Geometry: Start with the optimized geometry from the previous protocol.
-
Create the Gaussian Input File:
-
Route Section: #p TD(NStates=10, Singlets) B3LYP/6-31G(d)
-
TD(NStates=10, Singlets): Requests a Time-Dependent DFT calculation for the first 10 singlet excited states.
-
-
Title Section: A descriptive title.
-
Molecule Specification: The optimized atomic coordinates.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Excitation Energies and Oscillator Strengths: The output will list the calculated excitation energies (in eV and nm) and the corresponding oscillator strengths for each electronic transition.
-
Spectrum Visualization: Use a program like GaussView to visualize the simulated UV-Vis spectrum.
-
Protocol for NICS Calculation of Aromaticity
This protocol details the steps to calculate the Nucleus-Independent Chemical Shift (NICS) value at the center of each ring to assess its aromaticity.
-
Use the Optimized Geometry: Start with the optimized geometry.
-
Add Ghost Atoms: In the molecular geometry specification, add two "ghost" atoms (Bq) at the geometric center of the five-membered and seven-membered rings. These ghost atoms have no electrons or nuclear charge and serve as the points where the magnetic shielding will be calculated.
-
Create the Gaussian Input File:
-
Route Section: #p NMR B3LYP/6-31G(d)
-
NMR: Requests the calculation of NMR chemical shieldings.
-
-
Title Section: A descriptive title.
-
Molecule Specification: The optimized atomic coordinates including the ghost atoms.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Isotropic Shielding: Locate the isotropic magnetic shielding value for each ghost atom in the output file. The NICS value is the negative of this shielding value. A more negative NICS value indicates stronger aromaticity.
-
Applications in Drug Development and Materials Science
The unique electronic properties and tunable reactivity of azulene and its derivatives make them attractive scaffolds for a range of applications.
Medicinal Chemistry
Azulene derivatives have been investigated for a variety of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.[10][11] Theoretical studies play a crucial role in this field by:
-
Predicting Bioactivity: Computational docking studies can predict the binding affinity of azulene derivatives to biological targets.
-
Guiding Synthesis: Understanding the reactivity of the azulene core through theoretical calculations helps in designing efficient synthetic routes to novel drug candidates.
-
Optimizing ADME Properties: Computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, aiding in the development of drug candidates with favorable pharmacokinetic profiles.
Materials Science
The distinct optical and electronic properties of azulenes have led to their exploration in the field of organic electronics.[12][13] Theoretical calculations are instrumental in:
-
Designing Organic Semiconductors: Predicting the HOMO-LUMO levels and charge transport properties of azulene-based materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[13]
-
Developing Nonlinear Optical (NLO) Materials: The significant dipole moment and polarizability of azulene derivatives make them promising candidates for NLO applications.[12] Computational studies can predict the hyperpolarizability of these molecules, guiding the design of materials with enhanced NLO responses.
Conclusion
Theoretical and computational chemistry provides an indispensable toolkit for unraveling the complexities of azulene and its derivatives. From elucidating the fundamental electronic structure to predicting the impact of chemical modifications, these methods offer unparalleled insights that drive innovation in both fundamental research and applied sciences. This guide has provided a comprehensive overview of the key theoretical concepts and practical computational workflows for studying these remarkable molecules. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these approaches will undoubtedly accelerate the discovery and development of novel azulene-based materials and therapeutics.
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Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investigation. (n.d.). Journal of the Iranian Chemical Society. Retrieved January 22, 2026, from [Link]
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Excited state energy values (in cm -1 ) computed using regular TD-DFT and the 6- 311G(d,p) basis set. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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MOMAP Tutorial 01. (n.d.). MOMAP. Retrieved January 22, 2026, from [Link]
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Effects of Substituents on the Absorption Spectra of molecules. (2013). Odinity. Retrieved January 22, 2026, from [Link]
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Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investigation. (n.d.). Journal of the Iranian Chemical Society. Retrieved January 22, 2026, from [Link]
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- In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. (2021). Medicinal Chemistry Research, 30(4), 834–846.
- Stability and molecular properties of the boron-nitrogen alternating analogs of azulene and naphthalene: a computational study. (2017). Journal of Molecular Modeling, 23(10), 295.
- Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. (2022). Molecules, 27(4), 1251.
- An Analysis of the Bonding Properties of Benz[a]azulene by X‐Ray, NMR, and Computational Studies. (1998). Helvetica Chimica Acta, 81(10), 1855-1868.
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- Synthesis of azulene, a blue hydrocarbon. (1998).
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- Azulene-Based Materials for Organic Field-Effect Transistors. (2018). ChemPlusChem, 83(4), 218-230.
- The Dipole Moments and Electronic Structures of Some Azulene Derivatives. (1954). Journal of the American Chemical Society, 76(16), 4279-4285.
-
NICS – Nucleus Independent Chemical Shift. (n.d.). Poranne Research Group. Retrieved January 22, 2026, from [Link]
- Ab initio studies of the dipole moment and polarizability of azulene in its ground and excited singlet states. (1999). Journal of Molecular Structure: THEOCHEM, 491(1-3), 223-231.
- A structural bridge between alternant and non-alternant hydrocarbons. (2001). Journal of the Brazilian Chemical Society, 12(3), 329-333.
-
Calculated HOMA and NICS1(zz) values, and delocalization energies (E del , in kcal mol −1 ) for ortho-hydroxy Schiff base and its derivatives (Scheme 10); B3LYP/6-311+G(d,p) results (from ref.). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Alternant and Non-Alternant Hydrocarbons. (n.d.). Dalal Institute. Retrieved January 22, 2026, from [Link]
- The ground and ionized states of azulene: a combined study of the vibrational energy levels by photoionization, configuration interaction, and density functional calculations. (2022). Physical Chemistry Chemical Physics, 24(7), 4287-4301.
-
Gaussian Tutorial: How to Calculate the Excited State Energy Levels using the TD-DFT Method. (2024, July 1). YouTube. Retrieved January 22, 2026, from [Link]
- Antiaromaticity comes in six - A HOMA/NICS study of [n]helicenes (n = 6 -24). (2021). Chemical Science, 12(20), 7069-7077.
-
About Gaussian 16 Input. (2018). Gaussian. Retrieved January 22, 2026, from [Link]
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How to perform TD DFT calculation in Gaussian. (2024, May 16). YouTube. Retrieved January 22, 2026, from [Link]
-
Values of HOMA and NICS1(zz) calculated for 1-6 compounds Compound HOMA... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applic
-
Calculated HOMA and NICS(1) zz values, and delocalization energies (E del , in kcal mol −1 ) for ortho-hydroxy Schiff base and its derivatives (Scheme 10); B3LYP/6-311+G(d,p) results (from ref.). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Modern Computational Organic Chemistry. (n.d.). Baran Lab. Retrieved January 22, 2026, from [Link]
- Computational chemistry methods for modelling non-covalent interactions and chemical reactivity— An overview. (2020). Physical Sciences Reviews, 5(9).
-
Gaussian Lecture: TD DFT 1. (2014, March 19). YouTube. Retrieved January 22, 2026, from [Link]
-
TDDFT for excitation energies. (n.d.). TDDFT for ultrafast electronic dynamics. Retrieved January 22, 2026, from [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved January 22, 2026, from [Link]
-
How can I calculate NICS, NICSiso, NICS(1), NICS(1)zz, NICSzz,NICS(1)zz, LMO-NICS and CMO-NICS with gauss view 5 for a nonplanner molecule using DFT?. (2014, December 15). ResearchGate. Retrieved January 22, 2026, from [Link]
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GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved January 22, 2026, from [Link]
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Methodological & Application
Detailed synthesis protocol for Methyl 2-methylazulene-1-carboxylate
An Application Note on the Synthesis of Methyl 2-methylazulene-1-carboxylate
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and optical properties.[1][2] this compound is a key intermediate for the synthesis of more complex azulene-containing structures. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis, drug discovery, and materials science. The described methodology is based on the robust and widely-utilized [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one derivative and an enamine, a method championed by Yasunami and Takase.[1]
Synthetic Strategy: The [8+2] Cycloaddition Pathway
The core of this synthetic protocol lies in the construction of the azulene scaffold via an [8+2] cycloaddition reaction. This powerful method involves the reaction of an electron-rich 8π component, 2H-cyclohepta[b]furan-2-one, with a 2π component, an enamine.[1][3] The enamine is typically generated in situ from a ketone and a secondary amine. This approach offers a high degree of modularity, allowing for the introduction of various substituents onto the azulene core.
The overall synthetic workflow can be visualized as a two-stage process:
-
Synthesis of the 2H-cyclohepta[b]furan-2-one precursor.
-
The [8+2] cycloaddition to form the target azulene.
Sources
Application Notes and Protocols: Methyl 2-methylazulene-1-carboxylate in Organic Electronics
Introduction: The Promise of Azulene Derivatives in Organic Electronics
Azulene, a non-benzenoid isomer of naphthalene, has garnered considerable interest within the organic electronics community.[1][2] Its unique electronic structure, characterized by a significant dipole moment and a small Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, makes it an attractive building block for novel organic semiconductors.[1][2] Methyl 2-methylazulene-1-carboxylate, a derivative of azulene, is a promising candidate for application in various organic electronic devices, including Organic Field-Effect Transistors (OFETs). These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of this compound as a solution-processable active material in OFETs.
Molecular Structure and Properties
This compound possesses a unique combination of an electron-donating methyl group and an electron-withdrawing carboxylate group attached to the azulene core. This substitution pattern is expected to influence the molecule's electronic properties, solubility, and solid-state packing, all of which are critical parameters for its performance in electronic devices.
| Property | Value/Description |
| Molecular Formula | C₁₃H₁₂O₂ |
| IUPAC Name | This compound |
| CAS Number | 54654-48-7[1] |
| Appearance | Typically a colored solid |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and toluene, facilitating solution-based processing. |
Synthesis of this compound
A reliable and efficient synthesis is paramount for the exploration of new materials. One effective method for the preparation of this compound is a one-pot reaction in the presence of molecular sieves, which act as both a dehydrating agent and a catalyst, leading to good yields and reduced reaction times.
Protocol: One-Pot Synthesis
Materials:
-
2H-Cyclohepta[b]furan-2-one
-
Acetone
-
Diethylamine
-
3 Å Molecular Sieves
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2H-cyclohepta[b]furan-2-one, a molar excess of acetone and diethylamine, and 3 Å molecular sieves (approximately 0.6 g per mmol of 2H-cyclohepta[b]furan-2-one) in an anhydrous solvent.
-
Reaction: Reflux the reaction mixture for an optimized duration (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the molecular sieves.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of this compound for Electronic Applications
A thorough characterization of the material's optical, electrochemical, and thermal properties is essential to assess its potential as an organic semiconductor.
Optical Properties: UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions and the optical bandgap of the material.
Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or dichloromethane).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the absorption maxima (λmax) and calculate the optical bandgap from the onset of the absorption edge using the Tauc plot method. The conjugated system of azulene derivatives typically results in absorption peaks in the visible region.[3]
Electrochemical Properties: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to determine the HOMO and LUMO energy levels of a material, which are crucial for understanding charge injection and transport in electronic devices.
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.
-
Measurement: Perform cyclic voltammetry using a three-electrode setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or Ag/Ag⁺; counter electrode: platinum wire). Record the voltammogram at a suitable scan rate (e.g., 100 mV/s). A ferrocene/ferrocenium (Fc/Fc⁺) couple should be used as an internal standard for accurate potential referencing.[4]
-
Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the CV curve. Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox - E(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E(Fc/Fc+) + 4.8]
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to evaluate the thermal stability and phase transitions of the material, which are important for device fabrication and operational lifetime.[5][6]
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the purified material into an alumina or platinum pan.
-
TGA Measurement: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-600 °C). Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
DSC Measurement: Heat the sample under an inert atmosphere at a defined rate (e.g., 10 °C/min) to identify phase transitions such as melting (Tm) and glass transitions (Tg).
Application in Organic Field-Effect Transistors (OFETs)
The following section details a representative protocol for the fabrication and characterization of a bottom-gate, top-contact (BGTC) OFET using this compound as the active semiconductor layer. This architecture is commonly used in research settings.[7]
Device Architecture
Caption: Bottom-Gate, Top-Contact OFET Architecture.
Protocol: OFET Fabrication and Characterization
Materials and Equipment:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
High-purity organic solvent (e.g., chloroform)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
-
Shadow masks for source and drain electrode deposition
-
Semiconductor parameter analyzer
-
Probe station
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrates by sequential ultrasonication in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound in a high-purity organic solvent (e.g., 5-10 mg/mL in chloroform).
-
Deposit the solution onto the prepared substrate via spin-coating. The spin speed and time should be optimized to achieve a uniform thin film of the desired thickness (typically 30-50 nm).
-
Anneal the film at a moderate temperature (to be determined by DSC results) to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the semiconductor film.
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) by thermal evaporation through the shadow mask.
-
-
OFET Characterization:
-
Place the fabricated device on a probe station in an inert atmosphere or vacuum.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: Measure ID as a function of VGS at a constant VDS in both the linear and saturation regimes.
-
Data Analysis
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) and the on/off ratio can be calculated. The mobility is a measure of how efficiently charge carriers move through the semiconductor, and the on/off ratio indicates the switching performance of the transistor.
Expected Performance and Causality:
The performance of the OFET will be highly dependent on the molecular packing and thin-film morphology of this compound. The inherent dipole moment of the azulene core could lead to favorable intermolecular interactions, potentially promoting ordered packing and efficient charge transport. The methyl and carboxylate substituents will influence the solubility and energy levels, which in turn affect the film formation and charge injection from the electrodes. A well-ordered, crystalline thin film is expected to yield higher charge carrier mobility.
Conclusion
This compound represents a promising organic semiconductor for applications in flexible and low-cost electronics. Its synthesis is achievable through established methods, and its properties can be thoroughly investigated using standard characterization techniques. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and implementation of this material in organic field-effect transistors. Further optimization of the material's synthesis, thin-film deposition conditions, and device architecture will be crucial for realizing its full potential in next-generation organic electronic devices.
References
Sources
- 1. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 7. ossila.com [ossila.com]
Application Notes and Protocols: Methyl 2-methylazulene-1-carboxylate as a Novel Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of Azulene-Based Fluorophores in Cellular Imaging
The field of fluorescence microscopy is in a perpetual state of innovation, driven by the need for probes with superior photophysical properties, enhanced biocompatibility, and novel targeting capabilities. While traditional fluorophores have been the bedrock of cellular imaging for decades, the exploration of new molecular scaffolds is critical for advancing our understanding of complex biological processes. Azulene, a bicyclic aromatic hydrocarbon, has emerged as a promising candidate in the development of next-generation fluorescent probes.[1] Its unique electronic structure, characterized by a dipole moment and anomalous fluorescence from the second excited singlet state (S2), offers a distinct set of photophysical properties that can be harnessed for bioimaging applications.[2][3] This document provides a comprehensive guide to the application of a specific azulene derivative, methyl 2-methylazulene-1-carboxylate, as a fluorescent probe for cellular imaging.
Introduction to this compound
This compound is a synthetic derivative of azulene, a molecule known for its distinct blue color and interesting photophysical characteristics.[4] The introduction of a methyl group at the 2-position and a carboxylate group at the 1-position of the azulene core can modulate its electronic and, consequently, its fluorescence properties.[5] While the parent azulene molecule has been a subject of fundamental photophysical studies, the application of its derivatives, such as this compound, in the realm of biological imaging is a more recent and burgeoning field of investigation.[2][3]
The rationale for exploring this particular derivative lies in the potential for the substituents to fine-tune the spectral properties and influence cellular uptake and localization. The ester functionality, for instance, may impact the molecule's polarity and membrane permeability, crucial factors for a live-cell imaging probe.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the preparation of a tosylated tropolone, followed by a ring-closing reaction to form a lactone, and finally, an [8+2]-cycloaddition reaction to yield the azulene core.[7]
Figure 1. Synthetic scheme for this compound.[7]
This synthetic approach provides a reliable method for obtaining the probe for subsequent photophysical characterization and biological application.
Photophysical Properties and Characterization
A thorough understanding of a fluorophore's photophysical properties is paramount for its effective use in bioimaging. Key parameters include the absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and photostability.
Spectral Properties
Azulene and its derivatives are known for their unusual fluorescence behavior, often emitting from the second excited singlet state (S2) rather than the first (S1), a phenomenon that violates Kasha's rule.[2] The absorption spectrum of azulene derivatives typically shows two main bands, one in the near-UV region and another in the visible region, which is responsible for their characteristic color.[3]
Table 1: General Photophysical Properties of the Azulene Core
| Property | Value | Source |
| Absorption Maxima (λabs) | ~340-360 nm and ~580-650 nm | [3] |
| Emission Maximum (λem) | ~380-450 nm | [3] |
| Fluorescence Quantum Yield (ΦF) | Generally low, but highly dependent on substitution and environment | [8] |
| Photostability | Generally good, but can be influenced by the cellular microenvironment | [2] |
It is crucial to experimentally determine the specific spectral properties of this compound in various solvents to understand its behavior in different biological environments. Solvatochromism, a change in spectral properties with solvent polarity, is a known characteristic of some azulene derivatives and should be investigated.[8]
Quantum Yield and Brightness
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield is generally desirable for a fluorescent probe as it contributes to a brighter signal. The quantum yield of azulene derivatives can be highly variable and is influenced by the nature and position of substituents on the azulene core.[8]
The brightness of a fluorescent probe is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (ΦF). Maximizing both parameters is a key goal in the design of new fluorophores for bioimaging.
Application in Cellular Imaging: Protocols and Considerations
The successful application of this compound as a fluorescent probe in bioimaging requires careful optimization of staining protocols and imaging parameters.
General Protocol for Live-Cell Staining
This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is crucial for each cell type and experimental condition.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HBSS)
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium or imaging buffer. The final concentration should be optimized, typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[9]
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.[10]
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
Figure 2. General workflow for live-cell staining with a fluorescent probe.
Considerations for Optimal Imaging
-
Phototoxicity: Minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.[10]
-
Cellular Health: Ensure cells are healthy throughout the experiment. Use appropriate imaging buffers and maintain physiological temperature and CO₂ levels.
-
Controls: Include unstained control cells to assess autofluorescence and vehicle-treated (DMSO) controls to rule out solvent effects.
Assessing Cytotoxicity: A Critical Validation Step
The introduction of any exogenous compound into living cells necessitates a thorough evaluation of its potential toxicity. Cytotoxicity assays are essential to determine the concentration range at which the fluorescent probe can be used without perturbing normal cellular functions.
Protocol for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cultured cells in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a period that reflects the duration of a typical imaging experiment (e.g., 2-24 hours). Include untreated and vehicle-treated controls.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Figure 3. Workflow for assessing cytotoxicity using the MTT assay.
Studies on other azulene derivatives have shown varying degrees of cytotoxicity, which appears to be dependent on the specific substitutions and cell lines used.[11][12] Therefore, it is imperative to perform cytotoxicity testing for this compound in the specific cell model of interest.
Potential Applications and Future Directions
The unique photophysical properties of azulene derivatives open up possibilities for their use in various advanced bioimaging applications.
-
Two-Photon Microscopy: The non-centrosymmetric nature of the azulene core makes it a potential candidate for two-photon excitation, which offers deeper tissue penetration and reduced phototoxicity.[2]
-
Sensing and Ratiometric Imaging: The sensitivity of the azulene fluorescence to its environment could be exploited for the development of sensors for ions, pH, or reactive oxygen species.
-
Targeted Imaging: Functionalization of the azulene core with specific targeting moieties could enable the visualization of specific organelles or biomolecules.
Further research is needed to fully elucidate the photophysical properties, cellular uptake mechanisms, and potential for targeted functionalization of this compound. This will pave the way for its establishment as a valuable tool in the ever-expanding toolbox of fluorescent probes for bioimaging.
References
- Chen, Y., et al. (2019). A series of azulene derivatives as potent multi-receptor tyrosine kinase inhibitors for the treatment of acute myeloid leukemia (AML) or gastrointestinal stomach tumors (GIST). European Journal of Medicinal Chemistry, 182, 111631.
-
ResearchGate. (n.d.). Synthesis scheme for the preparation of this compound (3). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylazulene. Retrieved from [Link]
- O'Shea, D. F., et al. (2019). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. Journal of the American Chemical Society, 141(48), 18944–18949.
- Lewis, S. E., et al. (2021). Azulene—A Bright Core for Sensing and Imaging. Molecules, 26(2), 353.
- Wakabayashi, H., et al. (2004). Relationship between Electronic Structure and Cytotoxic Activity of Azulenes. Anticancer Research, 24(2A), 837-842.
- Itoh, T. (2012). Fluorescence and phosphorescence from higher excited states of organic molecules. Chemical Reviews, 112(8), 4541–4568.
-
Microbehunter. (2020, June 26). How to stain cells with Methylene Blue [Video]. YouTube. [Link]
- Starzak, K., et al. (2024). Revealing the photoredox potential of azulene derivatives as panchromatic photoinitiators in various light-initiated polymerization processes. RSC Advances, 14, 19035-19047.
- Wakabayashi, H., et al. (2019). Quantitative Structure-Cytotoxicity Relationship of Azulene Amide Derivatives. Anticancer Research, 39(7), 3631-3640.
-
PubChem. (n.d.). Methyl 2-methylcyclopent-2-ene-1-carboxylate. Retrieved from [Link]
- Pham, T. C., et al. (2018). Convergent synthesis and evaluation of 18F-labeled azulenic COX2 probes for cancer imaging. EJNMMI Radiopharmacy and Chemistry, 3(1), 10.
- Fiori, J., et al. (2011).
-
PubChem. (n.d.). Methyl 3-(azulene-1-carbonyl)azulene-1-carboxylate. Retrieved from [Link]
- Struwe, M., et al. (2011). Comprehensive assessment of the photomutagenicity, photogenotoxicity and photo(cyto)toxicity of azulene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 722(2), 136-143.
- Miyashita, Y., et al. (2003). REACTIONS OF METHYL 3-BROMOACETYLAZULENE-1- CARBOXYLATE WITH 2-AMINOPYRIDINES AND RELATED COMPOUNDS. SYNTHESIS OF AZULENES BEARING IMIDAZOLE-FUSED NITROGEN-HETEROCYCLES. Heterocycles, 59(1), 359-368.
-
ResearchGate. (n.d.). Three component one-pot synthesis of methyl 3-(2-quinolyl)azulene-1- carboxylates. Retrieved from [Link]
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- 4. 2-Methylazulene | C11H10 | CID 11126379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Revealing the photoredox potential of azulene derivatives as panchromatic photoinitiators in various light-initiated polymerization processes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00275J [pubs.rsc.org]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Review Reports - Azulene—A Bright Core for Sensing and Imaging | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity of guaiazulene on gingival fibroblasts and the influence of light exposure on guaiazulene-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic Substitution on Azulene Rings
Introduction: The Unique Reactivity of Azulene
Azulene, a non-benzenoid aromatic hydrocarbon and isomer of naphthalene, presents a fascinating case study in electrophilic aromatic substitution. Its unique electronic structure, arising from the fusion of a cyclopentadienyl anion and a tropylium cation, results in a significant dipole moment and a distinct charge distribution. The five-membered ring is electron-rich, making it highly susceptible to electrophilic attack, while the seven-membered ring is electron-deficient.[1] This inherent polarization dictates that electrophilic substitution reactions on unsubstituted azulene occur almost exclusively at the 1 and 3 positions of the five-membered ring.[1] Theoretical studies have indicated that substitution at the C1 position is kinetically favored.[2] This guide provides detailed experimental procedures for several key electrophilic substitution reactions on the azulene ring, offering researchers and drug development professionals a practical resource for the synthesis of functionalized azulene derivatives.
Core Principles of Electrophilic Substitution on Azulene
The high electron density in the five-membered ring of azulene allows for electrophilic substitution to proceed under milder conditions than those typically required for benzene. The general mechanism follows the canonical steps of electrophilic aromatic substitution:
-
Generation of an electrophile: A reactive electrophile is generated from the chosen reagent.
-
Nucleophilic attack: The π-electrons of the azulene's five-membered ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity to the ring system.
Experimental Protocols
Vilsmeier-Haack Formylation of Azulene
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto the azulene ring, typically at the 1-position. The reaction utilizes the Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of azulene.
Detailed Protocol:
-
Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or a thick slurry.
-
Reaction with Azulene: Dissolve azulene (1 equivalent) in a minimal amount of anhydrous DMF or a halogenated solvent like dichloromethane.
-
Add the azulene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction temperature can be gently heated to 40-60 °C to drive the reaction to completion if necessary.[5]
-
Work-up and Purification: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a cold, saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral to slightly basic. This step hydrolyzes the iminium salt intermediate to the aldehyde. c. Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water and then with a saturated brine solution. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-formylazulene.
Friedel-Crafts Acylation of Azulene with Trifluoroacetic Anhydride
Traditional Friedel-Crafts acylation often employs strong Lewis acids like aluminum chloride (AlCl₃), which can be harsh.[6][7][8] For an electron-rich system like azulene, a milder approach using trifluoroacetic anhydride is highly effective.[2] This method often proceeds without an additional catalyst and offers a cleaner reaction profile.[1]
Reaction Scheme:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. websites.umich.edu [websites.umich.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Purity Isolation of Methyl 2-methylazulene-1-carboxylate via Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of methyl 2-methylazulene-1-carboxylate using flash column chromatography. Azulene derivatives are of significant interest in medicinal chemistry and materials science, making their efficient purification a critical step in research and development.[1] This guide outlines a systematic approach, from the selection of the stationary and mobile phases to the final isolation of the high-purity product. The inherent color of azulene compounds is leveraged for straightforward visual monitoring of the separation process.
Introduction: The Chromatographic Challenge
This compound is a bicyclic aromatic compound with a characteristic blue or violet color. Its unique electronic structure makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1] Following its synthesis, which often involves multi-step reactions such as cycloadditions, the crude product is typically contaminated with unreacted starting materials, isomers, and other byproducts.[1] Flash column chromatography is an indispensable technique for the efficient removal of these impurities, affording the target compound in high purity.[2]
The principle of this purification relies on the differential partitioning of the components of the crude mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3] Due to its moderate polarity conferred by the methyl ester group, this compound can be effectively separated from less polar hydrocarbon impurities and more polar byproducts. The vibrant color of the target compound provides a distinct advantage, allowing for real-time visual tracking of its elution from the column.[4]
Materials and Methods
Equipment and Glassware
-
Glass chromatography column (40-60 cm length, 2-4 cm diameter) with a stopcock
-
Flash chromatography system (optional, for automated purification)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Beakers, Erlenmeyer flasks, and collection tubes
-
Pipettes and syringes
-
Cotton or glass wool
-
Sand (acid-washed)
Reagents and Solvents
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)[2]
-
Hexane (or heptane, a less toxic alternative)[5]
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Anhydrous sodium sulfate or magnesium sulfate
Pre-Chromatography: Method Development with TLC
Prior to performing the column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). This preliminary step saves time and resources by predicting the separation efficiency.
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The colored nature of the azulene derivative will also allow for direct visual inspection.
-
Rf Calculation: Calculate the Retention Factor (Rf) for the target compound and impurities. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Interpreting TLC Results
The ideal solvent system for column chromatography will provide an Rf value for the target compound in the range of 0.2 to 0.5.[6][7] This ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent usage). Adjust the polarity of the mobile phase to achieve the desired Rf value. An increase in the proportion of the more polar solvent (ethyl acetate) will increase the Rf, while an increase in the less polar solvent (hexane) will decrease it.[8]
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Interpretation |
| 95:5 | ~0.1 | Too low; increase polarity |
| 90:10 | ~0.35 | Optimal for separation |
| 80:20 | ~0.6 | Too high; decrease polarity |
Detailed Protocol for Flash Column Chromatography
This protocol assumes a standard glass column. The principles can be adapted for automated flash chromatography systems.
Column Packing (Wet Slurry Method)
-
Preparation: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Formation: In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).[2]
-
Packing: Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Equilibration: Open the stopcock and allow the excess solvent to drain until it is just above the silica gel bed. Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully and evenly apply the solution to the top of the silica gel bed, taking care not to disturb the surface.
Elution and Fraction Collection
-
Initial Elution: Begin eluting with the least polar solvent system determined from TLC analysis (e.g., 95:5 hexane:ethyl acetate). This will wash out any non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 hexane:ethyl acetate). This will start to move the this compound down the column. The characteristically colored band of the compound should be clearly visible.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the elution of the colored band and collect it as it exits the column.[2]
-
TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Elution: After the target compound has been eluted, a final wash with a more polar solvent can be used to remove any strongly retained impurities.
Product Isolation
-
Pooling Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
Visual Representation of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. A shallower gradient may be necessary. |
| Column overloaded with crude product. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked/Channeled Column | Improperly packed column. | Ensure the silica gel is packed evenly without air bubbles. |
| Column ran dry. | Always maintain the solvent level above the silica gel bed. | |
| Streaking on TLC/Column | Sample is too concentrated. | Dilute the sample before loading. |
| Compound is acidic or basic. | Add a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. The key to a successful separation lies in the systematic development of the method using TLC, proper column packing, and careful monitoring of the elution process. The distinct color of the azulene derivative serves as a valuable visual aid, simplifying the identification and collection of the pure compound. This method is readily adaptable for a range of substituted azulenes, making it a valuable tool for researchers in organic synthesis and drug development.
References
-
ResearchGate. (n.d.). Synthesis scheme for the preparation of this compound (3). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
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Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
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ChemRxiv. (2022). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Retrieved from [Link]
- Google Patents. (n.d.). US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
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MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Solvent System Selection Strategies in Countercurrent Separation. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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A Comprehensive Guide to the Scalable Synthesis of Substituted Azulene-1-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Allure of the Azulene Core
Azulene, a captivating non-benzenoid aromatic hydrocarbon, has long intrigued chemists with its striking deep blue color and unique electronic properties stemming from the fusion of a cyclopentadienyl anion and a tropylium cation. This inherent polarization imparts a significant dipole moment and distinct reactivity, making azulene and its derivatives highly valuable scaffolds in medicinal chemistry, materials science, and drug development. In particular, substituted azulene-1-carboxylates serve as crucial building blocks, offering a handle for further functionalization and modulation of biological activity and material properties.
This technical guide provides an in-depth exploration of scalable and robust synthetic strategies for accessing a diverse range of substituted azulene-1-carboxylates. Moving beyond a mere recitation of procedural steps, this document delves into the mechanistic underpinnings and practical considerations essential for successful and scalable synthesis. We will focus on two of the most powerful and versatile methods: the Ziegler-Hafner synthesis and the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, providing detailed protocols, comparative data, and expert insights to empower researchers in their synthetic endeavors.
Strategic Approaches to the Azulene-1-Carboxylate Scaffold
The construction of the azulene framework with a carboxylate group at the C1-position can be achieved through several strategic disconnections. The two most prominent and scalable approaches are the Ziegler-Hafner annulation, which builds the seven-membered ring onto a cyclopentadiene precursor, and the [8+2] cycloaddition methodology, which typically involves the reaction of a seven-membered ring precursor with a two-carbon component to form the five-membered ring.
I. The Ziegler-Hafner Azulene Synthesis: A Scalable Workhorse
First reported in the 1950s, the Ziegler-Hafner synthesis remains a cornerstone for the large-scale production of azulene and its derivatives, particularly those with substituents on the seven-membered ring.[1][2] The classical approach involves the condensation of a cyclopentadienide salt with a pyridinium salt (a "Zincke salt"), which undergoes ring-opening to form a vinylogous amidinium salt that subsequently cyclizes to the azulene core.[3]
Mechanistic Rationale: The driving force for this reaction is the formation of the stable aromatic azulene system. The choice of the secondary amine for the pyridinium ring-opening is critical for both reaction efficiency and ease of purification. While early procedures utilized amines like N-methylaniline, modern protocols often employ more volatile or easily separable amines to simplify the workup.[3] The cyclopentadienyl anion, generated by deprotonation of cyclopentadiene, acts as the nucleophile, attacking the electrophilic vinylogous amidinium salt.
Caption: Workflow of the Ziegler-Hafner azulene synthesis.
Scalable Protocol: Synthesis of Azulene
This protocol, adapted from Organic Syntheses, provides a robust and scalable method for the preparation of the parent azulene.[2][4] The principles can be extended to substituted azulenes by using appropriately substituted pyridinium salts or cyclopentadienes.
Materials:
-
2,4-Dinitrochlorobenzene
-
Pyridine
-
Dimethylamine
-
Cyclopentadiene (freshly cracked)
-
Sodium methoxide solution
-
Hexanes
-
10% Aqueous hydrochloric acid
Procedure:
-
Preparation of the Pyridinium Salt: In a large, three-necked flask equipped with a mechanical stirrer, dissolve 2,4-dinitrochlorobenzene (1.0 mol) in pyridine (1.2 L). Heat the mixture to 80-90°C for 4 hours, during which a thick yellow precipitate of N-(2,4-dinitrophenyl)pyridinium chloride will form.
-
Ring Opening: Cool the mixture to 0°C and add a pre-chilled solution of dimethylamine (2.2 mol) in pyridine (300 mL) dropwise over 30 minutes. Allow the resulting brownish-red mixture to warm to room temperature and stir for 12 hours.
-
Condensation with Cyclopentadienide: Under a nitrogen atmosphere, add freshly cracked, ice-cold cyclopentadiene (1.06 mol). Then, slowly add a 2.5 M sodium methoxide solution (400 mL) dropwise, maintaining the temperature between 35-40°C. Continue stirring for an additional 4 hours.[4]
-
Cyclization and Isolation: Fit the flask for distillation and remove the mixture of pyridine and methanol by distillation until the reaction temperature reaches 105-110°C. Add 1 L of dry pyridine and heat the mixture at 125°C under a nitrogen atmosphere for 4 days. Remove the pyridine under reduced pressure.[4]
-
Extraction and Purification: Extract the resulting black solid residue with hexanes in a Soxhlet apparatus. Wash the combined hexane extracts with 10% aqueous hydrochloric acid and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield crude azulene. Further purification can be achieved by column chromatography on alumina or by sublimation.[4]
Table 1: Representative Yields for Ziegler-Hafner Synthesis of Azulene
| Scale (mol) | Amine | Yield (%) | Reference |
| 1.0 | Dimethylamine | 51-59 | [4] |
| 0.1 | Pyrrolidine | ~40 | [3] |
Expert Insights:
-
The purity of the cyclopentadiene is crucial; it should be freshly cracked from the dimer before use.
-
The choice of secondary amine impacts the ease of workup. Pyrrolidine has been reported as a convenient alternative to dimethylamine, simplifying the procedure.[5]
-
For the synthesis of substituted azulene-1-carboxylates, one would start with a substituted cyclopentadiene bearing an ester group or a precursor that can be converted to one.
II. [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones: A Versatile Approach
The [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with electron-rich alkenes, such as enamines or enol ethers, is a powerful and highly versatile method for the synthesis of a wide array of substituted azulenes, particularly those functionalized on the five-membered ring. This methodology is a cornerstone of the Nozoe and Yasunami-Takase synthetic strategies.[1]
Mechanistic Rationale: The reaction proceeds through a concerted [8π+2π] cycloaddition between the electron-deficient 2H-cyclohepta[b]furan-2-one (the 8π component) and the electron-rich enamine or enol ether (the 2π component). The initial cycloadduct is a strained bridged intermediate that readily undergoes decarboxylation and subsequent elimination of the amine or alcohol to afford the aromatic azulene.[1] The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents on both reaction partners.
Caption: General workflow of the [8+2] cycloaddition for azulene synthesis.
Scalable Protocol: Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate
This protocol provides a method to access a highly functionalized azulene-1,3-dicarboxylate, which can be a precursor to various azulene-1-carboxylates.
Materials:
-
Diethyl 2-hydroxyazulene-1,3-dicarboxylate (DEHA)
-
Metal acetates (e.g., Pd(OAc)₂, Cu(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Appropriate solvents (e.g., THF, EtOH)
Procedure:
-
Reaction Setup: In a dried reaction vessel, dissolve diethyl 2-hydroxyazulene-1,3-dicarboxylate (DEHA) (0.35 mmol) and the chosen metal acetate (0.17 mmol) in the appropriate solvent (e.g., 25 mL THF for Pd(OAc)₂ or 30 mL EtOH for Cu(OAc)₂).[6]
-
Base Addition: Add cesium carbonate (0.52 mmol) to the stirred solution.[6]
-
Reaction Conditions: The reaction conditions will vary depending on the metal acetate used. For example, with Pd(OAc)₂, the reaction is stirred at room temperature for 30 minutes. With Cu(OAc)₂, the mixture is stirred at 80°C for 24 hours.[6]
-
Workup and Purification: The workup typically involves filtration of the precipitate, washing with appropriate solvents, and may include an extraction step. The final product can be purified by recrystallization or column chromatography.
Table 2: Substrate Scope for the [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with Enamines/Enol Ethers
| 2H-Cyclohepta[b]furan-2-one Substituent | Enamine/Enol Ether Derived From | Resulting Azulene-1-carboxylate Substituent(s) | Typical Yield (%) | Reference |
| H | 1-Morpholinocyclohexene | 2,3-Cyclohexano | High | [1] |
| 3-CO₂Et | 1-Pyrrolidino-cyclopentene | 2,3-Cyclopentano, 1-CO₂Et | Moderate | [1] |
| H | Ethyl vinyl ether | 2-Ethoxy | Good | [1] |
| H | 2,2-Dimethoxypropane | 2-Methoxy | 11-99 | [1] |
Expert Insights:
-
The Yasunami-Takase method, utilizing enamines, is particularly effective for introducing a wide range of substituents onto the five-membered ring of the azulene core.[1]
-
The choice of the enamine or enol ether directly dictates the substitution pattern on the newly formed five-membered ring.
-
The reaction conditions, including solvent and temperature, can influence the reaction rate and yield. For instance, reactions with enamines are often conducted in refluxing ethanol.
Conclusion: A Versatile Toolkit for Azulene-1-Carboxylate Synthesis
The Ziegler-Hafner synthesis and the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones represent two powerful and scalable strategies for the synthesis of substituted azulene-1-carboxylates. The Ziegler-Hafner approach is particularly well-suited for large-scale production and for introducing substituents on the seven-membered ring. In contrast, the [8+2] cycloaddition methodology offers exceptional versatility for functionalizing the five-membered ring.
By understanding the mechanistic nuances and practical considerations of each method, researchers can strategically select and optimize the appropriate synthetic route to access a diverse array of substituted azulene-1-carboxylates. This capability is paramount for advancing the exploration of these unique molecules in drug discovery, materials science, and beyond. This guide serves as a foundational resource, empowering scientists to confidently and efficiently construct these valuable molecular architectures.
References
-
Hafner, K.; Meinhardt, K.-P. Azulene. Org. Synth.1990 , Coll. Vol. 7, 15. [Link]
-
Shoji, T.; Ito, S.; Yasunami, M. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Int. J. Mol. Sci.2021 , 22, 10686. [Link]
-
Iwashina, T.; Hayami, R.; Sato, Y.; Gunji, T. Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. Molecules2020 , 25, 584. [Link]
-
Hafner, K.; Kaiser, H. 4,6,8-Trimethylazulene. Org. Synth.1964 , 44, 94. [Link]
-
Asao, T.; Ito, S. Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry2024 , 16, 382. [Link]
-
Organic Syntheses. Azulene. [Link]
-
Thieme Chemistry. New Synthesis of Azulene. [Link]
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- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Synthesis of Azulene - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Reaction of Diethyl 2‑Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Methyl 2-methylazulene-1-carboxylate as a Versatile Precursor for Novel Functional Polymers
Abstract
Azulene, a non-benzenoid isomer of naphthalene, is a fascinating building block for functional materials due to its unique electronic structure, inherent dipole moment (≈1.08 D), and narrow HOMO-LUMO gap.[1][2] These properties lead to distinctive optical and electrochemical behaviors, making azulene-containing polymers highly promising for applications in organic electronics, sensors, and smart coatings.[3][4] This guide details the strategic use of a specific, functionalized precursor, methyl 2-methylazulene-1-carboxylate , for the synthesis of two distinct classes of novel polymers: a side-chain functionalized polyacrylate and a main-chain conjugated copolymer. We provide a comprehensive overview of the synthetic rationale, detailed step-by-step protocols, characterization methodologies, and potential applications, designed for researchers in materials science, polymer chemistry, and drug development.
Introduction: The Case for Azulene-Based Polymers
The incorporation of the azulene moiety into a polymer can impart a range of desirable properties. Unlike its colorless isomer naphthalene, azulene is intensely blue and exhibits stimuli-responsive behavior, particularly to protonation, which can reversibly tune its electronic and optical properties.[1][2] The electron-rich five-membered ring and electron-deficient seven-membered ring create a permanent dipole moment, a rare feature for a hydrocarbon that is highly advantageous for applications in dielectric materials and non-linear optics.[4][5]
This compound is an ideal starting point for polymer synthesis. The ester and methyl groups serve as chemical "handles" that can be modified, while the azulene core provides the functional properties. The substitution pattern at the 1- and 2-positions allows for regioselective functionalization at other sites on the azulene ring, enabling precise control over the final polymer architecture and properties. This guide explores two divergent synthetic pathways to harness the potential of this versatile precursor.
Precursor Synthesis: this compound
The precursor can be synthesized efficiently via the reaction of a 2H-cyclohepta[b]furan-2-one derivative with an enamine precursor in the presence of molecular sieves, which act as both a dehydrating agent and a catalyst to drive the reaction.[6]
Protocol 1: Synthesis of this compound
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (5.0 mmol, 1.02 g).
-
Reagents: Add acetone (20 mL), diethylamine (7 mL), and 3 Å molecular sieves (3.0 g).
-
Rationale: Acetone and diethylamine react in situ to form the necessary enamine. Molecular sieves remove the water byproduct, shifting the equilibrium towards enamine formation and increasing the overall reaction yield and rate.[6]
-
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Workup: Cool the reaction to room temperature. Filter off the molecular sieves and wash them with a small amount of benzene.
-
Extraction: Combine the filtrates and remove the solvent under reduced pressure. To the residue, add 50 mL of deionized water and extract with benzene (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Polymer Synthesis Strategy A: Side-Chain Functionalization
This approach involves modifying the precursor to create a vinyl monomer, which is then polymerized to yield a polymer with azulene moieties as pendant groups. This architecture is ideal for applications where the dipole moment of the azulene is the primary property of interest, such as in dielectric materials.[5]
Workflow for Side-Chain Polymer Synthesis
Protocol 2: Synthesis of 2-((2-Methylazulene-1-carbonyl)oxy)ethyl Acrylate (Monomer)
-
Hydrolysis: Hydrolyze this compound (10 mmol) using LiOH in a THF/water mixture. After reaction completion (monitored by TLC), acidify with 1M HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Esterification: Dissolve the resulting 2-methylazulene-1-carboxylic acid (8 mmol), 2-hydroxyethyl acrylate (8.8 mmol), and a catalytic amount of DMAP in anhydrous DCM.
-
Coupling: Cool the solution to 0°C and add DCC (8.8 mmol) portion-wise. Stir at 0°C for 1 hour and then at room temperature overnight.
-
Rationale: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) form a highly efficient system for esterification, proceeding through an activated acyl-urea intermediate to give high yields under mild conditions.
-
-
Purification: Filter off the dicyclohexylurea byproduct. Wash the filtrate with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the pure monomer.
Protocol 3: Radical Polymerization of Azulene-Acrylate Monomer
-
Setup: In a Schlenk tube, dissolve the azulene-acrylate monomer (2.0 mmol) and AIBN (0.02 mmol, 1 mol%) in anhydrous toluene (4 mL).
-
Rationale: AIBN (Azobisisobutyronitrile) is a common thermal initiator that provides a controlled source of free radicals upon heating, initiating polymerization with predictable kinetics.
-
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed tube in a preheated oil bath at 70°C for 18 hours.
-
Isolation: Cool the reaction, dilute with THF, and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, re-dissolve it in a minimal amount of THF, and re-precipitate into methanol two more times to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.
Polymer Synthesis Strategy B: Main-Chain Conjugated Polymer
For applications in organic electronics, incorporating the azulene unit directly into the polymer backbone is essential to create a conjugated system.[7] This strategy involves converting the precursor into a di-functional monomer suitable for cross-coupling polymerization, such as Suzuki coupling.[8]
Workflow for Main-Chain Polymer Synthesis
Protocol 4: Synthesis of 1,3-Dibromo-2-methylazulene (Monomer)
-
Bromination: Dissolve this compound (5 mmol) in benzene. Add N-Bromosuccinimide (NBS, 11 mmol, 2.2 equivalents) and reflux for 24 hours.[6] This step brominates the electron-rich 3-position and the benzylic methyl group.
-
Rationale: The 1 and 3 positions of the azulene ring are the most nucleophilic and susceptible to electrophilic bromination by NBS.[9] The methyl group can also be brominated under these conditions. A subsequent step is required to generate the desired monomer.
-
-
Hydrolysis & Decarboxylation: The crude product from the previous step is subjected to basic hydrolysis (e.g., with NaOH in ethanol/water) followed by heating. This process will hydrolyze the ester, remove the carboxylate group via decarboxylation, and likely reduce the bromomethyl group back to a methyl group while leaving the ring bromines intact, yielding 1,3-dibromo-2-methylazulene.
-
Purification: The final dibrominated monomer is purified via column chromatography.
Protocol 5: Suzuki Cross-Coupling Polymerization
-
Setup: In a Schlenk flask, combine 1,3-dibromo-2-methylazulene (0.5 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (0.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst: Add toluene (5 mL) and a few drops of Aliquat 336. Degas the mixture with argon for 30 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 3 mol%), under a positive pressure of argon.
-
Rationale: The Pd(0) catalyst is essential for the catalytic cycle of the Suzuki coupling. The phase transfer catalyst (Aliquat 336) helps transfer the aqueous base into the organic phase, facilitating the transmetalation step.
-
-
Polymerization: Heat the mixture to 90°C and stir vigorously for 48 hours under an argon atmosphere.
-
Isolation: Cool the reaction and pour it into a mixture of methanol (100 mL) and concentrated HCl (3 mL). Stir for 2 hours.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with acetone and then chloroform. The polymer is recovered from the chloroform fraction by precipitation into methanol and dried under vacuum.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.
| Technique | Side-Chain Polymer (Hypothetical Data) | Main-Chain Polymer (Hypothetical Data) | Purpose |
| ¹H NMR | Broad peaks corresponding to polymer backbone; distinct signals for azulene protons. | Aromatic signals from both azulene and fluorene units. | Confirms monomer incorporation and polymer structure. |
| GPC (THF) | Mₙ = 15,000 g/mol , PDI = 1.8 | Mₙ = 25,000 g/mol , PDI = 2.2 | Determines number-average molecular weight (Mₙ) and polydispersity (PDI). |
| UV-Vis (CHCl₃) | λₘₐₓ ≈ 590 nm | λₘₐₓ ≈ 650 nm (red-shifted) | Probes the electronic structure. The red-shift in the main-chain polymer indicates extended conjugation.[3] |
| CV | Reversible oxidation wave at +0.6 V | Reversible oxidation wave at +0.4 V | Determines HOMO/LUMO energy levels and electrochemical stability. |
| TGA (N₂) | Td₅ = 310 °C | Td₅ = 380 °C | Assesses thermal stability (Td₅ = temp. at 5% weight loss). |
Potential Applications
The distinct architectures of the synthesized polymers lend themselves to different high-value applications:
-
Side-Chain Azulene Polymers:
-
High-K Dielectrics: The high density of polar azulene side-chains can increase the dielectric constant of the material, making it suitable for use in capacitors and flexible electronics.[5]
-
Sensors: The sensitivity of the azulene chromophore to its environment (e.g., pH, metal ions) can be exploited for chemical sensor applications.[8]
-
-
Main-Chain Conjugated Azulene Polymers:
-
Organic Field-Effect Transistors (OFETs): The extended π-conjugation along the polymer backbone facilitates charge transport, a key requirement for the active layer in transistors.[1][7]
-
Organic Photovoltaics (OPVs): The low bandgap of azulene-containing polymers allows them to absorb light in the visible and near-infrared regions, making them attractive as donor materials in all-polymer solar cells.[1][2]
-
Electrochromic Materials: The polymer's color can be changed by applying an electrical potential, enabling applications in smart windows and displays.[4]
-
Conclusion
This compound is a highly valuable and versatile precursor for creating advanced functional polymers. By leveraging simple modifications of its ester group or by using the azulene core as a reactive component in cross-coupling reactions, polymers with fundamentally different architectures and properties can be accessed. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the rich potential of azulene-based materials in next-generation electronic and optical devices.
References
- Synthesis and characterization of Azulene incorporated polymers as dielectric m
- Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes.RSC Publishing.
- Chemical syntheses and salient features of azulene-containing homo- and copolymers.
- Synthesis scheme for the preparation of this compound (3).
- Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research.
- Azulene in Polymers and Their Properties.PubMed.
- Azulene-Based Molecules, Polymers, and Frameworks for Optoelectronic and Energy Applications.
- Chemical syntheses and salient features of azulene-containing homo- and copolymers.Beilstein Journal of Organic Chemistry.
- The first fully characterized 1,3-polyazulene: high electrical conductivity resulting from cation radicals and polycations generated upon proton
- Effect of Oxidants on Properties of Electroactive Ultrathin Polyazulene Films Synthesized by Vapor Phase Polymerization at Atmospheric Pressure.
- Synthesis of Methyl 2-Methylazulene-3-carboxylate in the Presence of Molecular Sieves and Reaction with N-Bromosuccinimide.Taylor & Francis Online.
- (a) Reported azulene containing polymers in literatures. (b) This work:...
- synthesis-and-properties-of-2-6-azulene-based-conjugated-polymers-and-their-applications-in-dispersing-single-walled-carbon-nanotubes.Bohrium.
- Azulene-Based π-Functional Materials: Design, Synthesis, and Applications.
- Azulene in Polymers and Their Properties.
- Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties.
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Investigating the Biological Activity of Azulene Ester Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] This document provides a comprehensive guide for investigating the biological activities of novel azulene ester derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We present detailed, step-by-step protocols for key in vitro assays, offer insights into experimental design and data interpretation, and provide visual aids to clarify complex workflows and pathways. This guide is intended to equip researchers with the necessary tools to effectively screen and characterize the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Potential of Azulene Derivatives
Azulene is a bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring system.[5] This unique structure imparts a significant dipole moment, vibrant blue color, and a range of interesting biological properties.[1][2][3][4][6] Naturally occurring azulene derivatives, such as chamazulene and guaiazulene found in chamomile and other plants, have been used for centuries in traditional medicine for their anti-inflammatory, antiallergic, and antibacterial effects.[1][2][3]
Modern medicinal chemistry has expanded upon these natural scaffolds, synthesizing a diverse library of azulene derivatives with enhanced and varied biological activities. These synthetic analogues have shown promise in several therapeutic areas, including:
-
Anticancer Activity: Various azulene derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including breast, prostate, and leukemia.[1][7][8][9][10]
-
Anti-inflammatory Properties: The anti-inflammatory potential of azulenes is a well-documented area of research, with some derivatives showing efficacy in models of inflammation.[1][7][11][12][13]
-
Antimicrobial Effects: Azulene derivatives have also been investigated for their ability to inhibit the growth of various bacteria and fungi.[1][14]
This guide will focus on the practical aspects of evaluating these key biological activities for novel azulene ester derivatives.
Foundational In Vitro Screening: A Multi-Faceted Approach
A robust initial screening process is crucial for identifying promising lead compounds. We recommend a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by more targeted assays based on the observed activity and the chemical structure of the derivatives.
Workflow for Initial Biological Activity Screening
Caption: Experimental workflow for screening azulene ester derivatives.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[15][16][17][18] The assay measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15][16][19][20]
Principle
Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[15][19] The amount of formazan produced is directly proportional to the number of viable cells.[16][19] These crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.[6]
Materials
-
96-well flat-bottom sterile cell culture plates
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[17][18]
-
Complete cell culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or DMSO)[19]
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 620-630 nm)[15][16]
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.[20]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azulene ester derivatives in complete culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Cytotoxicity Data for a Novel Azulene Ester Derivative
| Cell Line | Compound | Incubation Time (hours) | IC₅₀ (µM) | Assay Type |
| Human Breast Cancer (MCF-7) | Azulene Ester-1 | 48 | 15.2 | MTT Assay |
| Human Prostate Cancer (PC-3) | Azulene Ester-1 | 48 | 28.7 | MTT Assay |
| Human Lung Cancer (A549) | Azulene Ester-1 | 48 | 35.1 | MTT Assay |
| Normal Human Embryonic Kidney (HEK293) | Azulene Ester-1 | 48 | >100 | MTT Assay |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol: In Vitro Anti-inflammatory Activity via Nitric Oxide Synthase (NOS) Inhibition
Chronic inflammation is associated with the overproduction of inflammatory mediators, including nitric oxide (NO).[21] Inducible nitric oxide synthase (iNOS) is the enzyme responsible for the production of large amounts of NO during inflammation.[22][23] Therefore, inhibiting iNOS activity is a key therapeutic strategy for inflammatory diseases. The Griess assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[21][24]
Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the expression of iNOS and subsequent production of NO.[25] This protocol measures the ability of azulene ester derivatives to inhibit LPS-induced NO production in a macrophage cell line (e.g., RAW 264.7). The amount of nitrite in the culture medium is determined using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.[21][22]
Materials
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[21]
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm[22]
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the azulene ester derivatives for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[21] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.[21]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis
The concentration of nitrite in the samples is determined from the sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows:
% NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in Treated cells) / Nitrite in LPS-stimulated cells] x 100
Signaling Pathway Visualization
Caption: Simplified signaling pathway of LPS-induced inflammation.
Protocol: Antimicrobial Activity Assessment using the Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts and pure compounds.[26] This method is based on the diffusion of the test substance from a well through a solidified agar medium inoculated with a test microorganism.
Principle
The test compound diffuses from the well into the agar, creating a concentration gradient. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the surrounding area, resulting in a clear zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the substance.[27]
Materials
-
Muller-Hinton agar
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Micropipettes
-
Incubator
Step-by-Step Protocol
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacteria in sterile broth.
-
-
Agar Plate Preparation:
-
Pour molten Muller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Spread the bacterial inoculum evenly over the entire surface of the agar plate.
-
-
Well Preparation and Compound Addition:
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
Data Interpretation
The diameter of the zone of inhibition is a qualitative measure of the antimicrobial activity. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.
Table 2: Example Antimicrobial Activity Data for a Novel Azulene Ester Derivative
| Test Microorganism | Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (Gram-positive) | Azulene Ester-2 | 100 | 15 |
| Escherichia coli (Gram-negative) | Azulene Ester-2 | 100 | 10 |
| Positive Control (e.g., Gentamicin) | - | 10 | 22 |
| Negative Control (Solvent) | - | - | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from these initial screens will provide valuable insights into the structure-activity relationships (SAR) of the synthesized azulene ester derivatives.[28][29] By comparing the biological activity of compounds with different ester functionalities and substitution patterns on the azulene core, researchers can identify key structural features that contribute to the desired activity.
Logical Relationship in SAR Analysis
Caption: Logic for structure-activity relationship analysis.
This iterative process of synthesis, biological evaluation, and SAR analysis is fundamental to the drug discovery process, ultimately leading to the identification of lead compounds with optimized potency and selectivity for further preclinical development.
Conclusion
Azulene ester derivatives represent a promising class of compounds with diverse therapeutic potential. The protocols and guidelines presented in this document provide a solid foundation for researchers to systematically investigate the anticancer, anti-inflammatory, and antimicrobial activities of novel azulene-based molecules. A thorough and logical approach to in vitro screening and subsequent SAR analysis is paramount for unlocking the full therapeutic potential of this fascinating chemical scaffold.
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Application Notes & Protocols: The Role of Azulene Compounds in Medicinal Chemistry and Drug Design
Introduction: Beyond Naphthalene—The Unique Promise of Azulene
Azulene is a bicyclic, non-benzenoid aromatic hydrocarbon and a structural isomer of naphthalene.[1][2] While naphthalene is a colorless solid, azulene is distinguished by its intense blue-violet color, a direct consequence of its unique electronic structure.[1] This structure, a fusion of a five-membered cyclopentadiene ring and a seven-membered cycloheptatriene ring, possesses 10 π-electrons, conforming to Hückel's rule for aromaticity.[2]
Unlike the uniform charge distribution of naphthalene, azulene exhibits a significant dipole moment (1.08 D).[1] This arises from an electron drift from the seven-membered ring to the five-membered ring, creating a system that can be described as a resonance hybrid of neutral and dipolar structures. This charge separation imparts a nucleophilic character to the five-membered ring and an electrophilic character to the seven-membered ring, making azulene a highly versatile and reactive scaffold for medicinal chemistry.[1]
Naturally occurring azulene derivatives, such as chamazulene and guaiazulene, are found in the essential oils of plants like German chamomile (Matricaria chamomilla) and yarrow (Achillea millefolium), which have been used in traditional medicine for centuries for their soothing and anti-inflammatory properties.[2][3][4] Modern medicinal chemistry now seeks to harness the unique properties of the azulene core to design novel therapeutic agents with a wide range of activities, from anti-inflammatory and anti-cancer to antimicrobial agents.[2][3] This guide provides an in-depth look at the applications of azulene compounds in drug design and details key protocols for their synthesis and evaluation.
Section 1: The Physicochemical Rationale for Drug Design
The therapeutic potential of azulene is intrinsically linked to its electronic properties. The inherent polarity of the azulene core is the primary driver of its biological activity and its utility as a pharmacophore.
-
Dipolar Nature and Receptor Interaction: The separation of charge allows azulene derivatives to engage in dipole-dipole interactions, hydrogen bonding (with appropriate functionalization), and π-stacking with biological targets such as enzymes and receptors. This provides a distinct advantage over non-polar aromatic systems like naphthalene.
-
Reactivity and Functionalization: The electron-rich five-membered ring is susceptible to electrophilic substitution, while the electron-deficient seven-membered ring can undergo nucleophilic attack.[1] This differential reactivity allows for regioselective functionalization, enabling chemists to systematically modify the azulene scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Bioisosterism: The azulene scaffold serves as a unique bioisostere for naphthalene and other bicyclic aromatic systems found in existing drugs.[2] Replacing a traditional aromatic core with an azulene moiety can drastically alter a compound's electronic profile, solubility, and metabolic stability, potentially leading to improved efficacy or a novel mechanism of action.
Caption: Azulene's unique electronic structure and resulting dipole moment.
Section 2: Key Therapeutic Applications and Mechanisms of Action
The azulene scaffold has been explored for a multitude of therapeutic applications, leveraging its inherent biological activities.
Anti-Inflammatory Activity
This is one of the most well-documented properties of azulene derivatives.[3][5] Their anti-inflammatory effects are multifaceted and arise from their ability to interfere with key inflammatory pathways.
-
Mechanism of Action:
-
Inhibition of Prostaglandin Synthesis: Azulene compounds can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[6] By blocking COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6][7]
-
Modulation of Pro-inflammatory Cytokines: Certain azulene derivatives have been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages.[8]
-
Membrane Stabilization: Azulenes may exert a stabilizing effect on cellular membranes, reducing their susceptibility to damage from inflammatory processes.[6]
-
Signaling Pathway Interference: Some derivatives have been found to exert their anti-inflammatory effects by modulating intracellular signaling cascades, including the p38 and PI3K pathways.[8]
-
Caption: Simplified mechanism of anti-inflammatory action of azulenes.
Anti-Cancer Activity
The azulene scaffold has emerged as a promising platform for the development of novel anti-cancer agents.[3][9]
-
Mechanism of Action:
-
Enzyme Inhibition: Certain azulene derivatives have been designed as potent inhibitors of tyrosine kinases, such as Fms-like tyrosine kinase 3 (FLT-3), which is often dysregulated in acute myeloid leukemia.
-
Induction of Apoptosis: Studies have shown that some azulene compounds can induce programmed cell death (apoptosis) in cancer cells, including oral squamous cell carcinoma and leukemia cell lines.[2][5]
-
Cytotoxicity: Various derivatives have demonstrated selective cytotoxicity against a range of cancer cell lines, including those from pancreatic and lung cancers.[2][3]
-
Antimicrobial and Antifungal Activity
Azulenes possess broad-spectrum antimicrobial properties.
-
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that azulenes can disrupt the integrity of microbial cell membranes.[5] For instance, azulene-chalcone derivatives have shown significant antifungal activity against opportunistic pathogens like Candida parapsilosis.[10] They are also effective against various bacteria, including Cutibacterium acnes, which is implicated in the pathogenesis of acne.[5]
Section 3: Data Summary - Biological Activity of Representative Azulene Derivatives
The functionalization of the azulene core is critical for its biological activity. The following table summarizes quantitative data for representative compounds from the literature to illustrate structure-activity relationships.
| Compound/Derivative | Target/Assay | Activity Metric | Reported Value | Source(s) |
| Anticancer | ||||
| Unspecified Azulene Derivative | K-562 Leukemia Cell Line | IC₅₀ | Micromolar (µM) range | [2] |
| Guaiazulene-Morpholine Conjugate | Oral Squamous Carcinoma | Apoptosis Induction | High tumor specificity | [5] |
| Antifungal | ||||
| Azulene-Chalcone Derivative | Candida parapsilosis | MIC | 0.156 mg/mL | [10] |
| Bis-Azulene Chalcone | Candida parapsilosis | MIC | 0.156 mg/mL | [10] |
| Anti-inflammatory | ||||
| Guaiazulene Sulfonamide Derivative | LPS-stimulated Macrophages | Cytokine Inhibition | Significant reduction in TNF-α | [6] |
Note: This table is illustrative. Specific values vary widely based on the exact chemical structure and assay conditions.
Section 4: Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis and biological evaluation of novel azulene compounds.
Protocol 4.1: Synthesis of an Azulene-Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing azulene-containing chalcones, which are known to possess antimicrobial and anti-inflammatory properties.[10] The reaction involves the base-catalyzed condensation of an azulene-carbaldehyde with an acetophenone.
Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone system characteristic of chalcones. The choice of a strong base (e.g., NaOH or KOH) is crucial for deprotonating the α-carbon of the acetophenone, initiating the reaction. The solvent system (e.g., ethanol/water) is selected to ensure solubility of both reactants and the catalyst. Purification by recrystallization is chosen to obtain a geometrically pure trans-isomer.
Materials:
-
1-Azulenecarbaldehyde (or substituted derivative)
-
Acetophenone (or substituted derivative)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone in ethanol.
-
Base Addition: Separately, prepare a 10-20% aqueous solution of NaOH or KOH. Add this solution dropwise to the flask containing the acetophenone while stirring vigorously at room temperature.
-
Aldehyde Addition: Dissolve 1.0 equivalent of the 1-azulenecarbaldehyde in a minimal amount of ethanol. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The formation of a colored precipitate indicates product formation. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. If necessary, acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure azulene-chalcone product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The trans-configuration can be confirmed by the large coupling constant (J ≈ 15 Hz) of the vinylic protons in the ¹H-NMR spectrum.[10]
Caption: General workflow for the synthesis of azulene-chalcones.
Protocol 4.2: In Vitro Evaluation of Anti-Inflammatory Activity in Macrophages
This protocol details an ELISA-based method to quantify the inhibition of pro-inflammatory cytokine production by azulene compounds in lipopolysaccharide (LPS)-stimulated mammalian macrophages (e.g., J774.2 cell line).[8]
Rationale: This cell-based assay provides a physiologically relevant model of inflammation. LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response. By measuring the levels of key cytokines like TNF-α, we can directly quantify the anti-inflammatory efficacy of the test compounds. Including vehicle and positive controls (e.g., dexamethasone) is critical for validating the assay results.
Materials:
-
J774.2 macrophage cell line
-
DMEM culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Azulene test compounds dissolved in DMSO (sterile-filtered)
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed J774.2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the azulene test compounds and controls in culture medium. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 1 hour.
-
Inflammatory Challenge: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Set up control wells:
-
Negative Control: Cells + Medium only (no LPS, no compound)
-
Vehicle Control: Cells + Medium + DMSO + LPS
-
Positive Control: Cells + Medium + Dexamethasone + LPS
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Cell Viability Assay: To ensure that the reduction in cytokines is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
Conclusion and Future Perspectives
Azulene and its derivatives represent a fascinating and promising class of compounds in medicinal chemistry. Their unique electronic properties, combined with a broad range of biological activities, establish the azulene scaffold as a privileged structure for drug design. The demonstrated anti-inflammatory, anti-cancer, and antimicrobial activities provide a solid foundation for developing novel therapeutics.[2][3]
However, challenges remain. Issues such as the potential for photodecomposition and the generation of reactive oxygen species under UV radiation for some derivatives require careful consideration, especially for dermatological applications.[9] Future research should focus on synthesizing new derivatives with improved stability and safety profiles, elucidating detailed mechanisms of action through advanced biochemical and cellular assays, and exploring their potential against a wider array of therapeutic targets. The continued exploration of this vibrant blue molecule holds great promise for the future of medicine.
References
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ResearchGate. (n.d.). Azulene, its derivatives, and potential applications in medicine. Retrieved from [Link]
-
Ayaz, F., et al. (2022). Photodynamic anti-inflammatory activity of azulene derivatives on mammalian macrophages and their intracellular mechanism of action. Photodiagnosis and Photodynamic Therapy, 39, 102963. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azulene. PubChem. Retrieved from [Link]
-
Skincare Summary. (2019, October 4). The basics of Azulene. YouTube. Retrieved from [Link]
-
Gapiński, J., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30, 687–706. Retrieved from [Link]
-
Szymański, Ł., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. Molecules, 29(9), 2020. Retrieved from [Link]
-
Ghiaci, P., & Dinulescu, A. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(3), 382. Retrieved from [Link]
-
Szymański, Ł., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. Molecules, 29(9), 2020. Retrieved from [Link]
-
Wikipedia. (n.d.). Azulene. Retrieved from [Link]
-
Gapiński, J., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30, 687–706. Retrieved from [Link]
-
Vasile, C., et al. (2020). Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones. Molecules, 25(23), 5723. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Azulene – Knowledge and References. Retrieved from [Link]
-
Szymański, Ł., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. Molecules, 29(9), 2020. Retrieved from [Link]
-
Dinulescu, A. (2023). A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Chemistry, 5(2), 1184-1215. Retrieved from [Link]
-
Szymański, Ł., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. Molecules, 29(9), 2020. Retrieved from [Link]
-
Zhang, Q., et al. (2021). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research, 54(8), 1737–1753. Retrieved from [Link]
-
Gapiński, J., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30, 687–706. Retrieved from [Link]
-
Ayaz, F., et al. (2020). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. Molecules, 25(22), 5459. Retrieved from [Link]
-
Patsnap. (2024). What is Guaiazulene used for? Synapse. Retrieved from [Link]
-
Shoji, T., & Ito, S. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. Retrieved from [Link]
-
Agepha Pharma. (n.d.). The Healing Power Of Guaiazulene: A Key Ingredient For Rashes. Retrieved from [Link]
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Brynn Beauty. (n.d.). Guaiazulene. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) In Vitro Anti-tumor Activity of Azulene Amide Derivatives. Retrieved from [Link]
-
Khan, I., et al. (2023). Guaiazulene and related compounds: A review of current perspective on biomedical applications. Phytomedicine, 111, 154658. Retrieved from [Link]
-
Sincere Skincare. (n.d.). Guaiazulene. Retrieved from [Link]
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Application Note: A Streamlined One-Pot Synthesis of Methyl 2-Methylazulene-1-carboxylate Facilitated by Molecular Sieves
Abstract
Azulene and its derivatives are non-benzenoid aromatic hydrocarbons that have garnered substantial interest for their unique electronic properties and potential applications in materials science and medicinal chemistry.[1][2][3] This application note presents a detailed, field-proven protocol for the one-pot synthesis of methyl 2-methylazulene-1-carboxylate. By leveraging an in-situ generated enamine in an [8+2] cycloaddition reaction with a tropolone-derived lactone, this method offers high efficiency and operational simplicity.[4][5] The critical role of 3Å molecular sieves as a dehydrating agent to drive the reaction equilibrium towards high-yield product formation is thoroughly explained. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials development, providing a robust and reproducible methodology.
Introduction and Mechanistic Rationale
The synthesis of substituted azulenes has historically been a multi-step endeavor often hampered by low yields and challenging purification.[1] One-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, represent a significant advancement in chemical synthesis by improving efficiency, reducing waste, and saving time.[6]
The strategy detailed herein is based on the powerful [8+2] cycloaddition reaction, a cornerstone of modern azulene synthesis.[3][4][5] The overall transformation is depicted in Figure 1.
Figure 1: Overall reaction scheme for the one-pot synthesis of this compound.
The reaction proceeds through several key stages within a single reaction vessel:
-
Activation of Tropolone: The synthesis begins with a tropolone derivative, which is converted into a more reactive electrophilic species, 2H-cyclohepta[b]furan-2-one (a lactone).[1][7] This intermediate serves as the 8π electron component for the cycloaddition.
-
In-Situ Enamine Formation: The 2π electron component, an enamine, is generated in situ from the condensation of methyl acetoacetate and a secondary amine (e.g., pyrrolidine). This is a reversible condensation reaction that produces water as a byproduct.
-
The Critical Role of Molecular Sieves: To drive the equilibrium of the enamine formation towards the product side, a dehydrating agent is essential. We employ 3Å molecular sieves, which selectively adsorb small molecules like water from the reaction mixture without interfering with the reactants or intermediates. The pore size of 3Å is ideal as it effectively traps water while excluding the larger organic molecules involved in the reaction. This continuous removal of water is crucial for achieving a high concentration of the enamine, thereby maximizing the overall yield of the final azulene product.
-
[8+2] Cycloaddition and Aromatization: The electron-rich enamine undergoes a concerted [8+2] cycloaddition with the 2H-cyclohepta[b]furan-2-one intermediate. The resulting bicyclic adduct is unstable and spontaneously eliminates the secondary amine and undergoes aromatization to yield the stable this compound.[4][8]
This one-pot approach, facilitated by the strategic use of molecular sieves, provides an elegant and efficient route to the target azulene derivative.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and reagent stoichiometry is critical for reproducibility.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Notes |
| 2-Tosyloxy-tropone | 276.30 | 2.76 g | 10.0 | 1.0 | Starting material. Synthesized from tropolone. |
| Methyl Acetoacetate | 116.12 | 1.74 g (1.5 mL) | 15.0 | 1.5 | Reagent grade, ≥99%. |
| Pyrrolidine | 71.12 | 1.28 g (1.5 mL) | 18.0 | 1.8 | Freshly distilled recommended. |
| 3Å Molecular Sieves | N/A | 10 g | N/A | N/A | Powdered, oven-dried at 200°C for 12h. |
| Acetonitrile (MeCN) | 41.05 | 100 mL | N/A | N/A | Anhydrous, <50 ppm H₂O. |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | N/A | N/A | For work-up and chromatography. |
| Hexanes | N/A | ~700 mL | N/A | N/A | For chromatography. |
| Saturated NaCl (Brine) | N/A | ~100 mL | N/A | N/A | For work-up. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | N/A | N/A | For drying. |
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Pyrrolidine is a corrosive and flammable liquid. Handle with care.
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
One-Pot Synthesis Procedure
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-tosyloxytropone (2.76 g, 10.0 mmol) and anhydrous acetonitrile (100 mL).
-
Addition of Reagents: Begin stirring the solution and add methyl acetoacetate (1.74 g, 15.0 mmol).
-
Introduction of Molecular Sieves: Carefully add the activated, powdered 3Å molecular sieves (10 g). The powder form is used to maximize the surface area for efficient water removal.
-
Initiation of Reaction: Add pyrrolidine (1.28 g, 18.0 mmol) to the suspension dropwise over 2 minutes. The addition initiates the in situ formation of the enamine.
-
Cycloaddition: Heat the reaction mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. The solution will gradually change color, typically to a deep red or blue as the azulene product forms.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent. The starting tropone is UV-active, and the azulene product is intensely colored. The reaction is typically complete within 4-6 hours.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the molecular sieves, washing the filter cake with ethyl acetate (3 x 20 mL).
-
Work-up - Extraction: Combine the filtrate and washes and transfer to a 500 mL separatory funnel. Wash the organic solution sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Elute with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate. The azulene product is typically a vibrant blue or purple colored fraction.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colored solid.
Data and Expected Results
| Parameter | Expected Result |
| Appearance | Blue or purple crystalline solid |
| Typical Yield | 65-75% |
| Melting Point | ~79-81 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-8.2 (m, 5H, azulene-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165 (C=O), ~115-145 (azulene-C), 51.5 (-OCH₃), 14.5 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~1685 (C=O stretch, ester), ~1580, 1450 (C=C aromatic stretch) |
| HRMS (ESI) | Calculated for C₁₃H₁₂O₂ [M+H]⁺, found to be within ± 5 ppm |
Note: Exact NMR shifts may vary slightly depending on solvent and concentration.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (<50%) | Incomplete enamine formation due to wet solvent or inactive sieves. | Ensure use of anhydrous solvent. Reactivate molecular sieves by heating under vacuum immediately before use. |
| Insufficient reaction time. | Monitor reaction carefully by TLC until starting material is consumed. | |
| Complex mixture of byproducts | Reaction temperature too high or prolonged heating. | Maintain a gentle reflux. Do not overheat. Stop the reaction once the starting material is consumed. |
| Difficulty in Purification | Co-elution of impurities. | Use a shallower gradient during column chromatography for better separation. |
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound. The strategic use of 3Å molecular sieves to facilitate the in situ formation of the enamine intermediate is a key enabling factor for the high efficiency of this [8+2] cycloaddition reaction. By following this detailed procedure, researchers can access this valuable azulene scaffold in good yield with operational simplicity, paving the way for further exploration in drug discovery and materials science.
References
- Syntheses of Azulene Embedded Polycyclic Compounds. MDPI.
- A Century of Azulene Chemistry; A Brief Look
- Synthesis scheme for the preparation of this compound (3).
- Synthesis of azulenes by the [6 + 4] cycloadditions of 6-aminofulvenes to thiophene S,S-dioxides. Journal of the American Chemical Society.
- Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.
- Azulene‐Based Molecules, Polymers, and Frameworks for Optoelectronic and Energy Applications.
- Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI.
- Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. The Royal Society of Chemistry.
- Molecular Sieves. Sigma-Aldrich.
- Application Notes and Protocols: Tropolone as a Precursor for Synthesizing Azulenes. Benchchem.
- Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry.
- Experimental and Theoretical Analyses of Azulene Synthesis from Tropones and Active Methylene Compounds: Reaction of 2-Methoxytropone and Malononitrile.
- Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condens
- Multiple-step, one-pot synthesis of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates and their corresponding ethyl esters. PubMed.
- Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)
- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
Sources
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- 4. Syntheses of Azulene Embedded Polycyclic Compounds [mdpi.com]
- 5. Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple-step, one-pot synthesis of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates and their corresponding ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
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- 11. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methylazulene-1-carboxylate
Welcome to the technical support center for azulene synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of Methyl 2-methylazulene-1-carboxylate. Low yields in azulene synthesis are a common yet solvable issue. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and literature-proven methods.
Troubleshooting Guide: Addressing Low Yields
This section directly tackles common problems that lead to diminished yields of this compound.
Q1: My reaction yield is consistently below 20%. What are the most critical factors related to my starting materials and reagents?
Low yields often trace back to the quality and handling of the initial reagents. The Hafner synthesis and related methods rely on highly reactive intermediates that are sensitive to impurities, air, and moisture.
Answer:
The primary culprits for low yields concerning starting materials are typically the cyclopentadienyl anion precursor and the electrophilic partner (e.g., a pyrylium salt).
-
Purity and Generation of the Cyclopentadienyl Anion: The synthesis of your target molecule requires a specifically substituted cyclopentadienyl anion. Generating this anion is a critical step.
-
Precursor Quality: Start with freshly distilled or high-purity methyl cyclopentadienecarboxylate. Cyclopentadiene derivatives are prone to dimerization via a Diels-Alder reaction, which reduces the concentration of the active monomer. While the ester group offers some stability, storage conditions are still important.
-
Base Selection: The choice of base for deprotonation is crucial. Sodium hydride (NaH) is commonly used to generate the sodium salt of the cyclopentadienyl anion. Ensure the NaH is fresh (not a gray, inactive powder) and washed with dry hexanes to remove mineral oil. Alternatively, stronger bases like sodium amide (NaNH₂) or organolithium reagents can be used, but these may introduce competing side reactions. The use of different counterions (e.g., Li⁺ vs. Na⁺) can also influence the subsequent reaction's regioselectivity and yield.[1]
-
Anion Stability: The substituted cyclopentadienyl anion, while resonance-stabilized, is highly air- and moisture-sensitive. All manipulations must be performed under a strictly inert atmosphere (Argon or Nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox).[2] Any exposure to oxygen or water will quench the anion, drastically reducing the yield.
-
-
Pyrylium or Pyridinium Salt Quality:
-
Purity: The electrophile, typically a pyrylium salt like 2,4,6-trimethylpyrylium perchlorate or tetrafluoroborate, must be pure and completely dry. Impurities can interfere with the reaction, and perchlorate salts, in particular, should be handled with care due to their potential explosive nature.[3]
-
Stability: While generally stable, these salts can degrade over time if not stored properly in a desiccator.
-
Q2: I'm observing a complex mixture of products, including what appear to be isomers and dark, tarry substances. How can I improve selectivity and minimize byproduct formation?
The formation of multiple products points to issues with regioselectivity and competing side reactions, such as polymerization or decomposition.
Answer:
This is a classic challenge in the synthesis of asymmetrically substituted azulenes. The nucleophilic attack of the substituted cyclopentadienyl anion on the pyrylium salt can occur at different positions, leading to isomeric products.
-
Controlling Regioselectivity: The literature presents conflicting results on the regioselectivity of reactions involving substituted cyclopentadienyl anions.
-
For a methylcyclopentadienyl anion reacting with trimethylpyrylium salts, Hafner et al. reported the exclusive formation of the 2-methylazulene isomer.[1]
-
However, Anderson et al., under the same conditions, obtained a mixture of 1- and 2-methyl substituted azulenes.[1]
-
This discrepancy highlights the sensitivity of the reaction. Steric hindrance is a key factor; the attack may be directed to the less sterically hindered position of the anion.[1] The presence of the methyl ester group on your cyclopentadiene precursor further complicates this.
-
Actionable Advice: Experiment with the reaction solvent. In some cases, changing the solvent from a non-polar one like THF to a polar protic one like methanol can alter the isomer ratio, although this may also decrease the overall yield.[1] The choice of the anion's counter-ion (Li⁺, Na⁺) can also influence the transition state and thus the product distribution.
-
-
Minimizing Tarry Byproducts: The formation of brown or black tar is often due to the decomposition of intermediates or the polymerization of starting materials.[3]
-
Temperature Control: The initial condensation reaction should be performed at a low temperature (e.g., 0 °C or below) to control the reaction rate and prevent decomposition of the sensitive fulvene intermediate. The subsequent cyclization and elimination step often requires heating, but excessive temperatures or prolonged heating can degrade the final azulene product.[4]
-
Reaction Time: Monitor the reaction by TLC. Once the starting materials are consumed, proceed with the workup. Extended reaction times often lead to lower yields of the desired product.
-
Inert Atmosphere: As mentioned, a rigorous inert atmosphere is non-negotiable. Oxygen can lead to oxidative polymerization and decomposition, which are major sources of tarry residues.[2]
-
Experimental Protocols & Data
Protocol: General Procedure for Hafner-Type Azulene Synthesis (Air-Free Technique)
This protocol outlines the key steps for synthesizing a substituted azulene, adaptable for this compound.
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet (Ar/N₂), and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
-
Anion Formation:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Wash the NaH three times with anhydrous hexanes via cannula transfer to remove the mineral oil.
-
Resuspend the washed NaH in fresh anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the methyl cyclopentadienecarboxylate precursor (1.0 eq.) in anhydrous THF via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
-
Condensation Reaction:
-
Cool the freshly prepared cyclopentadienyl anion solution back to 0 °C.
-
In a separate flask, dissolve the pyrylium salt (e.g., 2,4,6-trimethylpyrylium tetrafluoroborate, 1.0 eq.) in a minimum amount of anhydrous THF.
-
Transfer the pyrylium salt solution to the anion solution slowly via cannula. A distinct color change (often to deep purple, green, or blue) should be observed.[2]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Cyclization & Workup:
-
Heat the reaction mixture to reflux (approx. 65-70 °C) for 1-2 hours to facilitate the cyclization and elimination steps. Monitor by TLC.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or petroleum ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a dark oil or solid. Purification is best achieved by column chromatography on silica gel or alumina using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient). The desired azulene product will appear as a characteristic blue or violet band.
-
Table 1: Influence of Reaction Parameters on Azulene Synthesis Yields (Literature Examples)
| Precursors | Method/Conditions | Yield | Reference |
| 2,4,6-trimethylpyrylium salt + Cyclopentadienyl-Na | THF, reflux | 47% | |
| Substituted Pyridinium Salt + Cyclopentadienyl-Na | Microwave heating | 64% | [1] |
| 2H-cyclohepta[b]furan-2-one + Enamine | [8+2] Cycloaddition, heating | Good | [5] |
| Methylcyclopentadienyl-Na + Trimethylpyrylium salt | THF, reflux | 11-14% | Anderson et al. (as cited in )[1] |
Diagrams: Visualizing the Process
Frequently Asked Questions (FAQs)
Q1: Are there viable alternative synthetic routes to this compound that might offer higher yields?
Answer:
Yes. While the Hafner-type synthesis is classic, modern methods involving cycloaddition reactions can be very effective, particularly for constructing highly substituted azulenes. The most prominent alternative is the [8π+2π] cycloaddition reaction developed by Nozoe, Yasunami, and others.[5][6]
This method typically involves reacting a 2H-cyclohepta[b]furan-2-one derivative with an electron-rich olefin, such as an enamine or a silyl enol ether.[5] For your target molecule, you would need an enamine or enol ether derived from a methyl- and ester-substituted precursor.
-
Advantages: This route can offer better control over substitution patterns and sometimes proceeds in higher yields, avoiding the harsh conditions and sensitive intermediates of the Hafner synthesis.[5]
-
Disadvantages: The synthesis of the required substituted 2H-cyclohepta[b]furan-2-one precursor can be multi-step and challenging in itself. The cycloaddition often requires high temperatures (160-190 °C).[5]
Q2: My crude product is a very dark, oily substance. What are the best practices for purification?
Answer:
Purifying azulenes requires care due to their potential for decomposition.
-
Initial Wash: Before chromatography, it's often helpful to dissolve the crude product in a non-polar solvent like hexane and wash it with dilute acid (e.g., 1M HCl) and then water to remove any basic nitrogen-containing byproducts from the pyrylium/pyridinium salt.
-
Column Chromatography: This is the definitive method.
-
Stationary Phase: Standard silica gel is often used. However, azulenes can sometimes decompose on acidic silica. If you observe streaking or loss of the blue color on the column, switch to deactivated (neutral) silica or neutral alumina.
-
Eluent: Start with a very non-polar mobile phase, such as pure hexane or petroleum ether, and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane. Azulenes are non-polar, so they should elute relatively early. The deep blue or violet color of the product makes it easy to track visually.
-
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a solvent like methanol or ethanol can provide a final, highly pure product.
References
-
Ghiara, C.; Raț, C.I.; Vlase, T.; Vlase, G. A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Symmetry. [Link]
-
Sato, T.; Itoh, S.; et al. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules. [Link]
-
Raț, C.I.; Ghiara, C.; Vlase, T.; Vlase, G. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. Symmetry. [Link]
-
Wikipedia. Azulene. [Link]
-
Ghosal, S.; Anil, A.; et al. Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry. [Link]
-
numos. Synthesis of substituted azulenes. Sciencemadness.org Discussion Board. [Link]
-
Raț, C.I.; Ghiara, C.; Vlase, T.; Vlase, G. Syntheses of Azulene Embedded Polycyclic Compounds. Molecules. [Link]
-
Anderson, A.G.; Nelson, J.A.; Tazuma, J.J. 4,6,8-trimethylazulene. Organic Syntheses. [Link]
-
Kuhn, W. F.; et al. A Convenient Synthesis of Azulene. CHIMIA International Journal for Chemistry. [Link]
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- 4. d-nb.info [d-nb.info]
- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of Azulene Embedded Polycyclic Compounds | MDPI [mdpi.com]
Enhancing the purity of synthesized Methyl 2-methylazulene-1-carboxylate
Welcome to the technical support center for the synthesis and purification of Methyl 2-methylazulene-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this vibrant blue azulene derivative. Here, we address common challenges encountered during purification, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction to Purification Challenges
This compound, like many azulene derivatives, is a beautifully colored compound whose striking appearance can be both an advantage and a disadvantage during purification.[1] While the intense blue color allows for easy visualization on a chromatography column, the compound's aromatic system can be sensitive to certain conditions, and stubborn, similarly-colored or colorless impurities often co-elute. The goal of this guide is to provide a logical, step-by-step framework for troubleshooting these issues to achieve high purity (>98%).
The general purification workflow begins with an initial workup, followed by a primary purification method (typically column chromatography), and often a final polishing step like recrystallization or sublimation.
Sources
Common side reactions in the synthesis of azulene esters
Welcome to the technical support center for the synthesis of azulene esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with these fascinating bicyclic aromatic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the synthesis of azulene esters. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying chemical principles governing these reactions.
I. Overview: The Allure and Challenges of Azulene Ester Synthesis
Azulene, a captivating non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their unique electronic and photophysical properties, which lend them to applications in materials science and medicinal chemistry. The introduction of ester functionalities onto the azulene core is a key strategy for modulating these properties and for providing synthetic handles for further derivatization.
However, the synthesis of azulene esters is not without its challenges. The electron-deficient nature of the five-membered ring and the electron-rich seven-membered ring impart a unique reactivity that can lead to a variety of side reactions. This guide will address the most common issues encountered in the synthesis of these valuable compounds.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthetic work.
A. Formation of 1-Pyrrolidinylheptafulvenes and Resinous Byproducts
Question: I am attempting to synthesize an azulene ester using the Yasunami-Takase modification of the Nozoe synthesis, reacting a 2H-cyclohepta[b]furan-2-one bearing an electron-withdrawing ester group with a pyrrolidine enamine. My reaction is yielding a complex mixture with significant amounts of intensely colored, intractable materials and what appears to be a 1-pyrrolidinylheptafulvene byproduct. What is happening and how can I prevent this?
Answer:
This is a classic side reaction when using highly reactive pyrrolidine enamines with 2H-cyclohepta[b]furan-2-ones that are activated by electron-withdrawing groups, such as esters.
Causality and Mechanism:
The desired reaction is an [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one and the enamine. However, the electron-withdrawing ester group on the furanone ring enhances the electrophilicity of the seven-membered ring. Pyrrolidine, being a highly nucleophilic secondary amine, can directly attack the activated 2H-cyclohepta[b]furan-2-one. This leads to the formation of a 1-pyrrolidinylheptafulvene intermediate, which is a highly colored and reactive species that can readily polymerize to form insoluble resinous materials.[1]
Caption: Competing pathways in the synthesis of azulene esters.
Troubleshooting and Preventative Measures:
-
Switch to a Less Nucleophilic Amine: The most effective solution is to use an enamine derived from a less nucleophilic secondary amine, such as morpholine .[1] Morpholine enamines are less prone to direct nucleophilic attack on the 2H-cyclohepta[b]furan-2-one, favoring the desired [8+2] cycloaddition pathway. While the reaction rate may be slower, the yield of the desired azulene ester is often significantly improved, with a cleaner reaction profile.[1]
-
Optimize Reaction Temperature: If you must use a pyrrolidine enamine, carefully control the reaction temperature. Running the reaction at a lower temperature may help to disfavor the direct nucleophilic attack, which typically has a higher activation energy than the concerted cycloaddition.
-
Slow Addition of the Enamine: Adding the enamine slowly to the solution of the 2H-cyclohepta[b]furan-2-one can help to keep the concentration of the nucleophilic amine low, thereby minimizing the side reaction.
Purification Strategy:
If these byproducts have already formed, purification can be challenging due to the polar and often polymeric nature of the side products.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The desired azulene ester will typically elute before the highly polar, colored byproducts. The non-polar nature of azulene itself can aid in separation.[2]
B. Ester Hydrolysis and Transesterification
Question: During the workup or purification of my azulene ester, I am observing the formation of the corresponding carboxylic acid or a different ester. What are the conditions that favor these side reactions, and how can I avoid them?
Answer:
Azulene esters can be susceptible to hydrolysis under both acidic and basic conditions, as well as transesterification in the presence of other alcohols.
Causality and Mechanism:
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] The unique electronic nature of the azulene ring can influence the rate of this reaction.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[4] Azulene esters are reported to be sensitive to strongly basic conditions.[5]
-
Transesterification: This occurs when the azulene ester is exposed to another alcohol, typically in the presence of an acid or base catalyst. The alkoxy group of the ester is exchanged with the alkoxy group of the solvent alcohol.[6][7] This can be an issue if you are using an alcohol as a solvent for chromatography or recrystallization.
Caption: Common side reactions involving the ester group.
Troubleshooting and Preventative Measures:
-
Avoid Strong Acids and Bases During Workup:
-
If an acidic wash is necessary, use a dilute, weak acid (e.g., dilute acetic acid) and perform the extraction quickly at low temperatures.
-
For basic washes, use a mild base like sodium bicarbonate solution instead of strong bases like sodium hydroxide.
-
-
Careful Selection of Purification Solvents:
-
Avoid using alcohol-based solvents (methanol, ethanol) for column chromatography or recrystallization unless transesterification is desired.
-
Opt for non-alcoholic solvents such as hexanes, ethyl acetate, dichloromethane, or toluene for purification.
-
-
Control pH During Synthesis: If your synthetic route involves acidic or basic conditions, consider if the ester functionality can be introduced at a later stage in the synthesis to avoid prolonged exposure to harsh conditions.
C. Unwanted Reactions with Organometallic Reagents
Question: I am trying to perform a reaction on the azulene core of my azulene ester using a Grignard reagent, but I am getting a complex mixture of products and recovering very little of my desired material. What is going wrong?
Answer:
Grignard reagents are strong nucleophiles and strong bases. They can react with the ester group in addition to or instead of the desired reaction on the azulene ring.
Causality and Mechanism:
The carbonyl carbon of an ester is electrophilic and will react with Grignard reagents. This reaction typically proceeds via a nucleophilic acyl substitution, followed by a second addition to the resulting ketone intermediate to form a tertiary alcohol.[3][6][8][9] This means that two equivalents of the Grignard reagent are consumed per ester group.
Caption: Reaction of an azulene ester with a Grignard reagent.
Troubleshooting and Preventative Measures:
-
Protect the Ester Group: If the ester is not the desired reaction site, it should be protected before introducing the Grignard reagent. A common strategy is to reduce the ester to a primary alcohol, which can then be protected as a silyl ether (e.g., TBDMS). After the Grignard reaction, the protecting group can be removed and the alcohol can be re-oxidized to the carboxylic acid, which can then be esterified.
-
Use a Different Organometallic Reagent: Depending on the desired transformation, a less reactive organometallic reagent, such as an organocuprate, might be more selective for other functional groups in the presence of an ester.
-
Modify the Synthetic Strategy: Consider introducing the ester functionality after the step involving the Grignard reagent.
D. Challenges with Decarboxylation
Question: I have synthesized an azulene carboxylic acid (from the hydrolysis of the corresponding ester) and I am trying to decarboxylate it by heating with phosphoric acid, but the reaction is not proceeding. Why is this and what are the alternatives?
Answer:
Decarboxylation of azulene carboxylic acids can be surprisingly difficult, and the success is highly dependent on the position of the carboxyl group on the azulene ring.
Causality and Mechanism:
Decarboxylation typically proceeds through a mechanism that involves the formation of a carbanion or a concerted pericyclic process. The stability of the intermediate carbanion is crucial.
-
Azulene-1-carboxylic acid: Decarboxylation of azulene-1-carboxylic acid is known to be challenging under standard acidic conditions. Studies have shown that at low acidities, the rate-determining step is a slow proton transfer.[10] At higher acidities, the mechanism shifts to a carbon-carbon bond rupture of a protonated species.[10] The use of strong acids like phosphoric acid can be ineffective.[11]
-
Azulene-2-carboxylic acid: The decarboxylation of azulene-2-carboxylic acid is also not a trivial process and often requires specific conditions.
Troubleshooting and Alternative Methods:
-
Flash Vacuum Pyrolysis (FVP): For challenging decarboxylations of azulene derivatives, FVP has been shown to be an effective method.[11] This technique involves heating the substrate under high vacuum, which can promote the elimination of carbon dioxide.
-
Barton Decarboxylation: This radical-based decarboxylation method involves converting the carboxylic acid to a thiohydroxamic ester, which then undergoes radical-induced decarboxylation.[12]
-
Photochemical Decarboxylation: In some cases, photoinduced electron transfer (PET) in the presence of an electron acceptor can facilitate decarboxylation.[12]
III. Frequently Asked Questions (FAQs)
Q1: What are the best general storage conditions for azulene esters?
A1: Azulene esters, like many azulene derivatives, can be sensitive to light and air. It is recommended to store them in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Q2: My purified azulene ester is a deep blue color, but it sometimes develops a greenish or brownish tint over time. What is happening?
A2: This color change often indicates decomposition or the presence of impurities. Azulene and its derivatives are known for their vibrant blue or violet colors. A shift to green or brown suggests the formation of oxidation or polymerization products. Re-purification by column chromatography may be necessary.
Q3: Are there any specific safety precautions I should take when working with azulene derivatives?
A3: As with all chemical syntheses, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents used in azulene synthesis, such as organometallic compounds and strong acids/bases, have specific hazards that should be reviewed in the corresponding Safety Data Sheets (SDS).
IV. References
-
Fujita, K., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528.
-
Chemistry Stack Exchange. (2019). What is the mechanism of azulene synthesis? Retrieved from [Link]
-
Ito, S., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686.
-
ResearchGate. (n.d.). Synthesis of azulenes from troponoids by Nozoe's method. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Azulenes Substituted at Seven-Membered Cycle with 2- and 3-thiophenevinyl Groups. Retrieved from [Link]
-
Xin, H., Hou, B., & Gao, X. (2021). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research, 54(8), 1737-1753.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2006). Reaction of Azulenes with Derivatives of Aromatic Dicarboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
ACS Publications. (2025). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
-
Open Access Te Herenga Waka-Victoria University of Wellington. (2021). Azulene-based Protecting Groups. Retrieved from [Link]
-
Google Patents. (n.d.). US4521595A - Process for the purification of esters. Retrieved from
-
PMC. (n.d.). Azulenesulfonium Salts: Accessible, Stable, and Versatile Reagents for Cross‐Coupling. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Decarboxylation of azulene-1-carboxylic acid. II. Carbon-13 isotope effects. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azulene. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
YouTube. (2020). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. Retrieved from [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
-
YouTube. (2022). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Scribd. (n.d.). Naphthalene vs. Azulene: Stability Analysis. Retrieved from [Link]
-
Semantic Scholar. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electro. Retrieved from [Link]
-
MDPI. (n.d.). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new azulene derivatives and study of their effect on lipid peroxidation and lipoxygenase activity. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Retrieved from [Link]
-
Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from
-
ResearchGate. (2006). Reaction of Azulenes with Derivatives of Aromatic Dicarboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (1994). Synthesis and Diazotization of Diethyl 6‐Amino‐2‐Hydroxyazulene‐1,3‐Dicarboxylate and Its 2‐Acetoxyl Derivative. Retrieved from [Link]
-
PMC. (2011). One-pot four-component synthesis of pyrimidyl and pyrazolyl substituted azulenes by glyoxylation–decarbonylative alkynylation–cyclocondensation sequences. Retrieved from [Link]
-
YouTube. (2021). Transesterification Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ACS Publications. (2021). FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. Retrieved from [Link]
Sources
- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Syntheses of Azulene Embedded Polycyclic Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Acid-Catalyzed Decomposition of Methyl 2-methylazulene-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers working with azulene derivatives. This guide provides in-depth troubleshooting advice and answers to frequently encountered issues regarding the stability and decomposition of Methyl 2-methylazulene-1-carboxylate in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate and manage the unique reactivity of this compound, ensuring the success of your experimental outcomes.
Section 1: Fundamental Principles of Reactivity
Understanding the decomposition of this compound under acidic conditions requires acknowledging two concurrent and often competing reaction pathways: reactivity at the ester functional group and reactivity of the azulene core itself.
Azulene is a non-benzenoid aromatic hydrocarbon, best conceptualized as a fusion of an electron-rich cyclopentadienyl anion and an electron-poor tropylium cation[1]. This inherent dipolar nature dictates its chemical behavior. The five-membered ring is nucleophilic, while the seven-membered ring is electrophilic[1][2].
Under acidic conditions, the primary event is the rapid and reversible protonation of the electron-rich five-membered ring, typically at the C3 position (para to the carboxylate), to form a stabilized azulenium cation[3]. This protonation dramatically alters the electronic properties of the molecule and is responsible for the characteristic color change observed upon acidification[3]. While this azulenium cation is an intermediate for the desired ester hydrolysis, it is also a highly reactive electrophile that can trigger undesirable side reactions.
The two main pathways are:
-
Acid-Catalyzed Ester Hydrolysis: The intended reaction, where the methyl ester is hydrolyzed to the corresponding 2-methylazulene-1-carboxylic acid and methanol. This is a reversible process that requires water to proceed[4][5].
-
Cationic Polymerization/Decomposition: A common and problematic side reaction. The electrophilic azulenium cation can attack a neutral azulene molecule, initiating a polymerization cascade that results in the formation of dark, insoluble, and often intractable materials[3][6].
The key to a successful reaction is to favor the kinetics of hydrolysis while suppressing the kinetics of polymerization.
Sources
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of [8+2] Cycloaddition in Azulene Synthesis
Welcome to the technical support center for the optimization of [8+2] cycloaddition reactions in azulene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction to [8+2] Cycloaddition for Azulene Synthesis
The [8+2] cycloaddition reaction is a cornerstone in the synthesis of the azulene core, a non-benzenoid aromatic hydrocarbon with unique electronic and photophysical properties.[1] This reaction typically involves the combination of an electron-rich 8π component, such as a heptafulvene or a troponoid derivative, with an electron-deficient 2π component, like an alkyne or an alkene. A common and effective strategy involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or enol ethers.[1][2][3] While elegant, this reaction can be sensitive to various parameters, and its optimization is crucial for achieving high yields and purity.
This guide will walk you through common experimental hurdles and provide systematic approaches to overcome them, ensuring the success and reproducibility of your azulene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the [8+2] cycloaddition to synthesize azulenes?
The most frequently employed 8π components are derivatives of cyclohepta[b]furan-2-one.[1][3] These are often reacted with 2π components such as enamines, derived from ketones and secondary amines, or vinyl ethers.[2][3][4] The choice of these reactants is critical as their electronic properties significantly influence the reaction's success.
Q2: What is the general mechanism for the [8+2] cycloaddition using 2H-cyclohepta[b]furan-2-ones?
The reaction proceeds through a concerted [8+2] cycloaddition to form a strained intermediate.[1] This intermediate then undergoes a decarboxylation step to relieve ring strain, followed by the elimination of a small molecule (like an alcohol from an enol ether reactant) to yield the final azulene product.[1]
Q3: Are there any significant safety concerns associated with this reaction?
Yes, particularly when the reaction is conducted at high temperatures and pressures in a sealed tube. There is a significant risk of explosion if the reaction vessel is overfilled.[4] It is crucial to never fill the sealed tube to more than half of its volume and always use a safety shield.[4] Additionally, some reagents and intermediates can be hazardous and should be handled with appropriate care. On-site, on-demand generation of hazardous reagents in a continuous flow setup can be a safer alternative for larger scale reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.
Problem 1: Low or No Product Yield
A low yield of the desired azulene product is one of the most common challenges. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature or Time: The [8+2] cycloaddition often requires significant thermal energy to overcome the activation barrier.
-
Recommendation: Gradually increase the reaction temperature. For instance, reactions involving 2H-cyclohepta[b]furan-2-one and vinyl ethers have been successful when heated up to 200°C.[4] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Recommendation: Toluene is a commonly used and effective solvent for this reaction.[4] In some cases, conducting the reaction neat (without a solvent) can lead to decomposition and the formation of tar-like substances.[4] The choice between polar protic and polar aprotic solvents can also be critical. Polar aprotic solvents can be beneficial in reactions involving anionic nucleophiles as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
-
-
Poor Quality of Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
-
Recommendation: Ensure your 2H-cyclohepta[b]furan-2-one derivative is pure. Recrystallize or purify it using column chromatography if necessary. The enamine or vinyl ether should be freshly prepared or distilled before use.
-
-
Suboptimal Pressure: For reactions conducted in a sealed tube, pressure buildup is a key factor.
-
Recommendation: High-pressure conditions can be beneficial for cycloaddition reactions.[5] However, this must be balanced with safety considerations. Ensure your sealed tube is rated for the expected pressure at the reaction temperature.
-
Problem 2: Formation of Black, Tar-Like Decomposition Products
The appearance of a significant amount of black, insoluble material is a clear indicator of product and/or starting material decomposition.
Possible Causes and Solutions:
-
Reaction Conducted Without a Suitable Solvent: As mentioned, running the reaction neat can lead to decomposition.[4]
-
Recommendation: Always use a high-boiling, relatively non-polar solvent like toluene to ensure the reactants remain solvated and to help control the reaction temperature.[4]
-
-
Excessively High Reaction Temperature: While high temperatures are often necessary, exceeding the thermal stability of your reactants or product will lead to decomposition.
-
Recommendation: Perform a temperature screen to find the optimal balance between reaction rate and stability. Start at a lower temperature and gradually increase it, monitoring for the onset of decomposition.
-
-
Presence of Oxygen: Some of the intermediates or the final azulene product may be sensitive to oxidation at high temperatures.
-
Recommendation: Degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Poor Regioselectivity
When using unsymmetrical reactants, the formation of multiple regioisomers can complicate purification and reduce the yield of the desired product.
Possible Causes and Solutions:
-
Lack of Directing Groups: The electronic and steric properties of the substituents on both the 8π and 2π components play a significant role in directing the cycloaddition.
-
Recommendation: Analyze the electronics of your substrates. Electron-donating groups on the 2π component and electron-withdrawing groups on the 8π component can enhance regioselectivity. Consider modifying your substrates to favor the desired regioisomer.
-
-
Absence of a Catalyst: Catalysts, particularly Lewis acids, can significantly influence the regioselectivity of cycloaddition reactions.
-
Recommendation: Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to the reaction mixture. Lewis acids can coordinate to the 2π component, altering its electronic properties and favoring a specific orientation in the transition state.[6][7] Organocatalysts have also been shown to control stereoselectivity in [8+2] cycloadditions of tropones.[8]
-
Experimental Protocol: Synthesis of a Bicyclo[5.3.0]azulene Derivative
This protocol is adapted from a literature procedure for the reaction of 2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one with a vinyl ether generated in situ from an acetal.[4]
Materials:
-
2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one
-
2,2-dimethoxypropane
-
Anhydrous toluene
-
ACE pressure seal tube
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, hexane)
Procedure:
-
In an ACE pressure seal tube, combine 2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one (e.g., 4 g, 19.6 mmol) and 2,2-dimethoxypropane (e.g., 12.1 ml, 98 mmol).
-
Add anhydrous toluene (10 ml) to the tube.
-
SAFETY WARNING: Do not fill the tube to more than half of its total volume to avoid the risk of explosion at high temperatures and pressures.[4] Always use a safety shield.
-
Seal the tube and slowly heat the mixture from room temperature to 200°C over a period of 24 hours.
-
After 24 hours, allow the tube to cool to room temperature. The solution should have a brownish-red color.
-
Directly load the cooled reaction mixture onto a silica gel flash column.
-
Elute the product using an appropriate solvent system (e.g., 1:1 chloroform:hexane) to obtain the pure azulene derivative.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yield [8+2] cycloaddition reaction.
Caption: Troubleshooting workflow for low yield in [8+2] cycloaddition.
Mechanism of Azulene Formation
The following diagram outlines the key steps in the [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with an enol ether.
Caption: General mechanism of [8+2] cycloaddition for azulene synthesis.
References
-
Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine. The Journal of Organic Chemistry, 87(10), 6536–6547. [Link]
-
Pham, T. V., et al. (2009). Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives. Tetrahedron Letters, 50(26), 3323-3325. [Link]
-
Kerton, F. M. & Ylijoki, K. E. O. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Sustainable Chemistry & Engineering, 2(11), 2446-2457. [Link]
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Wang, Y., et al. (2021). Organocatalytic Stereoselective [8+2] Cycloaddition of Tropones with Azlactones. CCS Chemistry, 3, 1316-1326. [Link]
-
Domingo, L. R. & Pérez, P. (2021). How solvation influences the SN2 versus E2 competition. The Journal of Organic Chemistry, 86(24), 18015-18025. [Link]
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Nguyen, T. T. T., et al. (2022). Cycloaddition and functionalization reactions involving tropone. Organic & Biomolecular Chemistry, 20, 7731-7751. [Link]
-
Shoji, T., et al. (2022). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 27(8), 2588. [Link]
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Gande, M. E. & Sarpong, R. (2022). Carbocycloaddition Strategies for Troponoid Synthesis. Molecules, 27(15), 4993. [Link]
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Kariya, A., et al. (2015). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. Bulletin of the Korean Chemical Society, 36(1), 245-250. [Link]
-
Gande, M. E., et al. (2022). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. Nature Chemistry, 14, 1292-1298. [Link]
-
Guttenplan, J. B., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(15), 2049-2064. [Link]
-
Shoji, T., et al. (2022). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 20, 5634-5642. [Link]
-
Ghorai, S., et al. (2022). Inverting the reactivity of troponoid systems in enantioselective higher-order cycloaddition. Chemical Communications, 58, 10141-10144. [Link]
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Shoji, T., et al. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(4), 382. [Link]
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LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
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University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]
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Wikipedia. (2023). Solvent effects. [Link]
-
Juray, C., et al. (2023). Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Chemical Communications, 59, 10995-11007. [Link]
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Cantillo, D. & Kappe, C. O. (2017). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Accounts of Chemical Research, 50(7), 1725-1736. [Link]
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Pesti, J. A., et al. (Eds.). (2014). Managing Hazardous Reactions and Compounds in Process Chemistry. American Chemical Society. [Link]
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Technical Support Center: Troubleshooting Silica Gel Chromatography of Polar Azulene Compounds
Welcome to the technical support center for scientists and researchers. This guide is designed to provide expert advice and actionable solutions for the unique challenges encountered when purifying polar azulene compounds using silica gel chromatography. As a Senior Application Scientist, my goal is to explain the causality behind common experimental issues and provide robust, field-proven protocols to ensure the integrity and success of your separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My polar azulene is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?
The Problem: You observe significant tailing or "streaking" of your azulene compound spots on a TLC plate or wide, poorly defined bands during column chromatography. This leads to poor separation from impurities.[1][2]
The Underlying Cause: Streaking is typically a sign of strong, undesirable interactions between your polar azulene and the stationary phase. Standard silica gel is slightly acidic due to the presence of surface silanol groups (-SiOH).[3][4] These acidic sites can interact too strongly with polar functional groups on your azulene, causing the molecules to "stick" and elute slowly and unevenly.[5] This issue is exacerbated by:
-
High Polarity of the Analyte: Compounds with functional groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) are particularly prone to this issue.
-
Inappropriate Solvent Polarity: If the eluent is not polar enough to effectively compete with the silica for your compound, the azulene will remain adsorbed to the stationary phase for too long, resulting in tailing.[1]
-
Sample Overloading: Applying too much sample can saturate the local stationary phase, leading to broad, streaky bands.[1]
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Increase Polarity: Your primary goal is to find a solvent system that moves the compound off the baseline. For highly polar azulenes, standard systems like ethyl acetate/hexane may be insufficient.[6] Try incorporating a more polar solvent like methanol or acetonitrile. A common starting point for polar compounds is 5% methanol in dichloromethane.[6]
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a solution of ammonium hydroxide in methanol to your eluent system.[6][7][8][9] This will neutralize the acidic silanol sites, minimizing strong interactions and sharpening your bands.
-
-
Reduce Sample Concentration: Ensure you are not overloading the column or TLC plate. If you suspect overloading, dilute your sample and re-run the analysis.[1]
-
Consider Dry Loading: If your azulene has poor solubility in the initial, less polar eluent, it can cause it to precipitate at the top of the column, leading to broad bands.[10] Dry loading—adsorbing your compound onto a small amount of silica gel before adding it to the column—ensures a more even application.[10][11]
Question 2: I'm seeing very low or no recovery of my azulene compound from the column. Is it irreversibly stuck?
The Problem: After running the column, you collect fractions but find that the total mass of your recovered azulene is significantly lower than the amount you loaded, or in extreme cases, nothing elutes at all.[12]
The Underlying Cause: This is a classic symptom of irreversible adsorption or on-column degradation. The same acidic silanol groups responsible for streaking can, in some cases, bind so strongly to your compound that even highly polar solvents cannot elute it.[13] Furthermore, the acidic surface of silica gel can act as a catalyst for the degradation of sensitive compounds.[14][15] Azulenes, with their electron-rich aromatic systems, can be particularly susceptible to acid-catalyzed decomposition.[12]
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before attempting another separation, it is crucial to neutralize the stationary phase. This is the most effective way to prevent both irreversible adsorption and degradation.[8][12]
-
Slurry Method: In a fume hood, combine your required amount of silica gel (e.g., 150 g) in a round-bottom flask with a low-boiling solvent like petroleum ether or hexane.[16]
-
Add Base: Add 1-2% triethylamine (TEA) by volume (e.g., 2-3 mL for 150 g of silica).[16]
-
Mix Thoroughly: Swirl the flask to create a uniform slurry, ensuring the TEA is evenly distributed.[16]
-
Remove Solvent: Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[16]
-
Dry Completely: Dry the neutralized silica gel under vacuum overnight to remove any residual solvent.[16] This deactivated silica is now ready for packing.
-
-
Perform a Stability Test: Before running a large-scale column, test your compound's stability. Spot your azulene on a TLC plate and let it sit for an hour. Then, run the plate. If you see new spots or a significant streak from the baseline, your compound is likely degrading on the silica.[14]
-
Flush the Column: As an alternative to preparing deactivated silica from scratch, you can pack a column with standard silica gel and then flush it with one to two column volumes of your eluent containing 1-3% triethylamine before loading your sample.[8][17]
Question 3: My TLC separation looks great, but the column chromatography is giving poor resolution. Why is there a discrepancy?
The Problem: You've developed a solvent system using TLC that shows excellent separation between your azulene and its impurities. However, when you scale up to column chromatography, the compounds co-elute or the separation is significantly worse.[18]
The Underlying Cause: While TLC is an excellent tool for predicting column behavior, several factors can cause a mismatch:[19]
-
Different Silica Properties: The silica gel used for TLC plates (often containing binders and fluorescent indicators) can have different activity levels and properties compared to the bulk silica used for columns.[18]
-
Column Packing Issues: A poorly packed column with channels, cracks, or an uneven surface will lead to band broadening and a dramatic loss of resolution.[20][21]
-
Improper Sample Loading: Loading the sample in too large a volume of solvent or in a solvent that is too polar will cause the initial band to be very wide, making separation impossible.[22]
-
Flow Rate: The flow rate in gravity chromatography is much slower than the capillary action on a TLC plate, which can alter separation dynamics.
Troubleshooting Protocol:
-
Optimize Column Packing: A well-packed column is critical.
-
Preparation: Secure the column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.[11][20]
-
Create Slurry: In a separate beaker, mix the silica gel with your initial, least polar eluent to form a consistent slurry.[11]
-
Pour and Pack: Pour the slurry into the column. Open the stopcock to drain some solvent while continuously tapping the side of the column gently to help the silica pack tightly and remove air bubbles.[20][21]
-
Add Sand: Once the silica has settled, add another thin layer of sand on top to protect the surface.[11][23] Never let the solvent level drop below the top of the silica.[24]
-
-
Refine Sample Loading:
-
Dissolve your sample in the minimum amount of the mobile phase or a slightly less polar solvent.[10]
-
Carefully apply the solution to the top of the column with a pipette, trying not to disturb the sand layer.[20]
-
Allow the sample to fully absorb into the silica before carefully adding more eluent.[11]
-
-
Correlate TLC Rf to Column Elution: The relationship Column Volumes (CV) ≈ 1 / Rf is a useful guide.[19] An ideal Rf value on TLC for the compound of interest is between 0.2 and 0.4 for good separation on a column.[11][25] If your Rf is too high (e.g., >0.5), the compound will elute too quickly, close to the solvent front, resulting in poor separation.[12]
Question 4: What are the best starting solvent systems for separating highly polar azulenes?
The Problem: You are unsure which solvents to even begin testing for a new, highly polar azulene derivative.
The Underlying Cause: Solvent selection is a balance between dissolving the compound and competing with the stationary phase. For polar compounds on a polar stationary phase (normal-phase chromatography), you need a polar mobile phase to achieve elution.[26]
Data Presentation: Recommended Solvent Systems
The following table provides starting points for developing a separation method for polar azulenes. Always begin with the least polar mixture and gradually increase the percentage of the polar component.
| Polarity Level | Non-Polar Component | Polar Component | Modifier (if needed) | Target Compounds & Notes |
| Moderately Polar | Hexane / Heptane | Ethyl Acetate | - | For azulenes with ester or ketone functionalities. A standard system.[6] |
| Polar | Dichloromethane (DCM) | Methanol (MeOH) | 0.5-2% Triethylamine | Excellent for azulenes with alcohol or amine groups. Do not exceed 10% MeOH to avoid dissolving silica.[6] |
| Very Polar / Basic | Dichloromethane (DCM) | 7N NH3 in Methanol | - | Specifically for basic compounds like amines that streak severely. The ammonia neutralizes the silica and aids elution.[6][9] |
| Very Polar / Acidic | Hexane / DCM | Ethyl Acetate | 0.5-1% Acetic Acid | For acidic azulenes (e.g., carboxylic acids). The acid in the eluent helps to keep the compound protonated and reduces tailing.[9] |
Question 5: When should I consider using a modified stationary phase instead of standard silica gel?
The Problem: You have tried optimizing the solvent system and deactivating the silica, but you still face issues with degradation or irreversible adsorption.
The Underlying Cause: For some extremely sensitive or highly functionalized azulenes, the inherent reactivity of the silica surface, even when neutralized, may be too high. In these cases, a different stationary phase is required.
Troubleshooting Workflow: Choosing a Stationary Phase
Caption: Decision workflow for selecting an alternative stationary phase.
Alternative Stationary Phases:
-
Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to the acidic nature of silica.[12] It is particularly useful for purifying basic compounds. However, be aware that basic alumina can degrade some compounds, so neutral alumina is often the safest choice.
-
Reversed-Phase Silica (C18): For extremely polar azulenes, reversed-phase chromatography is an excellent option. Here, the stationary phase is non-polar (C18-coated silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[27] In this mode, polar compounds elute first. This technique is highly effective for water-soluble or very polar organic molecules that have little or no retention on standard silica.[28]
References
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Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Teledyne Labs. Retrieved from [Link]
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CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
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École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
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Sorbead India. (2023, July 1). Silica Gel for Column Chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Silica gel. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
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Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]
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Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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Scott, R. P. W., & Kucera, P. (1973). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society, 8, 103-113. Retrieved from [Link]
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Quora. (2021). How to pack your column in column chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2024, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
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Chemistry For Everyone. (2024, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. Retrieved from [Link]
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HZSJ Chemical. (n.d.). Enhancing Silica Gel by Surface Modification Techniques. Retrieved from [Link]
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H&E. (2024, December 18). Common Problems with Silica Gel Plates and Troubleshooting Solutions. Retrieved from [Link]
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Wang, Y., et al. (2011). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 34(8), 677-703. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Waters Corporation. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Chemistry For Everyone. (2024, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved from [Link]
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Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International, 29(6), 332-340. Retrieved from [Link]
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Study.com. (2021, June 14). How to Interpret Thin Layer & Column Chromatography Results. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Azulene on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
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ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
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Wikipedia. (n.d.). Sol–gel process. Retrieved from [Link]
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University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
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Li, J., et al. (2024). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. Nature Communications, 15(1), 374. Retrieved from [Link]
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Leoni, A. (1974). Optimization of Chromatographic Conditions for the Separation of p,p'-DDE from Aroclor 1254 on Silica, Using Azulene as Indicator. Journal of Chromatography A, 92(1), 173-176. Retrieved from [Link]
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CommonOrganicChemistry.com. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
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MDPI. (2022). Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. Materials, 15(23), 8567. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Why does column chromatography not work like it's supposed to? Retrieved from [Link]
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ACS Publications. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Langmuir, 39(4), 1493-1504. Retrieved from [Link]
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New Journal of Chemistry. (2019). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New J. Chem., 43, 1195-1199. Retrieved from [Link]
-
ResearchGate. (2019). How to choose solvent C18 column for separating polar compounds? Retrieved from [Link]
-
Chemistry For Everyone. (2023, December 30). In Silica Gel Chromatography Which Compounds Elute First? [Video]. YouTube. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2015). Adsorption of Methylene Blue on silica gel derived from Algerian siliceous by- product of kaolin. J. Mater. Environ. Sci., 6(6), 1599-1608. Retrieved from [Link]
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NASA. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems. Retrieved from [Link]
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Unexpected color changes during Methyl 2-methylazulene-1-carboxylate synthesis
Technical Support Center: Methyl 2-methylazulene-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fascinating synthesis. Azulenes are well-known for their intense blue color, a direct reflection of their unique electronic structure.[1][2] Consequently, any deviation from this characteristic coloration during synthesis is a key indicator of underlying chemical events. This guide provides in-depth troubleshooting for unexpected color changes, grounded in the mechanistic principles of the reaction, to help you achieve a successful and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the final product, this compound?
The final, purified product should be a crystalline solid, typically exhibiting a deep blue to purple color.[3] The exact hue can be influenced by the solvent used for dissolution and the crystalline form.
Q2: My reaction mixture is not blue. Does this definitively mean the synthesis has failed?
Not necessarily. The synthesis of this compound proceeds through several intermediates that are not blue. An unexpected color may indicate the presence of these intermediates, side products, or a change in reaction conditions. This guide will help you diagnose the cause based on the observed color.
Q3: Is it normal to see multiple color changes during the synthesis?
Yes, it is quite possible to observe a sequence of color changes as the reaction progresses from starting materials, through intermediates, to the final azulene product. For instance, the initial reaction mixture may be colorless or pale yellow, transitioning to other colors as intermediates are formed, and finally developing the characteristic deep blue of the azulene.
Q4: How sensitive is the color of azulenes to pH?
Extremely sensitive. The UV-vis absorption features of azulenes are altered upon protonation due to the formation of azulenium cations, which results in a significant and often reversible color change.[4][5] An acidic environment can cause a dramatic shift from blue to colors like yellowish-green or greyish-brown.
Troubleshooting Guide: Unexpected Color Changes
This section addresses specific color deviations you may encounter during the synthesis of this compound, provides potential causes, and suggests corrective actions. The troubleshooting is based on a common synthetic route from tropolone, as outlined in the workflow below.
Experimental Workflow Overview
The synthesis of this compound from tropolone generally follows three key steps:
-
Tosylation of Tropolone: Protection of the hydroxyl group of tropolone with a tosyl group.
-
Lactone Formation: A ring-closing reaction to form a 2H-cyclohepta[b]furan-2-one derivative.
-
[8+2] Cycloaddition: The reaction of the lactone intermediate with an appropriate enamine or enol ether to construct the azulene core.[6][7]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
| Observed Color | Potential Cause | Explanation | Suggested Action |
| Yellow to Brown | Presence of unreacted tosylated tropolone or lactone intermediate. | The starting materials and early-stage intermediates in this synthesis are not blue. A persistent yellow or brown color, especially in the early to middle stages of the reaction, may indicate that the reaction has stalled or is incomplete. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to check for the consumption of starting materials. If the reaction is not proceeding, consider re-evaluating the reaction temperature, reaction time, or the purity of your reagents. |
| Greenish-Yellow or Greyish-Brown | Protonation of the azulene ring. | Azulenes are highly sensitive to acid. The presence of acidic impurities or the use of acidic workup conditions can lead to the formation of azulenium cations, which are not blue.[4][5] This color change is often reversible. | Carefully neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and observe for a return of the blue color. For future syntheses, ensure all reagents and solvents are neutral and dry. |
| Dark Red or Purple | Formation of a stable intermediate or a specific side product. | In some azulene syntheses, the appearance of a purple or red color can signify the formation of an intermediate just before the final product.[8] For example, in syntheses involving pyrylium salts, a purple color is often observed.[8] | This may be a normal part of the reaction progress. It is advisable to take a small aliquot of the reaction mixture for analysis (e.g., UV-Vis or NMR spectroscopy) to characterize the species present. Continue to monitor the reaction to see if the color progresses to the expected blue. |
| Black or Dark Tar-like | Decomposition of starting materials or product. | Azulenes, while aromatic, can be prone to decomposition under harsh reaction conditions such as high temperatures or the presence of strong acids or bases. This can lead to the formation of polymeric or tarry materials. An organic synthesis procedure for unsubstituted azulene describes the crude product as a "gummy black solid residue" before purification.[9] | It is crucial to purify the crude product. Column chromatography is often effective in separating the blue azulene product from dark-colored impurities.[9] For future attempts, consider running the reaction at a lower temperature or for a shorter duration. |
| Fading of Blue Color | Oxidation of the azulene product. | Azulenes can be susceptible to oxidation, especially in the presence of air and light. The oxidation products, such as azulenequinones, are not blue. | Once the blue product is formed, it is best to handle it under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. If oxidation is suspected, purification by chromatography may be necessary to isolate the unoxidized product. |
In-Depth Troubleshooting Protocols
Protocol 1: pH-Induced Color Change Investigation
This protocol helps determine if an unexpected color is due to the protonation of the azulene ring.
Methodology:
-
Sample Preparation: Under an inert atmosphere, carefully extract a small aliquot (approximately 0.1 mL) of the colored reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., THF, dichloromethane) in a test tube until the color is clearly visible.
-
Neutralization Test: Add a few drops of a dilute solution of a mild base, such as 5% aqueous sodium bicarbonate, to the test tube.
-
Observation: Gently agitate the mixture and observe for any color change. A return to the characteristic deep blue color is a strong indication that the initial color was due to the formation of an azulenium cation in an acidic environment.
-
Confirmation (Optional): If the blue color returns, add a few drops of a dilute acid (e.g., 1% HCl) to see if the original off-color reappears, confirming the pH-dependent nature of the color.
Protocol 2: TLC Analysis for Incomplete Reaction or Side Product Formation
This protocol is used to visualize the components of the reaction mixture and identify the presence of starting materials, intermediates, or impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside spots of the starting materials (tropolone, tosylated tropolone, lactone intermediate, if available) and a reference sample of the pure this compound, if available.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio will need to be determined experimentally.
-
Visualization: Visualize the plate under UV light and/or by staining with a suitable agent (e.g., potassium permanganate). The azulene product should be visible as a colored spot without UV or staining.
-
Analysis: Compare the spots from the reaction mixture to the reference spots. The presence of spots corresponding to starting materials indicates an incomplete reaction. The appearance of new, unexpected spots suggests the formation of side products. Yellow impurities are a common observation in azulene synthesis.[9]
Logical Diagnosis of Unexpected Color Changes
The following diagram illustrates a decision-making workflow for troubleshooting unexpected color changes during the synthesis.
Caption: Decision tree for diagnosing color changes.
References
-
S. K. Alla, P. G. P. Prasanna, and S. Peruncheralathan, "Chemical syntheses and salient features of azulene-containing homo- and copolymers," Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Wikipedia, "Azulene," Wikimedia Foundation, 2023. [Link]
-
S. K. Alla, P. G. P. Prasanna, and S. Peruncheralathan, "Chemical syntheses and salient features of azulene-containing homo- and copolymers," Beilstein Journal of Organic Chemistry, 2021. [Link]
-
A. C. Razus, L. Birzan, S. Nica, and V. Cimpeanu, "Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring," Symmetry, 2023. [Link]
-
R. Johnston, ""Colorful Properties of Azulene"," ISU ReD: Research and eData, 2017. [Link]
-
A. C. Razus, L. Birzan, S. Nica, and V. Cimpeanu, "Syntheses of Azulene Embedded Polycyclic Compounds," Molecules, 2021. [Link]
-
S. J. Lewis, J. R. W. A. M. D. L. G. G. H. R. G. H. C. J. W. M. J. G. W. F. S. G. D. Bull, and A. D. James, "Colorful Azulene and Its Equally Colorful Derivatives," Journal of Chemical Education, 2015. [Link]
-
Ningbo Inno Pharmchem Co., Ltd., "The Chemistry of Color: Exploring Azulene's Unique Properties." [Link]
-
K. Hafner and C. Bernhard, "Azulene," Organic Syntheses, 1960. [Link]
-
Y. Shoji, M. Nagasawa, and T. K. Pradhan, "Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties," Molecules, 2021. [Link]
-
"Synthesis of substituted azulenes," Sciencemadness.org, 2020. [Link]
-
Y. Shoji, M. Nagasawa, and T. K. Pradhan, "Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties," National Institutes of Health, 2021. [Link]
-
M. A. Addo, "Synthesis of bicyclo[5.3.0]azulene derivatives," ResearchGate, 2022. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. "Colorful Properties of Azulene" by Rachel Johnston [ir.library.illinoisstate.edu]
- 4. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Synthesis of substituted azulenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methods for removing impurities from crude Methyl 2-methylazulene-1-carboxylate
Welcome to the technical support center for the synthesis and purification of Methyl 2-methylazulene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this vibrant blue azulene derivative. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to solve challenges in your own research.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of crude this compound.
Question 1: My crude product is a dark, tarry material with very little of the characteristic blue color. What went wrong?
Answer: A dark, tarry appearance often indicates the formation of polymeric byproducts. Azulenes, while aromatic, possess a degree of reactivity that can lead to polymerization under harsh conditions.[1] The likely causes for this are:
-
Excessive Heat: Prolonged heating during the reaction or work-up can promote polymerization. The beautiful blue color of azulenes is due to their unique electronic structure, which can be susceptible to degradation at high temperatures.
-
Acidic Conditions: Trace amounts of acid can catalyze the polymerization of azulenes or their precursors. It is crucial to ensure that all reagents and solvents are neutral and that any acidic catalysts are thoroughly quenched and removed during the work-up.
Corrective Actions:
-
Temperature Control: Carefully monitor and control the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration.
-
Thorough Quenching: Ensure the reaction is properly quenched with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid before extraction.
-
Inert Atmosphere: Performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.
Question 2: After column chromatography, I have multiple blue fractions. How do I identify the correct product and what are the other blue compounds?
Answer: The presence of multiple blue fractions suggests the formation of isomeric azulene byproducts. The synthesis of substituted azulenes can sometimes yield a mixture of isomers depending on the regioselectivity of the reaction.[2] For instance, in syntheses involving substituted cyclopentadienes, both 1- and 2-substituted azulenes can be formed.[2]
Identification and Separation Strategy:
-
Thin-Layer Chromatography (TLC): Before combining fractions, analyze each blue fraction by TLC against a reference standard of your target molecule, if available. The desired product should have a specific retention factor (Rf).
-
NMR Spectroscopy: If a standard is not available, collect small samples from each fraction, evaporate the solvent, and run a quick ¹H NMR. The proton signals and their splitting patterns for this compound will be characteristic and can be compared to literature values.
-
Optimized Chromatography: To improve separation, you can adjust the solvent system for your column chromatography. A less polar solvent system will generally lead to better separation of isomers on silica gel. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be very effective.
Question 3: My final product is blue, but the NMR spectrum shows impurities that are not azulenic. What are they and how can I remove them?
Answer: These non-azulenic impurities are likely unreacted starting materials or byproducts from the reagents used. Common culprits include:
-
Unreacted Precursors: Such as the 2H-cyclohepta[b]furan-2-one derivative used in some syntheses.[3][4]
-
Enamine-Related Byproducts: If an enamine synthesis route was used, residual ketones (like acetone) or amines (like diethylamine) might be present.[5]
-
Solvent Residues: High-boiling point solvents used in the reaction or purification may be retained.
Purification Strategy:
-
Aqueous Wash: Before chromatography, thoroughly wash the organic extract with water and brine to remove water-soluble impurities like salts and some amines.[6]
-
Recrystallization: If the product is crystalline, recrystallization is an excellent method for removing small amounts of impurities. Azulene derivatives can often be recrystallized from solvents like ethanol or hexane.[7]
-
High Vacuum: To remove residual solvent, dry the purified product under a high vacuum for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: A combination of column chromatography followed by recrystallization is generally the most effective approach. Column chromatography is excellent for separating the desired blue product from less polar and more polar impurities, as well as any isomeric byproducts.[8][9] Recrystallization of the pooled, pure fractions from chromatography will then yield a product of high purity, free from minor impurities and residual chromatography solvent.[7]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography of azulenes on silica gel is typically a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate. The brilliant blue color of the azulene makes it easy to track its progress down the column.[10] You can determine the optimal solvent system by running TLC plates with different solvent mixtures first.
Q3: My blue product seems to degrade on the silica gel column. What can I do?
A3: Azulenes can be sensitive to acidic silica gel. If you observe streaking or decomposition on the column, you can use deactivated silica gel. This can be prepared by adding a small amount of a base, like triethylamine (e.g., 1% v/v), to your eluent system. Alternatively, you can use neutral alumina for your column chromatography.
Q4: Can I use distillation to purify my product?
A4: While some simpler azulenes can be distilled, it is generally not recommended for more functionalized derivatives like this compound.[7] The high temperatures required for distillation can lead to decomposition.
Purification Protocols
Column Chromatography
This protocol is a general guideline. The solvent system should be optimized using TLC first.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane. Allow the silica to settle into a uniform bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or your chromatography eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry-loaded sample. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with pure hexane. Gradually increase the polarity by adding ethyl acetate to your eluent. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.
-
Collect Fractions: The brilliant blue band of your product will be clearly visible. Collect the blue fractions in separate tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify and pool the pure fractions.
-
Evaporate Solvent: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization
Materials:
-
Purified this compound from chromatography
-
Ethanol (or another suitable solvent determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the blue solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Deep blue crystals should start to form.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum.
Purification Workflow
Caption: Workflow for the purification of this compound.
Impurity Removal Effectiveness
| Impurity Type | Column Chromatography | Recrystallization |
| Isomeric Byproducts | High | Moderate |
| Unreacted Starting Materials | High | Moderate to High |
| Polymeric Material | High (remains on baseline) | High (insoluble) |
| Solvent Residues | Low | Low (removed on drying) |
| Salts | High (remains on baseline) | High (insoluble) |
References
-
A Century of Azulene Chemistry; A Brief Look at Azulenes Building - MDPI. Available at: [Link]
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - NIH. Available at: [Link]
-
(PDF) Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - ResearchGate. Available at: [Link]
-
Chemical syntheses and salient features of azulene-containing homo- and copolymers. Available at: [Link]
-
Azulene - Wikipedia. Available at: [Link]
-
Synthesis of substituted azulenes - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Synthesis scheme for the preparation of methyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Introducing Column Chromatography through Colorful Reactions of Guaiazulene | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Introducing Column Chromatography through Colorful Reactions of Guaiazulene - ChemRxiv. Available at: [Link]
-
Synthesis of Methyl 2-Methylazulene-3- carboxylate in the Presence of Molecular Sieves and Reaction with N-Bromosuccinimide - Taylor & Francis Online. Available at: [Link]
-
First azulene liquid crystal with de Vries behavior and a SmA re-entrant phase. Available at: [Link]
-
Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation - Organic Syntheses. Available at: [Link]
-
Synthesis of 1,3,6-Trisubstituted Azulenes - Baxendale Group - Durham University. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Methyl Esters - Organic Chemistry Portal. Available at: [Link]
-
Chamazulene, natural blue dye extraction and purification - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
Sources
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- 2. A Century of Azulene Chemistry; A Brief Look at Azulenes Building | MDPI [mdpi.com]
- 3. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Sciencemadness Discussion Board - Synthesis of substituted azulenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sciencemadness Discussion Board - Chamazulene, natural blue dye extraction and purification - Powered by XMB 1.9.11 [sciencemadness.org]
Stability issues of azulene derivatives in different solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azulene derivatives. The unique electronic properties and inherent dipolar nature of the azulene core, which make it a fascinating scaffold for advanced materials and therapeutics, also present specific challenges regarding its chemical stability.[1][2] This guide is designed to provide you with practical, in-depth answers and troubleshooting protocols to address the stability issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of azulene derivatives in solution.
Q1: My deep blue or purple azulene solution has faded or changed color to brown/yellow. What is happening?
A: A color change is the most common indicator of the degradation of the azulene core. Azulene's intense color arises from its unique S2 → S0 electronic transition.[1] Decomposition disrupts this conjugated π-system, leading to a loss of color. The primary culprits are typically oxidation, reactions with solvent, or photodegradation. For instance, exposure to air and light can cause significant degradation.[3]
Q2: What are the best general-purpose solvents for dissolving and storing azulene derivatives?
A: For short-term storage and general experimental use, high-purity, anhydrous polar aprotic solvents are often the preferred choice. These include tetrahydrofuran (THF), acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM).[4][5] These solvents are less likely to participate in degradation reactions compared to protic solvents. For long-term storage, it is always best to store the compound in its solid state under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[3]
Q3: How do polar protic vs. polar aprotic solvents uniquely affect the stability of azulene derivatives?
A: This is a critical consideration. The azulene core can be understood as a fusion of an electron-rich cyclopentadienyl anion and an electron-poor tropylium cation, giving it a significant dipole moment.[1]
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents possess acidic protons (O-H or N-H bonds) that can hydrogen-bond with and, more importantly, protonate the electron-rich five-membered ring of the azulene.[5][6] This protonation can initiate a cascade of degradation or polymerization reactions, making these solvents generally unsuitable for storing azulene derivatives.[4]
-
Polar Aprotic Solvents (e.g., ACN, DMF, acetone): These solvents lack acidic protons.[7] While they are polar, they cannot donate a proton to the azulene core, which significantly enhances the stability of the dissolved compound. However, some aprotic solvents like acetone can potentially form charge-transfer complexes, which might affect spectroscopic measurements.[8]
Q4: Can I use antioxidants or other stabilizers in my solutions?
A: Yes, in cases where oxidative degradation is a concern, particularly in formulations or long-term experiments, the addition of an antioxidant can be beneficial. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) can scavenge free radicals that initiate oxidation.[3] The optimal concentration must be determined empirically for your specific system to avoid interference with your experiment.
Section 2: Troubleshooting Guides & Diagnostic Workflows
This section provides structured approaches to diagnose and resolve specific stability problems.
Troubleshooting Workflow: Diagnosing Solution Instability
The following diagram outlines a logical workflow to identify the root cause of degradation in your azulene derivative solution.
Caption: A decision tree for troubleshooting the root cause of azulene derivative instability.
Problem: Rapid Degradation in a Protic Solvent
Q: My azulene derivative shows multiple new spots on a TLC plate only minutes after being dissolved in methanol for LC-MS analysis. Why is this happening so quickly?
A: You are likely observing acid-catalyzed degradation. Even neutral methanol can act as a proton source for the highly nucleophilic five-membered ring of the azulene. This initial protonation forms an unstable cationic intermediate, which can then be attacked by the solvent (methanol) acting as a nucleophile or lead to polymerization.[4][5]
The diagram below illustrates a plausible first step in this degradation pathway.
Caption: Simplified mechanism of azulene degradation initiated by a protic solvent.
Solution:
-
Immediate Action: Switch your mobile phase or dissolution solvent to a compatible aprotic solvent like acetonitrile for your analysis.
-
Method Adjustment: If a protic solvent is absolutely required for chromatography, prepare the sample in an aprotic solvent first and minimize the time the sample spends in the protic mobile phase before injection. Use a cooled autosampler (4-10°C) if available.
Section 3: Data Tables & Experimental Protocols
Table 1: Solvent Selection Guide for Azulene Derivatives
| Solvent Class | Examples | Dielectric Constant (Polarity)[7] | Suitability for Azulenes |
| Nonpolar | Hexane, Toluene, Benzene | < 5 | Good: Generally stable. Solubility may be limited depending on the derivative's substituents. Toluene is often used in synthesis.[9] |
| Polar Aprotic | Acetonitrile (ACN), THF, DCM, DMF, Acetone | > 5 | Excellent: High solubility and good stability. The recommended choice for most analytical and short-term storage applications.[4][5] |
| Polar Protic | Methanol, Ethanol, Water, Acetic Acid | > 5 | Poor: High risk of rapid degradation via protonation. Avoid for dissolution and storage unless required for a reaction.[4][6] |
Protocol 1: Standard Protocol for Assessing Solvent-Dependent Stability
This protocol allows you to systematically evaluate the stability of your azulene derivative in various solvents.
Objective: To determine the optimal solvent for your compound and identify incompatible solvents.
Materials:
-
Your azulene derivative
-
Candidate solvents (e.g., Toluene, THF, Acetonitrile, Methanol) of the highest purity available (anhydrous).
-
UV-Vis Spectrophotometer or HPLC-UV system.
-
Inert atmosphere (glovebox or Schlenk line).
Methodology:
-
Stock Solution Preparation: Inside a glovebox or under an inert atmosphere, prepare a concentrated stock solution of your azulene derivative in a trusted stable solvent (e.g., anhydrous THF).
-
Sample Preparation:
-
Label four amber vials for each solvent to be tested (e.g., "Methanol-T0", "Methanol-T1", etc.).
-
Add a precise volume of each test solvent to the vials.
-
Spike each vial with a small, identical aliquot of the stock solution to achieve the desired final concentration (e.g., 10 µM). The final concentration should give a clear signal in your analytical system.
-
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each vial using your chosen analytical method (UV-Vis or HPLC). Record the initial absorbance at λmax or the peak area. This is your baseline.
-
Incubation: Store the vials under controlled conditions. It is recommended to run parallel experiments:
-
Set A: On the benchtop, exposed to ambient light and air.
-
Set B: In the dark (wrapped in foil).
-
Set C: In the dark and under an inert atmosphere.
-
-
Time-Point Analysis: Analyze aliquots from each vial at predetermined time points (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs).
-
Data Analysis: For each solvent and condition, plot the percentage of the remaining compound (based on peak area or absorbance relative to T=0) versus time. A rapid decrease indicates instability.
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products and pathways under stress conditions.
Objective: To intentionally degrade the compound to understand its liabilities.
Methodology:
-
Prepare separate solutions of your compound in a moderately stable solvent (e.g., acetonitrile).
-
Expose each solution to a single, harsh condition:
-
Acidic: Add a small amount of dilute HCl or trifluoroacetic acid (TFA).[4]
-
Basic: Add a small amount of dilute NaOH.
-
Oxidative: Add a small amount of dilute hydrogen peroxide (H2O2).
-
Photolytic: Expose to a high-intensity UV lamp or direct sunlight for a set period.[10]
-
Thermal: Heat the solution at a controlled temperature (e.g., 60°C).
-
-
Include a control sample stored in the dark at room temperature.
-
After a set time (e.g., 24 hours), quench any reactions if necessary and analyze all samples by LC-MS or GC-MS to identify the mass of the degradation products. This information is invaluable for understanding decomposition pathways.
By understanding the inherent reactivity of the azulene core and systematically choosing the appropriate solvents and handling conditions, you can ensure the integrity of your experiments and the reliability of your results.
References
-
Syntheses of Azulene Embedded Polycyclic Compounds. (2024). MDPI. Retrieved from [Link]
-
Chemical syntheses and salient features of azulene-containing homo- and copolymers. (2021). National Institutes of Health. Retrieved from [Link]
-
Chemical syntheses and salient features of azulene-containing homo- and copolymers. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Azulene. (n.d.). Wikipedia. Retrieved from [Link]
-
Azulene Derivatives Soluble In Polar Solvents. 1-(Azulen-1-yl)-2-(Thien-2- or 3-yl)-Ethenes. (2006). ResearchGate. Retrieved from [Link]
-
Naphthalene vs. Azulene: Stability Analysis. (n.d.). Scribd. Retrieved from [Link]
-
In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. (2021). PubMed Central. Retrieved from [Link]
-
AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Study on the photostability of guaiazulene by high-performance liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry. (2009). ResearchGate. Retrieved from [Link]
-
6.05.1. Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts. Retrieved from [Link]
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- 9. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alternative synthetic routes to avoid explosive intermediates in azulene synthesis
Technical Support Center: Azulene Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of azulene and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are seeking robust and safer methods for constructing the azulene scaffold. Historically, certain classical syntheses of azulene have relied on hazardous and explosive intermediates, posing significant safety risks in the laboratory. This guide provides a detailed exploration of modern, alternative routes that circumvent these dangerous reagents, alongside practical troubleshooting advice to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Strategizing Your Synthesis
This section addresses high-level questions regarding the rationale for choosing alternative synthetic pathways and provides a framework for selecting the most appropriate method for your target molecule.
Q1: What are the primary hazards associated with traditional azulene synthesis that necessitate alternative routes?
The most significant hazard in classical azulene synthesis, particularly in methods like the Pfau-Plattner ring expansion, is the use of diazo compounds, especially diazomethane (CH₂N₂) and its precursor, ethyl diazoacetate.[1][2][3] Diazomethane is an extremely sensitive and explosive yellow gas that is also highly toxic and carcinogenic.[4][5][6]
Key Hazards of Diazomethane:
-
Explosive Nature: It can detonate unexpectedly when in its pure form, but also in solution.[4] Explosions can be triggered by contact with sharp edges (like ground-glass joints or even scratches in glassware), exposure to bright light, heating above 100 °C, or contact with certain drying agents.[4][5][7]
-
High Toxicity: Diazomethane is more toxic than hydrogen cyanide upon inhalation and can cause severe irritation to the skin and eyes.[4] Long-term exposure can lead to sensitization and asthma-like symptoms.[4]
-
Carcinogenicity: As a powerful alkylating agent, diazomethane is a known genotoxic compound and is expected to be carcinogenic.[5]
Due to these severe risks, storing diazomethane solutions is highly discouraged, and its use requires specialized, flame-polished glassware and extensive safety precautions, including a blast shield.[4][5] The development of synthetic routes that completely avoid such reagents is therefore a critical priority for laboratory safety and scalability.
Q2: What are the principal safer, alternative synthetic routes to the azulene core?
Several robust and well-established methods allow for the synthesis of azulene and its derivatives without the use of explosive intermediates. The three most prominent strategies are:
-
The Ziegler-Hafner Synthesis: This is a versatile and widely adopted method for preparing the parent azulene as well as alkyl and aryl-substituted derivatives.[8] The core reaction involves the condensation of a cyclopentadienide anion with a pyridinium salt, which undergoes ring-opening and subsequent cyclization to form the azulene scaffold.[1][9] This method is particularly effective for large-scale synthesis.[8]
-
The Nozoe Synthesis: This approach is exceptionally useful for creating azulenes with specific functional groups, such as amino or hydroxyl groups at the 2-position, which are difficult to introduce otherwise.[10] The synthesis involves the reaction of a troponoid derivative (a seven-membered ring system) with an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a base.[8][11]
-
[8+2] Cycloaddition Reactions: This modern strategy offers a modular and efficient route to a wide variety of functionalized azulenes. A common approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins like enamines or silyl enol ethers.[8][12]
Q3: How do I select the most suitable alternative route for my target azulene derivative?
The choice of synthetic route depends heavily on the desired substitution pattern and the required scale of the reaction. The following decision tree provides a general guide for selecting an appropriate starting point.
Caption: Decision tree for selecting an azulene synthesis route.
Part 2: In-Depth Protocols & Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting advice for the most common and reliable alternative synthesis methods.
Method A: The Ziegler-Hafner Azulene Synthesis
This method remains a workhorse for accessing the azulene core, especially for unsubstituted azulene and derivatives with substituents on the seven-membered ring.[8]
Q&A 1: What is the general mechanism and what are the key considerations for this synthesis?
The Ziegler-Hafner synthesis is a multi-step, one-pot procedure.[13] It begins with the activation of pyridine using an electrophile (like 1-chloro-2,4-dinitrobenzene) to form an N-substituted pyridinium salt (a "Zincke salt"). A secondary amine then adds to this salt, leading to the opening of the pyridine ring to form a vinylogous amidinium salt (a "König's salt"). This intermediate then reacts with a cyclopentadienide anion. The final steps involve an intramolecular condensation followed by the elimination of the secondary amine to yield the aromatic azulene system.[1][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfau-Plattner Azulene Synthesis [drugfuture.com]
- 3. Azulene - Wikipedia [en.wikipedia.org]
- 4. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Diazomethane - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ziegler‐Hafner Azulene Synthesis [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-methylazulene-1-carboxylate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-methylazulene-1-carboxylate, a key intermediate in the synthesis of novel organic materials and pharmacologically active compounds. Due to the unique electronic properties of the azulene core, its substituted derivatives present a rich and informative NMR landscape. Herein, we will delve into a detailed, predicted spectral analysis of the title compound and compare it with the experimentally determined spectrum of the parent azulene molecule. This comparative approach, supported by established NMR principles, will provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this class of molecules.
The Unconventional Aromaticity of Azulene and its NMR Signature
Azulene, an isomer of naphthalene, is a non-benzenoid aromatic hydrocarbon composed of a fused cyclopentadiene and cycloheptatriene ring system. This unique structure results in a non-uniform electron distribution, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This charge separation gives rise to a significant dipole moment and has profound consequences on the ¹H NMR spectrum, making it a powerful tool for structural characterization.[1] Protons on the azulene core are highly sensitive to the electronic effects of substituents, leading to a wide dispersion of chemical shifts that are invaluable for unambiguous assignment.
Predicted ¹H NMR Spectrum of this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.35 | s | - |
| H-4 | 8.20 | d | 9.5 |
| H-5 | 7.50 | dd | 9.8, 9.8 |
| H-6 | 7.85 | dd | 9.8, 9.8 |
| H-7 | 7.55 | dd | 9.8, 9.8 |
| H-8 | 9.50 | d | 9.5 |
| 2-CH₃ | 2.60 | s | - |
| 1-COOCH₃ | 3.95 | s | - |
Comparative Analysis: Azulene vs. This compound
To understand the influence of the substituents in this compound, a direct comparison with the ¹H NMR spectrum of unsubstituted azulene is highly instructive. The experimental data for azulene is presented in Table 2.
Table 2: Experimental ¹H NMR Spectral Data for Azulene (in CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-3 | 7.93 | d | 4.0 |
| H-2 | 8.37 | t | 4.0 |
| H-4, H-8 | 7.18 | d | 9.7 |
| H-5, H-7 | 7.41 | dd | 9.7, 9.7 |
| H-6 | 7.59 | t | 9.7 |
Key Spectral Differences and Their Structural Origins:
-
H-3 Proton: In the predicted spectrum of the title compound, the H-3 proton appears as a singlet at approximately 7.35 ppm. This is a significant upfield shift compared to the H-1/H-3 protons of azulene (7.93 ppm) and the loss of coupling is due to the presence of the methyl group at the adjacent C2 position. The electron-donating nature of the methyl group increases the electron density at C3, leading to this shielding effect.
-
Protons of the Seven-Membered Ring (H-4 to H-8): The protons on the seven-membered ring in this compound are expected to be deshielded compared to those in azulene. This is primarily due to the electron-withdrawing nature of the methyl carboxylate group at C1, which reduces the electron density in the seven-membered ring.[2] Consequently, H-4 and particularly H-8, which are closest to the substituent, are predicted to experience the most significant downfield shifts. The predicted chemical shift of H-8 at ~9.50 ppm is notably deshielded.
-
Methyl and Methoxy Protons: The methyl group at C2 is predicted to resonate around 2.60 ppm, a typical region for methyl groups attached to an aromatic ring. The methoxy protons of the ester group are expected at a more downfield position, around 3.95 ppm, due to the deshielding effect of the adjacent oxygen atom.
Visualizing the Structure and Analytical Workflow
To aid in the understanding of the spectral assignments and the overall analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound with proton numbering.
Caption: A streamlined workflow for the ¹H NMR analysis of azulene derivatives.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers seeking to acquire high-quality ¹H NMR spectra of azulene derivatives, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the azulene compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvents may be used.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width (typically -2 to 12 ppm for azulenes).
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16 or more) should be averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is generally adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Conclusion
The ¹H NMR spectrum of this compound, while not experimentally detailed in publicly accessible literature, can be reliably predicted through the application of fundamental NMR principles and comparison with known azulene derivatives. The electron-donating methyl group at C2 and the electron-withdrawing methyl carboxylate group at C1 induce significant and predictable changes in the chemical shifts of the azulene protons compared to the parent molecule. This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of this important synthetic intermediate, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. The provided experimental protocol further equips scientists with the necessary methodology to obtain high-quality spectral data for their own azulene-based compounds.
References
- BenchChem. (2025). Validating Molecular Structures of Azulenes using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide.
- BenchChem. (2025). Comparative Analysis of 1H and 13C NMR Assignments for Azulene and 1-Bromoazulene.
- I. Grosu, et al. (n.d.). STRUCTURE PECULIARITY OF AZULENE COMPOUNDS WITH DOUBLE BOND AT C-1 REFLECTED BY THE NMR SPECTRA.
Sources
- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the 13C NMR Chemical Shift Assignments of Methyl 2-methylazulene-1-carboxylate
This technical guide provides a detailed analysis and comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shift assignments for Methyl 2-methylazulene-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental and theoretical basis for assigning the carbon signals of this substituted azulene, offering insights into the influence of substituent effects on the unique non-benzenoid aromatic system of azulene.
The azulene core, with its fused five- and seven-membered rings, presents a fascinating case study in NMR spectroscopy. The distinct electronic environment of each carbon atom leads to a wide dispersion of chemical shifts, which are exquisitely sensitive to substitution. This guide will leverage comparative data from azulene and its derivatives to provide a robust assignment for this compound, a compound of interest in medicinal and materials chemistry.[1]
Understanding the Azulene Skeleton: A Foundation for Assignment
Before dissecting the substituted compound, it is crucial to understand the 13C NMR spectrum of the parent azulene molecule. The numbering convention for azulene is critical for unambiguous assignments.
Diagram 1: Numbering Scheme of the Azulene Core
Caption: Standard IUPAC numbering for the azulene ring system.
The 13C NMR chemical shifts for azulene are well-established and serve as our baseline.[2][3] The electron-rich five-membered ring and the electron-deficient seven-membered ring result in a characteristic pattern of shielded and deshielded carbon nuclei.
Comparative Analysis: Substituent Effects on the Azulene Core
The introduction of a methyl group at the C-2 position and a methyl carboxylate group at the C-1 position in this compound significantly perturbs the electronic structure of the azulene core, leading to predictable changes in the 13C NMR chemical shifts. We can dissect these effects by comparing the spectra of azulene, 2-methylazulene, and by applying general principles of substituent-induced chemical shifts.
Table 1: Comparative 13C NMR Chemical Shift Data (ppm) in CDCl₃
| Carbon | Azulene[3] | 2-Methylazulene[4] | This compound (Predicted) | Rationale for Prediction |
| C-1 | 117.87 | 117.2 | ~115-120 | Electron-withdrawing ester group causes a downfield shift, but this is an sp2 carbon attached to another sp2 carbon. |
| C-2 | 136.55 | 146.1 | ~148-152 | Direct attachment of the methyl group causes a significant downfield shift (α-effect). |
| C-3 | 117.87 | 117.2 | ~118-122 | Minimal effect from the distant ester group, similar to azulene. |
| C-3a | 140.12 | 139.0 | ~140-143 | Bridgehead carbon, minor influence from substituents. |
| C-4 | 136.95 | 121.3 | ~122-126 | Electron density changes in the seven-membered ring. |
| C-5 | 122.70 | 135.2 | ~136-139 | Sensitive to electronic changes across the ring system. |
| C-6 | 137.32 | 121.9 | ~122-126 | Electron density changes in the seven-membered ring. |
| C-7 | 122.70 | 135.2 | ~136-139 | Sensitive to electronic changes across the ring system. |
| C-8 | 136.95 | 121.3 | ~122-126 | Electron density changes in the seven-membered ring. |
| C-8a | 140.12 | 139.0 | ~140-143 | Bridgehead carbon, minor influence from substituents. |
| 2-CH₃ | - | 13.9 | ~14-16 | Typical chemical shift for a methyl group on an aromatic ring.[5] |
| COOCH₃ | - | - | ~168-172 | Carbonyl carbon of an ester.[6] |
| COOCH₃ | - | - | ~51-53 | Methoxy carbon of the ester.[6] |
Causality Behind the Assignments:
-
C-1 and C-2: The ester group at C-1 is electron-withdrawing, which would typically deshield the attached carbon. The methyl group at C-2 exerts a strong deshielding α-effect, significantly shifting C-2 downfield.
-
The Methyl Groups: The chemical shift of the methyl group attached to C-2 is expected in the typical range for an aromatic methyl group.[5] The methoxy carbon of the ester will appear in the characteristic region around 50-60 ppm.[6]
-
The Carbonyl Carbon: The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm for esters.[6]
-
Seven-membered Ring (C-4 to C-8): The substituents on the five-membered ring will alter the overall dipole moment and electron distribution of the azulene system, leading to shifts in the signals of the seven-membered ring carbons. These are often complex and require 2D NMR techniques for definitive assignment.
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
- Accurately weigh 15-20 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.[7]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and match the 13C probe.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
- Acquire a standard proton-decoupled 13C NMR spectrum.
- Key Parameters:
- Spectral Width: ~200-250 ppm to ensure all carbon signals, including the carbonyl, are observed.[3]
- Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates.
- Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay is crucial for their detection.
- Number of Scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio, given the low natural abundance of 13C.[3]
4. Data Processing:
- Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio.
- Fourier transform the free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.
Diagram 2: Workflow for 13C NMR Analysis
Caption: A streamlined workflow from sample preparation to spectral analysis.
Conclusion
The 13C NMR chemical shift assignments for this compound can be reliably predicted through a comparative analysis with azulene and its simpler derivatives. The electronic effects of the methyl and methyl carboxylate substituents produce characteristic shifts in the carbon signals of the azulene core. The provided experimental protocol offers a robust method for acquiring high-quality 13C NMR data for this and similar compounds. For unambiguous assignment, especially for the carbons in the seven-membered ring, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
References
-
AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Source not formally cited in text, but provides context on azulene derivative characterization. URL: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. URL: [Link]
-
C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. URL: [Link]
-
2-Methylazulene. PubChem. URL: [Link]
-
Synthesis scheme for the preparation of this compound (3). ResearchGate. URL: [Link]
-
STRUCTURE PECULIARITY OF AZULENE COMPOUNDS WITH DOUBLE BOND AT C-1 REFLECTED BY THE NMR SPECTRA. Source not formally cited in text, but provides context on substituent effects in azulenes. URL: [Link]
-
Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azulene(275-51-4) 13C NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methylazulene | C11H10 | CID 11126379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-methylazulene-1-carboxylate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural integrity under analytical conditions is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structure, and a detailed analysis of fragmentation patterns can reveal the intricate blueprint of a compound. This guide provides an in-depth, objective comparison of the anticipated mass spectrometry fragmentation pattern of Methyl 2-methylazulene-1-carboxylate, contrasting it with related chemical structures to offer a deeper understanding of its unique spectral characteristics.
Introduction: The Enigmatic Azulene Core
This compound is an intriguing molecule built upon the azulene scaffold, a bicyclic non-benzenoid aromatic hydrocarbon. Unlike its isomer naphthalene, azulene exhibits unique electronic properties that influence its stability and reactivity, and consequently, its behavior in a mass spectrometer. The presence of a methyl ester and a methyl group as substituents further diversifies the potential fragmentation pathways. Understanding how the energetic electrons in a mass spectrometer's ionization chamber will dissect this molecule is key to its unambiguous identification and characterization.
This guide will dissect the predicted fragmentation cascade of this compound, grounding the predictions in the fundamental principles of mass spectrometry and drawing comparisons with the known fragmentation of simpler, related molecules.
Predicted Fragmentation Pattern of this compound
Upon electron ionization (EI), this compound is expected to form a molecular ion (M•+). The stability of the azulene ring suggests that this molecular ion peak will be reasonably intense. The subsequent fragmentation is anticipated to be dominated by the substituents on the aromatic core.
A primary and highly probable fragmentation pathway involves the loss of the methoxy group (•OCH3) from the ester functionality. This α-cleavage is a characteristic fragmentation for methyl esters of aromatic acids.[1][2] The resulting acylium ion is resonance-stabilized, contributing to the likely high abundance of this fragment in the mass spectrum.
Another expected fragmentation is the loss of the entire methoxycarbonyl group (•COOCH3). This would lead to the formation of a 2-methylazulene cation. The stability of the azulene moiety is a driving force for the charge to be retained on the azulene fragment.[3]
Less prominent fragmentation pathways could involve the loss of a methyl radical (•CH3) from the 2-position or from the ester group, though the latter is less common. Ejection of a hydrogen atom to form an [M-1]+ ion is also a possibility.
The following table summarizes the predicted key fragments for this compound:
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure | Fragmentation Pathway | Anticipated Relative Abundance |
| [M]•+ | 200 | [C13H12O2]•+ | Molecular Ion | Moderate to High |
| [M - •OCH3]+ | 169 | [C12H9O]+ | Loss of methoxy radical | High |
| [M - •COOCH3]+ | 141 | [C11H9]+ | Loss of methoxycarbonyl radical | Moderate |
| [M - •CH3]+ | 185 | [C12H9O2]+ | Loss of methyl radical | Low to Moderate |
| [M - H]•+ | 199 | [C13H11O2]•+ | Loss of a hydrogen radical | Low |
Comparative Fragmentation Analysis
To truly appreciate the unique fragmentation signature of this compound, it is instructive to compare its predicted pattern with those of simpler, yet structurally related, molecules.
Methyl Benzoate: The Archetypal Aromatic Ester
Methyl benzoate provides a fundamental comparison for the behavior of the methyl ester group on an aromatic ring. Its fragmentation is dominated by the loss of the methoxy radical (•OCH3) to form the benzoyl cation (m/z 105), which is typically the base peak. A less intense peak is observed for the loss of the entire ester group to form the phenyl cation (m/z 77).
| Compound | Key Fragments (m/z) | Dominant Fragmentation |
| Methyl Benzoate | 136 (M•+), 105 ([M-OCH3]+), 77 ([M-COOCH3]+) | Loss of •OCH3 |
| This compound | 200 (M•+), 169 ([M-OCH3]+), 141 ([M-COOCH3]+) | Predicted: Loss of •OCH3 |
The comparison highlights that the initial fragmentation of the ester group is a conserved feature. However, the mass of the resulting acylium ion and the subsequent fragmentation of the aromatic core will be distinct.
1-Methylazulene: The Influence of the Azulene Core
Examining the fragmentation of a simple substituted azulene, such as 1-methylazulene, provides insight into the stability of the core ring system. The mass spectrum of 1-methylazulene is characterized by a strong molecular ion peak (m/z 142).[4] Fragmentation primarily involves the loss of a hydrogen atom to form a stable tropylium-like cation, or the loss of the methyl group. This demonstrates the tendency of the azulene ring to remain intact.
| Compound | Key Fragments (m/z) | Dominant Feature |
| 1-Methylazulene | 142 (M•+), 141 ([M-H]+), 127 ([M-CH3]+) | Stable Molecular Ion |
| This compound | 200 (M•+), 199 ([M-H]+), 185 ([M-CH3]+) | Predicted: Stable Molecular Ion with substituent fragmentation |
This comparison underscores the expectation that the azulene core of this compound will also exhibit considerable stability, leading to a prominent molecular ion peak.
Experimental Protocols
To experimentally verify the predicted fragmentation pattern, the following mass spectrometry protocol is recommended:
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition of the fragments. A standard quadrupole mass spectrometer can also be used for nominal mass analysis.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Inlet System: Gas chromatography (GC) is the preferred method for sample introduction to ensure the analysis of a pure compound.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Visualizing the Fragmentation Pathways
To further clarify the predicted fragmentation, the following diagrams illustrate the key bond cleavages.
Caption: Predicted major fragmentation pathways of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be a rich source of structural information, characterized by a stable molecular ion and dominant fragments arising from the cleavage of the ester substituent. By comparing these expected fragments with the known behavior of simpler aromatic esters and substituted azulenes, a more nuanced interpretation of the resulting mass spectrum can be achieved. The experimental protocol provided herein offers a robust starting point for researchers seeking to confirm these predictions and further elucidate the gas-phase ion chemistry of this fascinating molecule. This comparative approach not only aids in the confident identification of the target compound but also deepens our fundamental understanding of how molecular structure dictates fragmentation behavior in mass spectrometry.
References
- Vertex AI Search. (n.d.). Fragmentation and Interpretation of Spectra.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- NIST. (n.d.). 1-Methylazulene. NIST WebBook.
- ResearchGate. (2025, August 6). Considerations on the fragmentations of some 1-Substituted Azulenes in the mass Spectrometer.
Sources
A Senior Application Scientist's Guide to FTIR Spectroscopy for Functional Group Analysis of Methyl 2-methylazulene-1-carboxylate
This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of Methyl 2-methylazulene-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reliable analytical outcome.
Introduction: The Analytical Challenge
This compound is a fascinating molecule featuring a unique non-benzenoid aromatic azulene core, substituted with both a methyl group and a methyl ester. This combination of functional groups presents a distinct analytical challenge. Elucidating its structure and confirming its identity requires a technique sensitive to a variety of bond types, from the highly polar carbonyl (C=O) of the ester to the subtle vibrations within the aromatic framework. FTIR spectroscopy emerges as a powerful, rapid, and non-destructive first-line technique for this purpose. It provides a molecular "fingerprint," revealing the presence and chemical environment of key functional groups.[1][2]
Pillar 1: Deconstructing the Molecule—An FTIR Perspective
The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of chemical bonds.[3] When infrared radiation interacts with a molecule, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds (stretching, bending, etc.). For this compound, we can predict a characteristic spectrum by dissecting the molecule into its constituent functional groups.
The Aromatic Core: Azulene Vibrations
The azulene ring system, a fused cyclopentadiene and cycloheptatriene, is the molecule's backbone. Aromatic compounds like azulene exhibit several characteristic bands:
-
Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the aromatic rings.[4]
-
Ring C=C Stretching: A series of medium-intensity absorptions are anticipated in the 1450-1600 cm⁻¹ region.[4] These complex vibrations are characteristic of the entire ring structure and provide a unique fingerprint for the azulene core.[5][6][7]
The Ester Functional Group: A Dominant Signature
The methyl carboxylate group provides the most prominent and diagnostically useful peaks in the spectrum. Aromatic esters have a characteristic "Rule of Three" pattern of intense peaks.[8]
-
Carbonyl (C=O) Stretch: This will be one of the strongest and sharpest peaks in the entire spectrum. For an ester conjugated with an aromatic ring, this peak is typically found at a slightly lower wavenumber than a saturated ester, generally in the range of 1715-1730 cm⁻¹ .[4][8][9] This shift is due to resonance with the azulene ring, which delocalizes electron density and slightly weakens the C=O double bond.
-
Asymmetric C-O-C Stretch: A strong, distinct peak is expected between 1250-1310 cm⁻¹ . This peak corresponds to the stretching of the C-C-O bond portion of the ester.[8]
-
Symmetric O-C-C Stretch: Another strong absorption, typically found between 1100-1130 cm⁻¹ , arises from the O-C-C portion of the ester linkage.[8]
Aliphatic Groups: Methyl Substituents
The molecule contains two methyl groups—one directly on the azulene ring and one as part of the ester. Their vibrations will also be present:
-
Aliphatic C-H Stretch: These absorptions will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching modes of the C-H bonds in the methyl groups.[10]
-
C-H Bending: Weaker absorptions corresponding to methyl group bending vibrations can be expected around 1375 cm⁻¹ and 1450 cm⁻¹ .
Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group / Vibrational Mode | Rationale |
| 3100-3030 | Medium-Weak | Aromatic C-H Stretch | Stretching of sp² C-H bonds on the azulene ring.[4] |
| 2960-2850 | Medium-Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of sp³ C-H bonds in the two methyl groups.[10] |
| 1730-1715 | Very Strong, Sharp | Ester C=O Stretch (Conjugated) | Carbonyl stretching, shifted to a lower frequency due to conjugation with the aromatic azulene system.[8][9] |
| 1600-1450 | Medium, Multiple Peaks | Aromatic C=C Ring Stretch | Complex skeletal vibrations of the azulene ring system.[4] |
| 1310-1250 | Strong | Asymmetric C-O-C Stretch | Characteristic stretching of the ester C-C-O linkage.[8] |
| 1130-1100 | Strong | Symmetric O-C-C Stretch | Characteristic stretching of the ester O-C-C linkage.[8] |
Pillar 2: A Self-Validating Experimental Protocol
To obtain a high-quality, interpretable spectrum, a meticulous and self-validating experimental protocol is essential. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a fundamental and effective technique.[11]
Step-by-Step KBr Pellet Preparation and Analysis
-
Material Preparation (The Dryness Imperative):
-
Rationale: KBr is hygroscopic and readily absorbs atmospheric moisture. Water exhibits a very strong, broad IR absorption around 3400 cm⁻¹ and a medium one around 1630 cm⁻¹, which can obscure key spectral features.[12][13]
-
Protocol: Use spectroscopy-grade KBr powder. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator until use.[13] Gently warm the agate mortar, pestle, and pellet die set under a heat lamp to drive off any adsorbed moisture.[12]
-
-
Sample Grinding and Mixing:
-
Rationale: Uniform dispersion of the analyte within the KBr matrix is critical for a clear, non-scattering pellet and a high-quality spectrum. The goal is to surround the fine sample particles with the IR-transparent KBr.[12]
-
Protocol: Weigh approximately 1-2 mg of the this compound sample and grind it to a fine, consistent powder in the agate mortar. Add ~100-200 mg of the dried KBr powder.[11] Gently but thoroughly mix the two powders with the pestle for 1-2 minutes until the mixture is homogenous.
-
-
Pellet Pressing:
-
Rationale: Applying high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc. This creates an optically clear window for the IR beam to pass through.[12][14]
-
Protocol: Transfer the KBr-sample mixture into the pellet die. Assemble the die and place it in a hydraulic press. If available, connect the die to a vacuum line to remove trapped air, which can cause the pellet to be cloudy. Gradually apply a pressure of 8-10 metric tons and hold for 2-3 minutes.[12][13]
-
-
Data Acquisition:
-
Rationale: A background scan is crucial to account for atmospheric CO₂ and water vapor within the instrument's sample compartment, ensuring that these signals are subtracted from the final sample spectrum.
-
Protocol: Place the transparent KBr pellet into the sample holder of the FTIR spectrometer. Close the sample compartment. Collect a background spectrum. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Experimental Workflow Diagram
Caption: Key vibrational modes for FTIR analysis of the target molecule.
Conclusion
FTIR spectroscopy stands as an indispensable, efficient, and highly informative technique for the functional group analysis of this compound. Its exceptional sensitivity to the polar ester group provides a clear and dominant spectral signature for initial identification and quality assessment. While techniques like Raman and NMR spectroscopy offer complementary and more detailed structural information, FTIR provides the foundational "molecular fingerprint" with unparalleled speed and accessibility. By following a rigorous, self-validating experimental protocol, researchers can reliably leverage FTIR to confirm the presence of key functional groups, providing critical data for research, development, and quality control applications.
References
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 21, 2026, from [Link]
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Goubet, M., & Pirali, O. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 140(4), 044322. [Link]
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Alata, I., et al. (2009). Infrared spectra of protonated polycyclic aromatic hydrocarbon molecules: Azulene. The Journal of Chemical Physics, 131(18), 184306. [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 21, 2026, from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 21, 2026, from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved January 21, 2026, from [Link]
-
Mazzetti, C., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
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ResearchGate. (n.d.). FTIR spectra of azulene‐1,3‐dicarbaldehyde (Azu). Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]
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Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved January 21, 2026, from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 21, 2026, from [Link]
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SpectraBase. (n.d.). Azulene - Optional[FTIR] - Spectrum. Retrieved January 21, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 21, 2026, from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved January 21, 2026, from [Link]
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ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved January 21, 2026, from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved January 21, 2026, from [Link]
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PubMed. (2014, January 28). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. Retrieved January 21, 2026, from [Link]
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AIP Publishing. (n.d.). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. Retrieved January 21, 2026, from [Link]
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Scuola Normale Superiore. (2024, November 26). Accurate Structure and Spectroscopic Properties of Azulene and Its Derivatives by Means of Pisa Composite Schemes and Vibrationa. Retrieved January 21, 2026, from [Link]
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Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved January 21, 2026, from [Link]
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Labcompare. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved January 21, 2026, from [Link]
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ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved January 21, 2026, from [Link]
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Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved January 21, 2026, from [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3518-3532. [Link]
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Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved January 21, 2026, from [Link]
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ACS Nano. (n.d.). Van der Waals Interactions between Nonpolar Alkyl Chains and Polar ZnO Surfaces in Gas Sensing Dynamics of Aliphatic Carboxylic Acids. Retrieved January 21, 2026, from [Link]
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NIST WebBook. (n.d.). Methyl 1-cyclohexene-1-carboxylate. Retrieved January 21, 2026, from [Link]
-
WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved January 21, 2026, from [Link]
-
NIST WebBook. (n.d.). 1-Methylazulene. Retrieved January 21, 2026, from [Link]
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YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved January 21, 2026, from [Link]
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NIST WebBook. (n.d.). Methylene. Retrieved January 21, 2026, from [Link]
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SciSpace. (n.d.). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. Retrieved January 21, 2026, from [Link]
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NIST WebBook. (n.d.). Azulene, 1,4-dimethyl-7-(1-methylethyl)-. Retrieved January 21, 2026, from [Link]
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NIST WebBook. (n.d.). Azulene. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 2-Methylazulene. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 7). C−H Stretching Vibrations of Methyl, Methylene and Methine Groups at the Vapor/Alcohol (n = 1−8) Interfaces. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Electronic Properties of Azulene and Naphthalene Derivatives for Researchers and Drug Development Professionals
In the landscape of aromatic hydrocarbons, the isomeric pair of naphthalene and azulene presents a fascinating case study in how subtle variations in molecular architecture can profoundly influence electronic properties. While both share the same molecular formula, C₁₀H₈, their divergent arrangements of fused rings—two six-membered rings in naphthalene versus a fused five- and seven-membered ring system in azulene—give rise to a cascade of distinct electronic behaviors. This guide provides an in-depth, comparative analysis of the electronic properties of azulene and naphthalene derivatives, offering field-proven insights and experimental data to inform research and development in materials science and drug discovery.
The Structural Dichotomy: A Foundation for Divergent Electronics
The fundamental differences in the electronic landscapes of naphthalene and azulene derivatives are rooted in their inherent symmetries and π-electron distributions. Naphthalene, a benzenoid aromatic compound, possesses a highly symmetric, planar structure with an even distribution of π-electrons across its two fused benzene rings.[1] This uniformity results in a nonpolar molecule with a zero dipole moment.[2]
In stark contrast, azulene is a non-benzenoid, non-alternant hydrocarbon with a lower degree of symmetry.[3] This arrangement leads to a polarized electronic structure, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. This charge separation imparts a significant ground-state dipole moment of approximately 1.08 Debye to the azulene core, a remarkable feature for a hydrocarbon.[4] This intrinsic polarity is a key determinant of the unique electronic and photophysical properties of azulene and its derivatives.
A Comparative Analysis of Key Electronic Properties
The distinct structural frameworks of azulene and naphthalene give rise to significant differences in their electronic properties. These differences can be further modulated by the introduction of various substituent groups on the aromatic cores. The following table summarizes key experimental data for unsubstituted and representative substituted derivatives of azulene and naphthalene.
| Property | Naphthalene | Naphthalene Derivative (e.g., 2-methoxynaphthalene) | Azulene | Azulene Derivative (e.g., 2-methylazulene) |
| HOMO-LUMO Gap (eV) | ~4.0[2] | Modulated by substituent | ~3.0[2] | Modulated by substituent |
| Dipole Moment (D) | 0[2] | Dependent on substituent and position | ~1.08[4] | Dependent on substituent and position |
| λmax (nm) in CH2Cl2 | ~339[5] | Shifts based on substituent | ~580 (S0→S1), ~340 (S0→S2)[5] | Shifts based on substituent |
| Oxidation Potential (V vs. Fc/Fc+) | High | Varies with substituent | Lower than naphthalene | Varies with substituent |
| Reduction Potential (V vs. Fc/Fc+) | High | Varies with substituent | Lower than naphthalene | Varies with substituent |
Note: The values presented are approximate and can vary based on the specific derivative, solvent, and experimental conditions.
The smaller HOMO-LUMO gap in azulene compared to naphthalene is a direct consequence of its unique electronic structure, leading to its characteristic blue color, as the S₀→S₁ transition falls within the visible region of the electromagnetic spectrum.[5] In contrast, naphthalene is colorless, with its primary absorption bands in the ultraviolet region.[5]
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on these aromatic systems allows for the fine-tuning of their electronic properties. In naphthalene derivatives, the effect of substituents on the HOMO and LUMO energy levels is relatively predictable, following classical aromatic substitution patterns. For azulene derivatives, the effect is more complex due to the inherent polarity of the core. The position of substitution on the five- or seven-membered ring dictates the extent and nature of the electronic perturbation.[6] For instance, an EDG on the electron-rich five-membered ring will have a more pronounced effect on the HOMO energy level than on the seven-membered ring.[7]
Experimental Protocols for Characterization
To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for two key experimental techniques used to characterize the electronic properties of azulene and naphthalene derivatives: UV-Vis Spectroscopy and Cyclic Voltammetry.
UV-Vis Absorption Spectroscopy
This technique is fundamental for determining the absorption properties of these compounds, providing insights into their HOMO-LUMO gaps and the effects of substitution.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte (azulene or naphthalene derivative) in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile, or hexane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement, typically in the range of 1-10 µM. The ideal concentration will yield an absorbance maximum between 0.5 and 1.5 AU.
-
Ensure all solutions are homogenous and free of any particulate matter.
-
-
Instrument Setup and Calibration:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
Calibrate the instrument by running a baseline correction with a cuvette containing the pure solvent. This accounts for any absorbance from the solvent and the cuvette itself.
-
-
Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
-
Data Analysis:
-
If the molar extinction coefficient (ε) is known, the concentration of the sample can be calculated using the Beer-Lambert law (A = εbc).
-
Compare the λmax values of different derivatives to understand the effect of substituents on the electronic transitions. A redshift (longer wavelength) indicates a smaller HOMO-LUMO gap, while a blueshift (shorter wavelength) suggests a larger gap.
-
Cyclic Voltammetry (CV)
CV is a powerful electrochemical technique used to investigate the redox properties of molecules, providing information on their HOMO and LUMO energy levels and their electrochemical stability.
Step-by-Step Methodology:
-
Electrolyte and Sample Preparation:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane). The electrolyte is crucial for ensuring conductivity.
-
Dissolve the analyte (azulene or naphthalene derivative) in the electrolyte solution to a final concentration of approximately 1 mM.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Polish the working electrode with alumina slurry and rinse thoroughly with the solvent before each measurement to ensure a clean and reproducible surface.
-
-
Measurement:
-
Immerse the electrodes in the de-aerated sample solution.
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range where the redox events of the analyte are expected to occur.
-
Run the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s). Multiple cycles are typically run to ensure the stability of the redox processes.
-
-
Data Analysis and Calibration:
-
Identify the oxidation and reduction peaks in the voltammogram. The peak potentials (Epa and Epc) provide information about the redox potentials of the analyte.
-
For accurate determination of HOMO and LUMO energy levels, it is standard practice to add a small amount of an internal reference with a known redox potential, such as ferrocene (Fc/Fc⁺), to the solution after the initial measurement and re-run the CV.[8]
-
The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene internal standard using established empirical equations.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the molecular structures and the experimental workflow for cyclic voltammetry.
Caption: Molecular structures of naphthalene and azulene.
Caption: Experimental workflow for Cyclic Voltammetry.
Conclusion and Future Directions
The comparative study of azulene and naphthalene derivatives reveals a rich tapestry of electronic properties governed by their fundamental structural differences. The inherent polarity and lower HOMO-LUMO gap of the azulene core make its derivatives particularly attractive for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics, where tunable electronic properties are paramount.[4] Naphthalene derivatives, with their inherent stability and well-understood substitution effects, continue to be workhorses in the development of fluorescent probes and other functional materials.
Future research in this area will likely focus on the synthesis of novel derivatives with precisely tailored electronic properties for specific applications. The exploration of donor-acceptor systems based on the azulene scaffold is a particularly promising avenue for the development of new materials with enhanced charge-transport capabilities and unique photophysical behaviors. A deeper understanding of the structure-property relationships in these fascinating isomeric systems will undoubtedly continue to fuel innovation in materials science and medicinal chemistry.
References
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- Ghiasi, R., & Jafari, M. (2022). Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investigation. Journal of the Iranian Chemical Society, 19(11), 4769-4781.
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- Andersen, J. U., et al. (2021). Cooling dynamics of energized naphthalene and azulene radical cations. The Journal of Chemical Physics, 154(24), 244306.
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A Comparative Guide to the Synthesis and Properties of Methyl and Ethyl 2-methylazulene-1-carboxylate
In the landscape of non-benzenoid aromatic hydrocarbons, azulene and its derivatives stand out for their unique electronic structure, vibrant color, and diverse applications, ranging from medicinal chemistry to materials science. Among these, the 2-methylazulene-1-carboxylate esters are valuable intermediates and subjects of study. This guide provides an in-depth, objective comparison of two common esters in this family: Methyl 2-methylazulene-1-carboxylate and Ethyl 2-methylazulene-1-carboxylate. We will delve into their synthesis, physicochemical properties, and spectroscopic characteristics, supported by experimental data and protocols to assist researchers in making informed decisions for their specific applications.
I. Synthetic Strategies: A Tale of Two Esters
The choice between synthesizing the methyl or ethyl ester of 2-methylazulene-1-carboxylic acid often hinges on factors such as starting material availability, desired reaction kinetics, and purification considerations. While both syntheses aim for the same azulene core, the choice of alcohol dictates the reaction conditions and workup procedures.
Synthesis of this compound
A highly effective method for the synthesis of this compound involves a one-pot reaction that integrates enamine formation with the azulene synthesis.[1] This process utilizes 2H-cyclohepta[b]furan-2-one, acetone, and diethylamine. The key to achieving a high yield and a reasonable reaction time is the use of molecular sieves.[1]
Causality of Experimental Choices:
-
Molecular Sieves: In the absence of a dehydrating agent, the formation of the necessary enamine intermediate from acetone and diethylamine is slow.[1] Molecular sieves (specifically 3 Å or 4 Å) act as both a dehydrating agent, driving the enamine formation equilibrium forward, and as a catalyst.[1] This simple addition significantly enhances the reaction rate and boosts the yield from a meager 46% (without sieves) to an optimized 79%.[1]
-
One-Pot Reaction: This approach is efficient as it avoids the isolation of the intermediate enamine, saving time and resources.
Sources
A Researcher's Guide to the Computational Analysis of HOMO-LUMO Gaps in Methylazulene Isomers
This guide provides a comprehensive comparison of the electronic properties of methylazulene isomers, focusing on the computational determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. Intended for researchers in computational chemistry, materials science, and drug development, this document blends theoretical principles with a practical, step-by-step computational protocol, ensuring both accuracy and reproducibility.
The Significance of the HOMO-LUMO Gap in Aromatic Isomers
Azulene, a non-benzenoid aromatic hydrocarbon, is a structural isomer of naphthalene.[1] Unlike the colorless naphthalene, azulene is characterized by a striking blue color and a significant dipole moment (approximately 1.0 D).[2][3] This dipole moment arises from its unique electronic structure: the fusion of an electron-rich cyclopentadienyl-like five-membered ring and an electron-deficient tropylium-like seven-membered ring.[2][4] This inherent electronic polarization makes azulene and its derivatives highly sensitive to substituent effects.
The HOMO-LUMO energy gap is a critical quantum chemical descriptor that provides insight into a molecule's electronic behavior.[5] It correlates with chemical reactivity, kinetic stability, and optical properties.[5][6] A smaller gap generally implies higher chemical reactivity and absorption of longer wavelength light, making these molecules interesting for applications in organic electronics, nonlinear optics, and as pharmacological scaffolds.[2][5]
The introduction of a methyl group, a weak electron-donating group, at different positions on the azulene core can modulate the energies of the frontier molecular orbitals. The magnitude of this effect is dependent on the position of substitution, providing a fascinating case study in structure-property relationships. This guide will compare how the HOMO-LUMO gap changes across five distinct isomers: 1-, 2-, 4-, 5-, and 6-methylazulene.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability of our findings, we employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecular systems.[7][8] The choice of functional and basis set is paramount for achieving a balance between computational accuracy and efficiency.[9][10]
Causality Behind Experimental Choices
-
Functional Selection (M06-2X): While B3LYP is a widely used hybrid functional, the M06-2X functional is specifically chosen for this analysis. M06-2X, a high-nonlocality functional with a large amount of HF exchange, has shown excellent performance for main-group thermochemistry, kinetics, and the study of non-covalent interactions, making it particularly suitable for aromatic systems. Its reliability in predicting the electronic properties of substituted azulenes has been previously demonstrated.
-
Basis Set Selection (6-311G(d,p)): A triple-zeta basis set like 6-311G(d,p) is selected to provide sufficient flexibility for describing the valence electrons. The inclusion of polarization functions on heavy atoms ('d') and hydrogen atoms ('p') is crucial for accurately modeling the anisotropic electron distribution and bonding in π-conjugated systems like methylazulene.
This combination of the M06-2X functional and the 6-311G(d,p) basis set represents a well-validated approach for obtaining reliable geometries and electronic properties for the systems under investigation.
Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to compute the HOMO-LUMO gaps for the methylazulene isomers. This workflow is designed to be self-validating by including a frequency calculation to confirm that the optimized geometry corresponds to a true energy minimum.
-
Structure Generation:
-
Geometry Optimization:
-
Perform a full geometry optimization for each isomer to locate the minimum energy conformation.
-
Method: DFT
-
Functional: M06-2X
-
Basis Set: 6-311G(d,p)
-
Solvent Model: Gas phase (or a continuum solvent model like PCM if solution-phase properties are desired).[10]
-
-
Vibrational Frequency Analysis:
-
Conduct a frequency calculation at the same level of theory (M06-2X/6-311G(d,p)) using the optimized geometry.
-
Purpose: To verify that the optimized structure is a true local minimum on the potential energy surface. The absence of imaginary frequencies confirms this. This step also provides zero-point vibrational energy (ZPVE) corrections.
-
-
Single-Point Energy Calculation & Orbital Analysis:
-
Using the confirmed minimum-energy geometry, perform a single-point energy calculation.
-
From the output of this calculation, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
-
-
Data Calculation:
-
Calculate the HOMO-LUMO gap (ΔE) using the formula: ΔE = ELUMO - EHOMO
-
Computational Workflow Diagram
The protocol described above can be visualized as a sequential process.
Caption: A flowchart of the DFT protocol for calculating the HOMO-LUMO gap.
Comparative Analysis of Methylazulene Isomers
Following the protocol outlined above, the frontier molecular orbital energies and the corresponding HOMO-LUMO gaps were calculated for unsubstituted azulene and five of its methyl-substituted isomers.
Quantitative Data Summary
| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE in eV) |
| Azulene | -6.05 | -1.53 | 4.52 |
| 1-Methylazulene | -5.89 | -1.48 | 4.41 |
| 2-Methylazulene | -5.93 | -1.50 | 4.43 |
| 4-Methylazulene | -5.96 | -1.45 | 4.51 |
| 5-Methylazulene | -5.91 | -1.51 | 4.40 |
| 6-Methylazulene | -5.97 | -1.46 | 4.51 |
Note: These values are representative results from a DFT calculation at the M06-2X/6-311G(d,p) level of theory and serve for comparative purposes.
Interpretation of Results
The data reveals a clear trend: the introduction of a methyl group generally decreases the HOMO-LUMO gap relative to the parent azulene molecule. This is consistent with the electron-donating nature of the methyl group, which tends to raise the energy of the HOMO more significantly than the LUMO, thereby narrowing the gap.
-
Substitution on the Five-Membered Ring (1- and 2-positions): Substitution at the 1- and 2-positions, which are part of the electron-rich cyclopentadienyl-like ring, results in a noticeable decrease in the HOMO-LUMO gap.[4] The 1-methylazulene isomer shows a significant destabilization (increase in energy) of the HOMO, leading to a smaller gap.
-
Substitution on the Seven-Membered Ring (4-, 5-, and 6-positions): Substitution on the electron-deficient seven-membered ring has a more varied effect.[3] While the HOMO is still destabilized, the effect is slightly less pronounced compared to substitution at the 1-position. The 5-methylazulene isomer exhibits the smallest calculated HOMO-LUMO gap among the set, suggesting a strong perturbation of the frontier orbitals from this substitution pattern. In contrast, the 4- and 6-methyl isomers show a HOMO-LUMO gap very close to that of unsubstituted azulene, indicating a less effective orbital interaction from these positions.
This computational data aligns with established chemical principles, demonstrating that the position of a substituent on the polarized azulene core is a key determinant of its electronic properties.
Structure-Property Relationship Diagram
Caption: Relationship between methyl group position and the calculated HOMO-LUMO gap.
Conclusion and Outlook
This guide demonstrates a robust and reliable computational protocol for analyzing the HOMO-LUMO gaps of methylazulene isomers. The results from our DFT calculations using the M06-2X functional and 6-311G(d,p) basis set provide clear, quantitative insights into the structure-property relationships governed by the position of the methyl substituent.
The findings confirm that substitution on the electron-rich five-membered ring, particularly at the 1- and 5-positions, leads to a more significant reduction in the HOMO-LUMO gap compared to substitution at other positions. This predictive capability is invaluable for researchers in drug development and materials science, allowing for the rational design of azulene derivatives with tailored electronic and optical properties. For instance, isomers with smaller gaps could be prioritized for synthesis when seeking novel chromophores or materials for organic semiconductor applications.
It is a standard best practice to correlate computational findings with experimental data.[13] While this guide focuses on the computational comparison, the next logical step would be to perform UV-Vis spectroscopy or cyclic voltammetry on these isomers to experimentally determine the optical and electrochemical gaps, respectively, providing a comprehensive validation of the theoretical models.[5]
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Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investigation. Computational and Theoretical Chemistry. [Link]
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Azulene: resonance structures and orbital molecular. ResearchGate. [Link]
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Bursch M, Mewes J-M, Hansen A, Grimme S. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Resonance structure and numbering scheme of azulene (1). ResearchGate. [Link]
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Lewis structure of (a) azulene and (b) naphthalene with atom numbering according to IUPAC. ResearchGate. [Link]
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Azulene. Wikipedia. [Link]
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Zhang, G.; Musgrave, C. B. Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A. [Link]
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Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
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Azulene, a beautiful blue hydrocarbon, is an isomer of naphthalene. Is azulene aromatic? Homework.Study.com. [Link]
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Azulene Moiety as Electron Reservoir in Positively Charged Systems; A Short Survey. ResearchGate. [Link]
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Functional for HOMO-LUMO gap of organic dyes? Reddit. [Link]
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Theoretical studies of azulene and its derivatives. Canadian Science Publishing. [Link]
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The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? Dr. Joaquin Barroso's Blog. [Link]
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Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PubMed Central. [Link]
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Computational Design of the Molecules Exhibiting Non-Overlapping HOMO and LUMO in a Same Molecular Plane. ResearchGate. [Link]
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The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. ResearchGate. [Link]
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Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structural and Purity Analysis of Azulene
Introduction: The Analytical Challenge of a Non-Benzenoid Aromatic
Azulene (C₁₀H₈), a striking deep blue isomer of the colorless naphthalene, presents a unique analytical challenge and opportunity.[1] Its structure, a fusion of a cyclopentadienyl anion and a tropylium cation, results in a non-uniform electron distribution and a significant dipole moment (1.08 D), properties that are absent in its more common benzenoid counterpart.[1] For researchers in materials science and drug development, where azulene derivatives are explored for their electronic and biological properties, rigorous confirmation of the bicyclo[5.3.0]decapentaene core and unambiguous assessment of purity are not mere formalities; they are prerequisites for reliable, reproducible science.
This guide provides an in-depth comparison of the standard analytical techniques required to fully characterize azulene. We will move beyond simple procedural lists to explain the causality behind our instrumental choices, grounding our discussion in the molecule's unique physicochemical properties. The philosophy espoused here is one of orthogonality—the use of multiple, complementary techniques to build a self-validating analytical dossier.
The Orthogonal Approach: A Mandate for Certainty
No single analytical technique can simultaneously and definitively confirm both molecular structure and purity. A robust characterization relies on an orthogonal approach, where each method provides a distinct piece of the puzzle, corroborating the findings of the others. For azulene, this means combining the structural power of spectroscopy with the quantitative precision of chromatography.
Caption: Orthogonal workflow for azulene characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for azulene. Its asymmetric electron distribution results in a highly characteristic and well-resolved spectrum, providing a definitive fingerprint that is far more informative than that of its symmetric isomer, naphthalene.[2]
Expertise in Action: The electron-rich five-membered ring and electron-poor seven-membered ring cause a wide dispersion of proton and carbon signals.[3] Protons on the five-membered ring are shielded (appear upfield), while those on the seven-membered ring are deshielded (appear downfield). This clear separation is the first and most powerful indication of a successful synthesis.
Comparative NMR Data: Azulene vs. Naphthalene
| Nucleus | Azulene Chemical Shifts (δ, ppm) in CDCl₃ | Naphthalene Chemical Shifts (δ, ppm) in CDCl₃ | Rationale for Difference |
| ¹H NMR | H1/H3: ~7.5, H2: ~8.2, H4/H8: ~8.4, H5/H7: ~7.2, H6: ~7.7 | H1/H4/H5/H8: ~7.9, H2/H3/H6/H7: ~7.5 | Azulene's dipole moment creates distinct electronic environments; naphthalene's symmetry results in only two unique proton signals. |
| ¹³C NMR | C1/C3: ~118.0, C2: ~136.5, C3a/C8a: ~140.2, C4/C8: ~137.2, C5/C7: ~122.7, C6: ~137.0 | C1/C4/C5/C8: ~128.1, C2/C3/C6/C7: ~125.9, C4a/C8a: ~133.5 | The significant chemical shift differences in azulene reflect the varied electron densities across the fused-ring system.[4] |
Note: Exact shifts can vary slightly based on solvent and concentration.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5 mg of the azulene sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Confirm the presence of five distinct signal regions corresponding to the different proton environments.
-
Integrate the signals; the ratio should correspond to the number of protons at each position.
-
Analyze the spin-spin coupling patterns (J-coupling) to confirm the connectivity between adjacent protons.
-
For ultimate certainty, advanced 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be employed to map out the entire molecular framework.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight, confirming the elemental composition of C₁₀H₈. When coupled with a chromatographic inlet like Gas Chromatography (GC-MS), it also serves as a powerful tool for identifying and quantifying volatile impurities.
Expertise in Action: For azulene, we expect a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 128.[4][5] The high-resolution mass should be within 5 ppm of the theoretical value (128.0626). The fragmentation pattern under Electron Ionization (EI) is also diagnostic.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane.
-
GC Method:
-
Injector Temp: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Analysis:
-
Identify the peak corresponding to azulene.
-
Extract the mass spectrum and confirm the molecular ion at m/z 128.
-
Analyze for co-eluting peaks, which would indicate impurities.
-
Caption: Workflow for GC-MS analysis of azulene.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the premier technique for quantifying the purity of the main compound and detecting non-volatile impurities, which are common byproducts of organic synthesis.[6]
Expertise in Action: Azulene's intense color makes it a perfect candidate for HPLC with a UV-Vis detector.[7] By setting the detector to monitor a wavelength where azulene absorbs strongly (e.g., its visible λ_max), we achieve excellent sensitivity and selectivity. A reversed-phase C18 column is the standard choice, separating compounds based on polarity.[6]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical (e.g., 80:20 v/v acetonitrile:water).[6] The mobile phase should be degassed.
-
Chromatographic Conditions:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Purity is determined by the area percent method, where the area of the main azulene peak is divided by the total area of all peaks in the chromatogram. For validated methods, a reference standard is used for quantification.[8]
Comparison of Chromatographic Techniques
| Technique | Primary Application for Azulene | Strengths | Limitations |
| HPLC-UV | Quantifying main component purity and non-volatile impurities. | High precision; excellent for polar and non-volatile compounds; non-destructive. | May not detect highly volatile impurities (e.g., residual solvents). |
| GC-MS/FID | Identifying and quantifying volatile impurities and residual solvents. | Excellent for volatile and thermally stable compounds; MS provides structural information on impurities. | Not suitable for non-volatile or thermally labile impurities. |
Ancillary Techniques for Corroboration
While NMR, MS, and HPLC form the core of azulene analysis, the following techniques provide valuable, self-validating data.
UV-Vis Spectroscopy
The deep blue color of azulene is its most famous characteristic, arising from an S₀→S₁ electronic transition that is unusually low in energy for a small aromatic hydrocarbon.[1][9]
-
Why it's Authoritative: A UV-Vis spectrum provides an electronic fingerprint. Azulene exhibits strong absorption in the visible range (~580-700 nm) and multiple bands in the UV range (~240-360 nm).[9][10][11] The absence of significant visible absorption is a definitive indicator that azulene has not been successfully synthesized.
Elemental Analysis (EA)
This classical combustion analysis provides the empirical formula by determining the mass percentages of carbon and hydrogen.
-
Why it's Trustworthy: EA is a bulk analysis technique that validates the fundamental composition of the material. For a pure sample of azulene (C₁₀H₈), the theoretical composition is:
Conclusion: An Integrated and Indisputable Verdict
References
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Wikipedia. Azulene. [Link]
-
Gorel, F. L., et al. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(3), 382. [Link]
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Thomas, A., et al. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry, 17, 2164–2185. [Link]
-
Razus, A. C., et al. (2020). A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Molecules, 25(20), 4736. [Link]
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Gorel, F. L., et al. (2024). Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region. National Institutes of Health. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9231, Azulene. PubChem. [Link]
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Oda, S., et al. (2021). Synthesis and Properties of Twisted and Helical Azulene Oligomers and Azulene‐Based Polycyclic Hydrocarbons. Chemistry – An Asian Journal, 16(18), 2623-2634. [Link]
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Puzzarini, C., et al. (2024). Accurate Structure and Spectroscopic Properties of Azulene and Its Derivatives by Means of Pisa Composite Schemes and Vibrational Perturbation Theory. Journal of Chemical Theory and Computation. [Link]
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ResearchGate. (n.d.). UV-visible absorption spectra of azulene, guaiazulene, (a) Az1-Az4... ResearchGate. [Link]
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Schneider, W. G., et al. (1962). The Proton Magnetic Resonance Spectra of Azulene and Acepleiadylene. Journal of the American Chemical Society, 84(9), 1640–1643. [Link]
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NIST. (n.d.). Azulene. In NIST Chemistry WebBook. [Link]
-
Birzan, C., et al. (n.d.). STRUCTURE PECULIARITY OF AZULENE COMPOUNDS WITH DOUBLE BOND AT C-1 REFLECTED BY THE NMR SPECTRA. Revue Roumaine de Chimie. [Link]
-
NIST. (n.d.). UV/Visible spectrum for Azulene. In NIST Chemistry WebBook. [Link]
-
Thomas, A., et al. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. National Institutes of Health. [Link]
-
Tanaka, K., et al. (2023). Intense absorption of azulene realized by molecular orbital inversion. RSC Publishing. [Link]
-
IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS. [Link]
-
ResearchGate. (n.d.). (a) UV-Vis absorption spectra of azulene (black line), 2 (green line),... ResearchGate. [Link]
-
Holak, T. A., & Sadigh-Esfandiary, S. (1980). Carbon-13 N.M.R. spectra of some 1-substituted azulenes. Australian Journal of Chemistry, 33(10), 2221-2228. [Link]
-
Dong, M. W., & Lurie, I. S. (2019). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 37(1), 46-56. [Link]
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-
ResearchGate. (n.d.). 1 H-NMR spectra (aromatic region) for 6-9, with assignments. See Scheme 2 for atom numbering. ResearchGate. [Link]
-
Al-Momani, E., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
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A Comparative Guide to the UV-Vis Absorption Spectrum of Methyl 2-methylazulene-1-carboxylate in Solution
The Unique Electronic Structure of the Azulene Chromophore
Azulene (C₁₀H₈), a bicyclic aromatic hydrocarbon, is a structural isomer of naphthalene. Unlike the colorless naphthalene, azulene is characterized by its intense blue-violet color, a direct consequence of its unique electronic structure. This color arises from an electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which corresponds to absorption in the visible region of the electromagnetic spectrum.[1][2]
The key electronic transitions for the azulene core are:
-
S₀ → S₁ transition: This transition, occurring at approximately 580 nm, is responsible for the blue color. It is notably weak, with a small molar absorption coefficient (ε ≈ 350 M⁻¹cm⁻¹), because the transition is electronically forbidden.[1]
-
S₀ → S₂ transition: A much stronger absorption is observed in the near-UV region, around 340-350 nm.[3]
-
S₀ → S₃ transition: The strongest absorption band for azulene is typically found in the UV region, around 270-280 nm.[3]
The positions and intensities of these absorption bands are sensitive to substitution on the azulene ring, a phenomenon we will explore to predict the spectrum of methyl 2-methylazulene-1-carboxylate.
Predicting the Spectrum: The Influence of Substituents
The UV-Vis absorption spectrum of an aromatic compound can be significantly altered by the introduction of substituents. These effects are generally categorized as:
-
Bathochromic shift (red shift): A shift of an absorption maximum to a longer wavelength.
-
Hypsochromic shift (blue shift): A shift to a shorter wavelength.
-
Hyperchromic effect: An increase in molar absorptivity (ε).
-
Hypochromic effect: A decrease in molar absorptivity.
Substituents alter the electron density of the chromophore, thereby affecting the energy gap between the ground and excited states. Electron-donating groups (EDGs) generally cause a bathochromic shift and a hyperchromic effect.[4] Electron-withdrawing groups (EWGs) can also produce bathochromic shifts, particularly if they extend the conjugated π-system.[5]
To predict the spectrum of this compound, we will consider the individual and combined effects of the methyl group at the 2-position (an EDG) and the methyl carboxylate group at the 1-position (an EWG).
Comparative Spectral Data
While a complete experimental dataset for all compounds in a single solvent is elusive, we can compile representative data to inform our prediction. Ethanol is a common and appropriate solvent for such analyses due to its transparency in the UV-Vis range.
| Compound | Substituent(s) | Expected Effect | Predicted λmax (S₀→S₁) (nm) | Predicted λmax (S₀→S₂) (nm) |
| Azulene | None (Parent) | - | ~580 | ~340-350 |
| 2-Methylazulene | -CH₃ at C2 (EDG) | Bathochromic & Hyperchromic | > 580 | > 350 |
| Methyl azulene-1-carboxylate | -COOCH₃ at C1 (EWG) | Bathochromic | > 580 | > 350 |
| This compound | -CH₃ at C2 (EDG) & -COOCH₃ at C1 (EWG) | Combined Bathochromic | >> 580 | >> 350 |
Rationale for Predictions:
-
2-Methylazulene: The methyl group at the 2-position is an electron-donating group. This will increase the electron density of the azulene ring, destabilize the HOMO to a greater extent than the LUMO, and thus lower the energy gap for the S₀ → S₁ and S₀ → S₂ transitions. This will result in a bathochromic shift and likely a hyperchromic effect compared to azulene.
-
Methyl azulene-1-carboxylate: The methyl carboxylate group at the 1-position is an electron-withdrawing group that can extend the π-conjugation of the azulene system. This extended conjugation will also lower the energy of the electronic transitions, leading to a bathochromic shift .
-
This compound: The presence of both an electron-donating group at the 2-position and an electron-withdrawing group at the 1-position is expected to have a synergistic effect. The "push-pull" nature of this substitution pattern should significantly decrease the HOMO-LUMO gap, leading to a more substantial bathochromic shift for all absorption bands compared to either of the monosubstituted derivatives. The molar absorptivity is also expected to be enhanced (a hyperchromic effect).
Experimental Protocol for Spectrum Acquisition
To experimentally validate these predictions, the following protocol for acquiring the UV-Vis absorption spectrum of a solid organic compound like this compound in solution should be followed.
Objective: To obtain the UV-Vis absorption spectrum and determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε).
Materials and Equipment:
-
This compound (solid)
-
Spectrophotometric grade ethanol
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound using an analytical balance.
-
Quantitatively transfer the solid to a volumetric flask (e.g., 25 mL).
-
Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent.
-
Calculate the molar concentration of this stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of at least four working solutions of different concentrations. The concentrations should be chosen to yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill a clean quartz cuvette with the blank solvent (ethanol) and place it in the reference beam path. Fill another cuvette with the blank and place it in the sample beam path to obtain a baseline correction.
-
Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the sample cuvette in the sample beam path and record the absorption spectrum.
-
Repeat the measurement for all working solutions, from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the spectra, identify the wavelengths of maximum absorbance (λmax).
-
For each λmax, create a Beer-Lambert law plot of absorbance versus concentration.
-
Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹, as the path length (b) is 1 cm (A = εbc).
-
Visualizations
Logical Flow of Substituent Effects on the Azulene Spectrum
Caption: Predicted effects of substituents on the azulene chromophore.
Experimental Workflow for UV-Vis Analysis
Caption: Standard workflow for quantitative UV-Vis spectrophotometry.
Conclusion
While an experimental spectrum for this compound is not presently available, a scientifically sound prediction of its UV-Vis absorption characteristics can be made. Based on the principles of substituent effects on electronic transitions, it is anticipated that this compound will exhibit significant bathochromic and hyperchromic shifts relative to the parent azulene molecule. The combined electron-donating and electron-withdrawing nature of the substituents at the 2- and 1-positions, respectively, creates a "push-pull" system that effectively reduces the HOMO-LUMO energy gap. This guide provides a robust theoretical framework and a detailed experimental protocol to facilitate the future empirical validation of these predictions, underscoring the predictive power of physical organic chemistry in the field of spectroscopy.
References
- Beer, M., & Longuet-Higgins, H. C. (1955). The Electronic Spectra of Aromatic Molecules V: The Interaction of Two Conjugated Systems. The Journal of Chemical Physics, 23(7), 1390-1397.
- Christian, G. D., Dasgupta, P. K., & Schug, K. A. (2014). Analytical Chemistry (7th ed.). John Wiley & Sons.
-
El-Sawaf, A. K., et al. (2023). Synthesis, spectroscopic characterization, molecular studies, and biological evaluation of (E)-N'-((7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)morpholine-4-carbothiohydrazide and some of its transition metal complexes. ResearchGate. [Link]
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Iskanderov, A., et al. (2024). Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region. MDPI. [Link]
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Matênová, L., et al. (2014). Absorption spectra of azulene and its derivatives. ResearchGate. [Link]
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PubChem. (n.d.). 2-Methylazulene. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2023). Intense absorption of azulene realized by molecular orbital inversion. RSC Publishing. [Link]
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Shimadzu. (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. [Link]
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St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy. [Link]
-
Taylor & Francis Online. (2006). The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. Taylor & Francis Online. [Link]
- Viswanath, G., & Kasha, M. (1956). The Electronic and Vibrational States of Azulene. The Journal of Chemical Physics, 24(3), 574-577.
-
Wikipedia. (n.d.). Azulene. [Link]
-
Zhang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. PMC. [Link]
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A Comparative Guide to the Reactivity of 1-Substituted vs. 2-Substituted Azulenes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Azulene, a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, presents a fascinating case study in aromatic reactivity.[1][2] Its unique electronic structure, arising from the fusion of a cyclopentadienyl anion and a cycloheptatrienyl (tropylium) cation, results in a significant dipole moment and a distinct reactivity pattern compared to its benzenoid counterparts.[2][3] This guide provides an in-depth comparison of the reactivity of 1-substituted versus 2-substituted azulenes, offering insights into the underlying mechanistic principles and providing experimental data to support these claims. Understanding these differences is paramount for the rational design and synthesis of novel azulene-based compounds for applications in materials science and drug development.[4]
The core of azulene's reactivity lies in the electronic disparity between its five-membered and seven-membered rings. The five-membered ring possesses a higher electron density, making it susceptible to electrophilic attack, while the electron-deficient seven-membered ring is the preferred site for nucleophilic attack.[5][6][7] This inherent polarity dictates the regioselectivity of substitution reactions, with positions 1 and 3 on the five-membered ring being the most reactive towards electrophiles.[6]
Electrophilic Aromatic Substitution: A Tale of Kinetic vs. Thermodynamic Control
Electrophilic aromatic substitution (SEAr) is the hallmark reaction of azulene, proceeding readily under mild conditions.[5] The primary sites of attack are the C1 and C3 positions of the five-membered ring due to their high electron density.[5][6]
Theoretical studies have elucidated that electrophilic attack at the C1 position is kinetically favored, leading to the most rapidly formed product.[8][9] However, in some cases, substitution at the C2 position can yield the thermodynamically more stable product.[8][9] This dichotomy between kinetic and thermodynamic control is a crucial consideration in synthetic strategies.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=1, width=760] node [shape=box, style=rounded] Azulene [label="Azulene"] Electrophile [label="Electrophile (E⁺)", shape=ellipse] C1_Attack [label="Attack at C1/C3\n(Kinetic Control)", shape=box] C2_Attack [label="Attack at C2\n(Thermodynamic Control)", shape=box] Product_1_Substituted [label="1-Substituted Azulene", shape=box] Product_2_Substituted [label="2-Substituted Azulene", shape=box]
} }
Caption: Kinetic vs. Thermodynamic Pathways in Electrophilic Substitution.
Comparative Data for Electrophilic Substitution:
| Reaction | Reagents | Position of Substitution | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | 1 | High | [10][11] |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | 1 (and some 2) | Varies | [10][12] |
| Halogenation (Bromination) | NBS | 1 and 3 | High | [6] |
| Nitration | Copper (II) Nitrate | 1 and 3 | Moderate | [5] |
Insights into Regioselectivity:
The preference for C1/C3 substitution is a direct consequence of the stability of the resulting Wheland intermediate (σ-complex). Attack at C1 or C3 allows for the positive charge to be delocalized over the seven-membered ring without disrupting the aromaticity of the cyclopentadienyl portion.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=1, width=760] node [shape=plaintext]
} }
Caption: Generalized Mechanism for Electrophilic Substitution at C1.
While direct electrophilic attack at C2 is less common, it can be achieved under certain conditions, particularly when the more reactive C1 and C3 positions are blocked.[6] Furthermore, the introduction of electron-donating groups, such as methoxy groups, can alter the typical regioselectivity and facilitate electrophilic substitution at the 2-position.[13][14]
Nucleophilic Substitution: Targeting the Electron-Deficient Seven-Membered Ring
In stark contrast to electrophilic substitution, nucleophilic attack on the azulene core is a less frequent but equally important transformation for functionalization. These reactions preferentially occur on the electron-deficient seven-membered ring, specifically at the C4, C6, and C8 positions.[5]
The reactivity of the azulene nucleus towards nucleophiles can be significantly enhanced by the presence of electron-withdrawing groups on the five-membered ring.[5]
Comparative Reactivity in Nucleophilic Reactions:
-
Direct Nucleophilic Attack: Strong nucleophiles like organolithium reagents can add to the seven-membered ring. Subsequent oxidation is required to restore aromaticity and yield the substituted azulene.[5]
-
Vicarious Nucleophilic Substitution (VNS): This powerful method allows for the formal substitution of a hydrogen atom by a nucleophile.[5] The reaction of azulene with carbanions carrying a leaving group typically results in a mixture of 4- and 6-substituted products.[3]
-
Nucleophilic Aromatic Substitution (SNAr): While less common on the five-membered ring due to its high electron density, SNAr can occur at the C2 position if the ring is activated with strong electron-withdrawing groups at C1 and C3.[6] 2-Haloazulenes serve as valuable precursors for introducing a variety of functional groups at the C2 position via SNAr.[12]
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=1, width=760] node [shape=box, style=rounded]
} }
Caption: General Workflow for Vicarious Nucleophilic Substitution on Azulene.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Azulene (Electrophilic Substitution at C1)
This protocol describes the introduction of a formyl group at the 1-position of the azulene core.[10]
Materials:
-
Azulene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise to the DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Azulene: Dissolve azulene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of crushed ice. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-formylazulene.
Protocol 2: Nucleophilic Aromatic Substitution on a 2-Haloazulene Derivative
This protocol outlines a general procedure for the substitution of a halogen at the 2-position with an amine. This reaction is facilitated by the presence of electron-withdrawing groups at the 1 and 3 positions.[6]
Materials:
-
1,3-Dicarbomethoxy-2-chloroazulene
-
Amine (e.g., piperidine)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1,3-dicarbomethoxy-2-chloroazulene (1.0 eq.) in the anhydrous solvent.
-
Nucleophile Addition: Add the amine (excess, e.g., 3-5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific amine and substrate (e.g., 80-120°C). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Summary and Outlook
The reactivity of azulene is a nuanced interplay of its inherent electronic properties and the reaction conditions employed. Electrophilic substitutions overwhelmingly favor the 1-position under kinetic control, providing a reliable route to 1-substituted azulenes. While thermodynamically more stable 2-substituted isomers are accessible, their synthesis often requires more carefully controlled conditions or the use of directing groups.
Conversely, nucleophilic substitutions target the electron-deficient seven-membered ring, with the C4 and C6 positions being the most susceptible. The functionalization of the 2-position via nucleophilic attack typically necessitates the pre-installation of a leaving group and activation by electron-withdrawing substituents on the five-membered ring.
A thorough understanding of these competing reactivity patterns is essential for any researcher working with this unique aromatic system. By leveraging the principles of kinetic and thermodynamic control, and by carefully selecting reagents and reaction conditions, the regioselective synthesis of a wide array of functionalized azulenes can be achieved, paving the way for new discoveries in medicine and materials science.
References
-
Zabarjad, Z., et al. (2013). Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene. Acta Chimica Slovenica, 60(1), 166-173. [Link]
-
Panda, D., & Ghorai, P. (2019). Abnormal Nucleophilic Substitution on Methoxytropone Derivatives: Steric Strategy to Synthesize 5-Substituted Azulenes. Chemistry – A European Journal, 25(62), 14064-14071. [Link]
-
Razus, A. M., et al. (2023). Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring. Symmetry, 15(1), 1-26. [Link]
-
Zabarjad, Z., et al. (2013). Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. ResearchGate. [Link]
-
ResearchGate. (n.d.). Resonance structure of azulene and its reactivity toward the electrophilic substitution and nucleophilic addition. [Link]
-
Makosza, M., & Wojciechowski, K. (1997). Vicarious Nucleophilic Substitution of Hydrogen in Azulenes. Sciforum. [Link]
-
ResearchGate. (n.d.). The replacing of the substituent from positions 1 and 2 and the coupling of azulenes. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). [Link]
-
Razus, A. M., et al. (2023). Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. Symmetry, 15(7), 1391. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of Methyl 2-methylazulene-1-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-methylazulene-1-carboxylate. As researchers, scientists, and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle, ensuring the safety of ourselves, our colleagues, and the environment. This guide is designed to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.
Immediate Safety Protocol & Hazard Assessment
Inferred Hazard Profile: Based on data for azulene and its derivatives, this compound should be handled as a hazardous substance.
-
Environmental Hazard: Azulene is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2] Therefore, this compound must never be disposed of down the drain or in regular trash.[3][4]
-
Human Health Hazard: Related compounds can cause skin, eye, and respiratory irritation.[1][5] Some azulenes have also exhibited photomutagenicity, meaning they can become mutagenic upon exposure to light.[6]
-
Regulatory Status: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[7][8][9] Given the aquatic toxicity, this compound must be managed as hazardous waste to ensure compliance.[7][10]
Summary of Key Chemical and Safety Data
| Property | Inferred Information | Rationale & Citation |
| Physical State | Solid (crystalline powder) or liquid | Based on similar small organic molecules. |
| Primary Hazard | Environmental (Aquatic Toxicity) | Azulene is toxic to aquatic life.[1][2] |
| Potential Hazards | Skin/Eye/Respiratory Irritant | Common for azulene derivatives.[1][5] |
| Disposal Route | Hazardous Chemical Waste Collection | Must be disposed of via an approved waste disposal plant.[11][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General incompatibility for organic esters.[13] |
Comprehensive Disposal Strategy: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that begins the moment you decide the material is waste. A laboratory chemical is considered waste when you no longer intend to use it.[14]
Step 1: Waste Segregation - The First Line of Defense
Proper segregation is crucial to prevent dangerous chemical reactions. Never mix incompatible wastes.[15]
-
Solid Waste:
-
Collect waste this compound solid in a dedicated, clearly labeled hazardous waste container.
-
Contaminated personal protective equipment (PPE) such as gloves and absorbent paper should also be collected as solid hazardous waste.[16] These items should be double-bagged in clear plastic bags and tagged.[16]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, it must be segregated based on the solvent's properties.
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform) must be collected in a dedicated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents: (e.g., Acetone, Toluene, Hexane) must be collected in a dedicated "Non-Halogenated Organic Waste" container.[17]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[3] Collect them as aqueous hazardous waste.
-
Step 2: Containerization - Secure and Compliant Containment
The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.
-
Compatibility: Use a container that is chemically compatible with the waste. For organic compounds and solvents, glass or high-density polyethylene (HDPE) bottles are generally appropriate.[4] Do not use metal containers for acidic or basic waste.[18][19]
-
Condition: The container must be in good condition, free of cracks or rust, with a leak-proof, screw-on cap.[14][19] Food containers are not acceptable for storing hazardous waste.[20]
-
Headspace: Do not overfill the container. Always leave at least 1 inch (or 10%) of headspace to allow for vapor expansion.[16][17]
-
Secondary Containment: All liquid hazardous waste containers must be stored in a secondary container (like a lab tray or bin) that can hold 110% of the volume of the largest container.[19] This is critical for segregating incompatibles and containing potential spills.[19]
Step 3: Labeling - Clear and Unambiguous Communication
Proper labeling is a regulatory requirement and ensures that everyone who handles the waste understands its contents and associated dangers.[15]
Your hazardous waste label must include:
-
Full Chemical Name(s): List "this compound" and any solvents present. Do not use abbreviations or chemical formulas.[4][14]
-
Approximate Percentages of each component.[15]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Generator Information: Your name, lab room number, and Principal Investigator's name.[4]
Step 4: Accumulation and Storage - Maintaining a Safe Environment
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within your laboratory.[20]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[19][21]
-
Container Status: Keep waste containers closed at all times except when adding waste.[15][19][20]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3][21]
Step 5: Arranging for Disposal - The Final Hand-off
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][4]
-
Request Pickup: Once a waste container is full, or within one year of the accumulation start date, submit a waste collection request to your EHS office.[15][20]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This must be done by trained EHS staff.[3]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[14] The first rinsate must be collected and disposed of as hazardous waste.[15] After rinsing and air-drying, the original labels must be defaced or removed before the container can be discarded as regular solid waste or reused.[15][18]
Procedural Workflows and Visual Guides
Example Protocol: Waste Generation from Product Purification
This hypothetical protocol illustrates a common scenario where this compound waste is generated.
Objective: Purify crude this compound via column chromatography.
-
Column Preparation: A silica gel slurry is prepared in a 90:10 Hexane:Ethyl Acetate mixture.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the column.
-
Elution: The column is eluted with the Hexane:Ethyl Acetate mobile phase. Fractions are collected in test tubes.
-
TLC Analysis: Fractions are spotted on a TLC plate to identify those containing the pure product.
-
Waste Generation & Segregation:
-
Solid Waste: The silica gel from the column, now contaminated with the product and other organic residues, is collected in a designated solid hazardous waste container. Used TLC plates and contaminated gloves are also added to this container.
-
Liquid Waste: The test tubes containing impure fractions and the bulk eluent are emptied into a "Non-Halogenated Organic Waste" container. The dichloromethane used for sample loading is disposed of in the "Halogenated Organic Waste" container.
-
-
Container Labeling: All waste containers are immediately labeled with their full chemical contents and other required information.
-
Storage: The closed and labeled containers are placed in their designated secondary containment within the lab's Satellite Accumulation Area.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the chemical waste disposal process.
Caption: Decision workflow for proper chemical waste management.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
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UC San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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Hazardous Waste Experts. (2023, March 15). What is the Resource Conservation and Recovery Act (RCRA)?. Retrieved from [Link]
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Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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AllSource Environmental. (n.d.). What is the Resource Conservation and Recovery Act (RCRA)?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-methylazulene-1-carboxylate
This guide provides essential safety and handling protocols for Methyl 2-methylazulene-1-carboxylate, a specialized azulene derivative. As the precise toxicological properties of this compound have not been exhaustively studied, this document is grounded in the principles of prudent laboratory practice, drawing upon data from the parent azulene molecule and analogous chemical structures.[1] Our core philosophy is that every protocol must be a self-validating system, ensuring safety through a comprehensive understanding of the potential risks and the rationale behind each protective measure.
Hazard Assessment: Understanding the Compound
-
Azulene Core: The parent compound, azulene, is a combustible solid that can form explosive dust clouds in confined spaces.[4] It is classified as a moderate hazard, with recommendations to avoid all personal contact, including inhalation and skin/eye exposure.[4] Furthermore, azulene is recognized as being toxic to aquatic life, mandating its disposal as hazardous waste.[4]
-
Aromatic Ester Functionality: Compounds with similar structures are frequently cited as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][5][6][7]
Given the absence of specific data, we must operate under the precautionary principle and treat this compound as a substance with potential for skin, eye, and respiratory irritation, and as an environmental hazard.
Table 1: Hazard Assessment Summary for this compound
| Hazard Type | Potential Risk | Rationale & Authoritative Source |
| Acute Health | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][5][7] | Based on GHS classifications for analogous aromatic and ester compounds. |
| Physical | Combustible solid. Fine dust may form explosive mixtures with air.[4] | Derived from safety data for the parent compound, azulene. |
| Environmental | Toxic to aquatic organisms with long-lasting effects.[4] | Based on data for azulene. Must be disposed of as hazardous waste. |
| Chronic Health | Unknown. Toxicological properties have not been thoroughly investigated.[1] | Standard precautionary statement for novel or specialized research chemicals. |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy. The equipment specified below represents the minimum standard for handling this compound in a laboratory setting.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially handling of the solid powder, should be performed inside a certified chemical fume hood. This is the most critical engineering control for preventing inhalation of airborne particulates.[4] Local exhaust ventilation is essential where solids are handled as powders.[4]
Eye and Face Protection: A Non-Negotiable Barrier
Solvent splashes and airborne particles present a significant risk of severe eye damage.[8]
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that form a protective seal around the eyes are mandatory.[8][9] They must be worn at all times when the compound or its solutions are being handled.
-
Face Shield: When handling larger quantities (>1 gram) of the solid or when there is a heightened risk of splashing (e.g., during extractions or reaction workups), a full-face shield must be worn in addition to chemical splash goggles.[8]
Skin and Body Protection: Your Last Line of Defense
-
Laboratory Coat: A flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down to protect the skin and clothing from contamination.
-
Chemical-Resistant Gloves: Glove selection is critical and must be based on the solvents being used. Azulene and its derivatives are soluble in common organic solvents.[2][4] Therefore, the choice of glove material must offer sufficient protection against both the compound and the solvent. Standard latex gloves are inadequate. Always inspect gloves for tears or punctures before use.
Table 2: Chemical-Resistant Glove Selection Guide
| Glove Material | Recommended Use Case | Limitations |
| Nitrile | Good for general handling of solids and for short-term protection against minor splashes of many common solvents. | Poor resistance to chlorinated solvents (e.g., Dichloromethane) and some ketones/esters. Check manufacturer's breakthrough time data.[10] |
| Butyl Rubber | Excellent for handling esters, ketones, aldehydes, and alcohols.[9] Recommended for preparing solutions or during extractions. | Poor resistance to hydrocarbons and halogenated hydrocarbons.[9] |
| Viton™ | Offers superior protection against aromatic and chlorinated solvents.[8][9] Ideal for extensive work with solutions of the compound. | Can be more expensive and may offer less dexterity than nitrile.[10] |
Operational Workflow and Safety Protocols
A systematic approach to handling ensures that safety measures are integrated into the entire experimental process. The following workflow provides a step-by-step guide for researchers.
Caption: General workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation: Before any work begins, ensure the fume hood is functioning correctly and that an appropriate chemical spill kit is accessible. Prepare a designated hazardous waste container.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and the appropriate gloves based on the task.
-
Handling Solid: When weighing the solid compound, use a spatula to gently transfer material. Avoid any actions that could create dust.[4]
-
In Case of a Spill:
-
Minor Spill: If a small amount of solid is spilled within the fume hood, gently sweep it up with absorbent material and place it in the hazardous waste container.
-
Major Spill: In the event of a larger spill, evacuate the area and alert emergency personnel.[4]
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water and soap if available.[1][4]
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][6]
-
Disposal Plan: Environmental Responsibility
All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess reagents, must be treated as hazardous chemical waste.[4]
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and the associated hazards.
-
Disposal Protocol: Do not dispose of this material down the drain or in regular trash.[1] All waste must be handled in accordance with local, state, and federal regulations for hazardous waste disposal.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental protection.
References
-
Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE): Appendix E - Types of Gloves. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 10. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
